molecular formula C10H20Cl2N2 B1330083 Adamantane-1,3-diamine dihydrochloride CAS No. 26562-81-2

Adamantane-1,3-diamine dihydrochloride

Cat. No.: B1330083
CAS No.: 26562-81-2
M. Wt: 239.18 g/mol
InChI Key: JFXXSCYTYFTSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantane-1,3-diamine dihydrochloride is a useful research compound. Its molecular formula is C10H20Cl2N2 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

adamantane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXXSCYTYFTSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181140
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26562-81-2
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Adamantane-1,3-diamine Dihydrochloride: A Technical Guide to its Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, tricyclic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its unique cage-like structure imparts desirable pharmacokinetic properties to drug candidates, including enhanced lipophilicity and metabolic stability.[1][2][3][4][5] Adamantane-1,3-diamine dihydrochloride, a derivative of adamantane, is a key intermediate in the synthesis of various biologically active compounds.[6][7] This technical guide provides an in-depth overview of the core basic properties of this compound, focusing on its physicochemical characteristics, basicity, solubility, and stability. Detailed experimental protocols for the determination of these properties are also provided to aid researchers in their laboratory work.

Physicochemical Properties

This compound is a white to yellow solid at room temperature. Its rigid adamantane core is non-polar, while the two primary amine groups, present as hydrochloride salts, contribute to its polarity and potential for aqueous solubility.

PropertyValueReference
Chemical Formula C₁₀H₂₀Cl₂N₂[8]
Molecular Weight 239.18 g/mol [9]
Appearance White to Yellow Solid[8]
Melting Point 308-350 °C (decomposes)[8]
Boiling Point (Free Base) ~249 °C
Flash Point (Free Base) 122 °C

Basicity and pKa

Predicted pKa Values

Due to the insulating effect of the rigid adamantane cage, the two amine groups are expected to have similar basicities, though the second pKa will be lower than the first due to electrostatic repulsion. For comparison, the pKa of the simpler 1-aminoadamantane (amantadine) is approximately 10.58.[15] The pKa values for adamantane-1,3-diamine are likely to be in a similar range.

pKaPredicted Value RangeMethod
pKa₁ 10.0 - 11.0Computational (DFT), Comparison to analogs
pKa₂ 9.0 - 10.0Computational (DFT), Comparison to analogs
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds.[16][17][18][19]

Objective: To determine the two pKa values of this compound in an aqueous solution.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water (degassed)

  • Potentiometer with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL)

  • Beaker (50 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 24 mg of this compound and dissolve it in 20 mL of deionized water in a 50 mL beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) of the titrant.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration past the second equivalence point, which will be indicated by a sharp change in pH.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The two pKa values correspond to the pH at the half-equivalence points. The first pKa is the pH at the point where half of the first equivalent of NaOH has been added, and the second pKa is the pH at the midpoint between the first and second equivalence points.

G Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in H₂O A->B D Titrate with NaOH B->D C Calibrate pH meter C->D E Record pH vs. Volume F Plot Titration Curve E->F G Determine Equivalence Points F->G H Calculate pKa values G->H

Caption: Experimental workflow for pKa determination.

Solubility

The solubility of a drug candidate is a critical factor for its oral bioavailability and formulation development.[20][21][22] The dihydrochloride salt form of adamantane-1,3-diamine is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the hydrochloride salts.

Qualitative Solubility

Based on the general principles of solubility for amine hydrochlorides, this compound is expected to be soluble in water and lower alcohols, and poorly soluble in non-polar organic solvents. The free base, adamantane, is practically insoluble in water but soluble in nonpolar organic solvents.[23][24]

Experimental Protocols for Quantitative Solubility Determination

Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery to assess the solubility of a compound.[20][21][25][26][27][28]

This high-throughput method provides a rapid assessment of solubility from a DMSO stock solution.[25][27]

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (e.g., for nephelometry or UV-Vis spectroscopy)

  • Filtration plate

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Add the DMSO stock solution to the wells of a 96-well plate and perform serial dilutions with DMSO.

  • Addition of Buffer: Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering of the solutions in the plate reader to detect precipitation.

    • Filtration and UV/LC-MS: Filter the solutions to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or LC-MS against a standard curve.

This method measures the equilibrium solubility of the solid compound and is considered the "gold standard".[21][22][26][28]

Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.

Materials:

  • Solid this compound

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Shaker/incubator

  • Centrifuge

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the different aqueous buffers.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant, dilute it if necessary, and analyze the concentration of the dissolved compound by a validated HPLC method.

G Solubility Determination Workflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A Prepare DMSO stock B Add to buffer A->B C Incubate (short) B->C D Analyze supernatant C->D E Add excess solid to buffer F Equilibrate (long) E->F G Centrifuge F->G H Analyze supernatant G->H

Caption: Kinetic vs. Thermodynamic solubility workflow.

Stability

The chemical stability of a compound is crucial for its shelf-life and for ensuring the integrity of experimental results. While specific stability data for this compound is not detailed in the provided search results, a general stability-indicating assay can be designed.

Stability-Indicating Assay Protocol

A stability-indicating assay is an analytical procedure that can accurately and precisely measure the active ingredient free from its degradation products, impurities, and excipients.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a PDA or MS detector

  • Forced degradation chamber (for heat and light exposure)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in water or a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Data Analysis: Quantify the amount of the remaining parent compound and identify any major degradation products.

Biological Context and Potential Signaling Pathways

Adamantane derivatives have a rich history in drug development, with notable examples including the antiviral amantadine and the NMDA receptor antagonist memantine.[2][4] These compounds often exert their effects by interacting with ion channels or receptors.[2][29] While the specific biological targets of adamantane-1,3-diamine are not well-defined, its structural similarity to other bioactive adamantanes suggests potential activity in the central nervous system or as an antiviral agent. For instance, it could potentially modulate the activity of an ion channel.

G cluster_membrane Cell Membrane IonChannel Ion Channel IonFlow Ion Influx/Efflux IonChannel->IonFlow Adamantane Adamantane-1,3-diamine Adamantane->IonChannel Block Channel Blockade CellularResponse Cellular Response IonFlow->CellularResponse

Caption: Hypothetical ion channel modulation pathway.

Conclusion

This compound is a valuable building block in medicinal chemistry, owing to the unique structural and physicochemical properties conferred by the adamantane cage. This technical guide has provided a comprehensive overview of its basic properties, including its physicochemical characteristics, predicted basicity, and expected solubility and stability profiles. The detailed experimental protocols for pKa and solubility determination offer a practical resource for researchers. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Adamantane-1,3-diamine dihydrochloride CAS number 26562-81-2

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26562-81-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1,3-diamine dihydrochloride is the salt form of 1,3-diaminoadamantane, a rigid, cage-like diamine that serves as a versatile building block in medicinal chemistry and materials science. The adamantane core, a unique tricyclic hydrocarbon, imparts desirable properties such as high thermal stability, lipophilicity, and a well-defined three-dimensional structure.[1] The dihydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it amenable for use in a variety of synthetic applications.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics and advanced materials.

Chemical and Physical Properties

This compound is a white to yellow solid.[2] Its rigid, diamondoid structure is a key feature, influencing the physical and chemical properties of its derivatives. The 1,3-disubstitution pattern results in an achiral molecule, which can be advantageous in synthetic applications by reducing the formation of complex isomeric mixtures.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 26562-81-2[3]
Molecular Formula C₁₀H₂₀Cl₂N₂[4]
Molecular Weight 239.19 g/mol [4]
Appearance White to Yellow Solid[2]
Purity ≥95%[2]
Storage Temperature 2-8°C[2]
Boiling Point 248.6°C at 760 mmHg (of free base)[5]
Flash Point 122°C (of free base)[5]

Synthesis and Experimental Protocols

The synthesis of adamantane-1,3-diamine typically proceeds from adamantane, which is first brominated to yield 1,3-dibromoadamantane. This intermediate is then aminated to produce the free diamine, which can be subsequently converted to the dihydrochloride salt.

Experimental Protocol: Synthesis of Adamantane-1,3-diamine

This protocol is adapted from the work of Zhu et al. (2012).[6]

Step 1: Synthesis of 1,3-Dibromoadamantane

  • To a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder at room temperature, add liquid bromine.

  • Maintain the reaction at this temperature for 24 hours.

  • Upon completion, treat the reaction mixture with aqueous sodium sulfite.

  • Separate the organic layer and concentrate it to obtain a yellow solid.

  • Recrystallize the solid from methanol to yield white crystals of 1,3-dibromoadamantane.

Step 2: Synthesis of Adamantane-1,3-diamine

  • In a round-bottom flask pre-heated to 140°C in an oil bath, add 1,3-dibromoadamantane, trifluoroacetic acid, and urea to diphenyl ether.

  • Heat the reaction mixture to 180°C and maintain for 1.5 hours.

  • Cool the mixture and extract with chloroform (CHCl₃).

  • Concentrate the organic layer by vacuum distillation to obtain a white, oily solid.

  • Dissolve the solid in 2M hydrochloric acid (HCl).

  • Separate the upper clear solution and basify it with sodium hydroxide (NaOH) to a pH of 11.

  • Extract the solution with CHCl₃, dry the organic layer over magnesium sulfate (MgSO₄), and concentrate it by vacuum distillation to yield the final product, adamantane-1,3-diamine.

Experimental Protocol: Preparation of this compound

A common method for the preparation of the dihydrochloride salt from the free diamine is through treatment with hydrochloric acid.

  • Dissolve the synthesized adamantane-1,3-diamine in a suitable solvent such as ethanol.

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) to the diamine solution.

  • The dihydrochloride salt will precipitate out of the solution.

  • The precipitate can be collected by filtration and purified by recrystallization, for example, from a mixture of absolute ethanol and diethyl ether.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Br₂, Fe, CH₂Cl₂ Diamine Adamantane-1,3-diamine Dibromoadamantane->Diamine Urea, TFA, Diphenyl ether Dihydrochloride Adamantane-1,3-diamine Dihydrochloride Diamine->Dihydrochloride HCl

Spectroscopic Data

Detailed and verified spectroscopic data for this compound are not widely available in peer-reviewed literature. The data presented below are for the free base, adamantane-1,3-diamine, as reported by Zhu et al. (2012).[6] These values can serve as a reference for the characterization of the free amine precursor.

Table 2: NMR Data for Adamantane-1,3-diamine (Free Base)

NucleusSolventChemical Shift (δ, ppm)Reference
¹H NMRBenzene-d₆1.23 (s, 2H), 1.32 (m, 10H), 1.44 (NH₂, 4H), 1.95 (m, 2H)[6]
¹³C NMRBenzene-d₆31 (C-5, C-7), 35.38 (C-6), 45.3 (C-4, C-8, C-9, C-10), 49.22 (C-1, C-3), 54.7 (C-2)[6]

Applications in Research and Development

This compound is primarily utilized as a rigid building block in organic synthesis. Its unique structural features have led to its application in several areas of research and development.

Medicinal Chemistry and Drug Development

The adamantane scaffold is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates.[2] Adamantane-1,3-diamine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The diamine functionality allows for its incorporation into larger structures as a rigid linker, which can be crucial for optimizing the binding affinity of a drug to its target.[2]

Drug_Development_Logic cluster_properties Core Properties cluster_applications Therapeutic Applications Adamantane Adamantane-1,3-diamine Rigidity Rigid Scaffold Adamantane->Rigidity Lipophilicity Lipophilicity Adamantane->Lipophilicity Stability Metabolic Stability Adamantane->Stability Linker Rigid Linker Rigidity->Linker Pharmacokinetics Improved Pharmacokinetics Lipophilicity->Pharmacokinetics Stability->Pharmacokinetics API Active Pharmaceutical Ingredient (API) Synthesis Linker->API Binding Enhanced Binding Affinity API->Binding

Materials Science

The rigid and well-defined structure of adamantane-1,3-diamine makes it a valuable monomer in the synthesis of advanced polymers, such as polyamides. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength.[6] It has also been explored as a linker in the formation of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), where its defined geometry can lead to materials with high porosity and surface area, suitable for applications in gas storage and catalysis.[2]

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activity and cytotoxicity of this compound itself. The majority of research has focused on more complex derivatives where the adamantane-1,3-diamine moiety serves as a structural component. The biological effects of adamantane-containing compounds are diverse and depend on the other functional groups present in the molecule. For instance, other adamantane amines, like amantadine, are known to have antiviral and neurological effects. However, it cannot be assumed that this compound possesses similar activities. Further research is needed to elucidate the specific biological profile of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, oralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its rigid, cage-like structure and bifunctional nature make it a key intermediate in the development of a wide range of molecules, from potentially therapeutic agents to advanced materials. While specific biological data for the compound itself is scarce, its utility as a structural scaffold in medicinal chemistry and materials science is well-recognized. This technical guide provides a foundation of its known properties and synthetic methodologies to aid researchers and developers in harnessing the potential of this unique chemical entity. Further investigation into the biological and pharmacological properties of this compound is warranted to fully explore its potential applications.

References

An In-depth Technical Guide on the Structure and Conformation of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of adamantane-1,3-diamine. Due to its rigid, cage-like structure, this diamine is a valuable building block in medicinal chemistry and materials science.[1] Understanding its three-dimensional arrangement is crucial for the rational design of novel therapeutics and advanced materials.

Molecular Structure

Adamantane-1,3-diamine consists of a highly symmetric and rigid adamantane core with two primary amino groups attached to the bridgehead positions 1 and 3.[2] The adamantane cage is composed of three fused cyclohexane rings in the chair conformation, resulting in a strain-free and conformationally locked scaffold.[3]

While a crystal structure for adamantane-1,3-diamine is not publicly available, extensive studies on the parent adamantane and closely related 1,3-disubstituted derivatives provide a detailed understanding of its expected geometry.

The Adamantane Core

The carbon skeleton of adamantane-1,3-diamine is expected to retain the high Td symmetry of the parent adamantane molecule. X-ray crystallography and electron diffraction studies of adamantane have determined the C-C bond lengths to be approximately 1.54 Å and the C-H bond lengths to be around 1.112 Å.[4] The bond angles within the cage are tetrahedral, close to 109.5°.

The structural parameters of the adamantane cage in 1,3-disubstituted adamantanes are very similar to the parent compound. Below is a summary of the crystallographic data for 1,3-dibromoadamantane and 1,3-adamantanediol, which serve as excellent models for the adamantane-1,3-diamine core.

Table 1: Crystallographic Data for 1,3-Disubstituted Adamantane Analogs

Parameter1,3-Dibromoadamantane[4]1,3-Adamantanediol[4]
Crystal SystemOrthorhombicHexagonal
Space GroupPnmaP63/mcm
a (Å)6.7546.887
b (Å)10.0816.887
c (Å)15.65210.894
Z46
The Amino Substituents

The two primary amino groups are situated at the bridgehead carbon atoms (C1 and C3). The orientation of these amino groups is of particular interest for applications in drug design and supramolecular chemistry. The C-N bond length is expected to be in the typical range for an sp³ carbon-amine bond, approximately 1.47 Å.

The conformation of the amino groups, specifically the rotation around the C-N bonds, will be influenced by steric interactions with the adamantane cage and any intermolecular interactions, such as hydrogen bonding in the solid state or in solution.

Conformational Analysis

The rigid nature of the adamantane core significantly limits the conformational freedom of adamantane-1,3-diamine. The primary conformational flexibility arises from the rotation of the two amino groups.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of adamantane derivatives in solution.[5] The high symmetry of the adamantane core is reflected in its simple NMR spectra, which become more complex upon substitution.

Table 2: 1H NMR Spectral Data for Adamantane-1,3-diamine [6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.23s2HH-2
1.32m10HH-4, H-5, H-6, H-7, H-8, H-9, H-10
1.44s4HNH2
1.95m2HH-5, H-7

Table 3: 13C NMR Spectral Data for Adamantane-1,3-diamine [6]

Chemical Shift (δ, ppm)Assignment
31.0C-5, C-7
35.38C-6
45.3C-4, C-8, C-9, C-10
49.22C-1, C-3
54.7C-2

The provided NMR data confirms the C2v symmetry of the molecule in solution.

Computational Studies

Computational methods, such as Density Functional Theory (DFT), are valuable for investigating the conformational preferences and energetics of molecules. A DFT study at the B3LYP/6–31G** level on the 1,3-adamantanediyl dication found this structure to be the most stable among the isomeric adamantanediyl dications.[7] This highlights the inherent stability of the 1,3-disubstituted adamantane framework.

For adamantane-1,3-diamine, computational modeling could provide insights into the rotational barrier of the C-N bonds and the preferred orientation of the amino groups. Such studies would typically involve geometry optimization to find the lowest energy conformation and transition state calculations to determine the energy barriers for rotation.

Experimental Protocols

Synthesis of Adamantane-1,3-diamine

A common synthetic route to adamantane-1,3-diamine involves the amination of 1,3-dibromoadamantane.[6]

Protocol:

  • 1,3-Dibromoadamantane is reacted with urea in the presence of trifluoroacetic acid (TFA) with diphenyl ether as a solvent.[6]

  • The reaction mixture is heated to approximately 180°C for 1.5 hours.[6]

  • After cooling, the mixture is extracted with a suitable organic solvent like chloroform.

  • The organic layer is then treated with an acid (e.g., 2M HCl) to protonate the diamine, making it water-soluble.

  • The aqueous layer is separated and basified with a strong base (e.g., NaOH) to a pH of 11 to deprotonate the diamine.

  • The product is then extracted back into an organic solvent, dried over a drying agent (e.g., MgSO4), and the solvent is removed under vacuum to yield the final product.

X-ray Crystallography

Although a crystal structure for adamantane-1,3-diamine is not available, the following is a general protocol for single-crystal X-ray diffraction, which would be the definitive method for determining its solid-state structure.

Protocol:

  • Crystallization: Grow single crystals of adamantane-1,3-diamine suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the identity and purity of adamantane-1,3-diamine and for studying its conformation in solution.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of adamantane-1,3-diamine in a suitable deuterated solvent (e.g., benzene-d6, chloroform-d). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. For more detailed conformational analysis, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed. NOESY experiments are particularly useful for determining through-space proximities of protons, which can help define the orientation of the amino groups relative to the adamantane cage.

Visualizations

adamantane_structure Adamantane-1,3-diamine Structure C1 C1-NH2 C2 C2 C1->C2 C8 C8 C1->C8 C9 C9 C1->C9 C3 C3-NH2 C3->C2 C4 C4 C3->C4 C10 C10 C3->C10 C5 C5 C4->C5 C6 C6 C5->C6 C5->C9 C7 C7 C6->C7 C7->C8 C7->C10 C9->C10

Caption: Adamantane-1,3-diamine molecular graph.

experimental_workflow Structural Analysis Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Output start 1,3-Dibromoadamantane reaction Amination with Urea/TFA start->reaction product Adamantane-1,3-diamine reaction->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr xray X-ray Crystallography (if crystalline) product->xray comp Computational Modeling (DFT) product->comp spectro Spectroscopic Signature nmr->spectro structure 3D Structure Conformation Bond Parameters xray->structure comp->structure

Caption: Workflow for structural analysis.

References

Navigating the Physicochemical Landscape of Adamantane Diamine Derivatives: A Technical Guide to Lipophilicity and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of drug candidates is paramount to successful therapeutic design. Among the vast chemical scaffolds available, adamantane-based structures have garnered significant interest due to their unique rigid, three-dimensional nature. This guide provides an in-depth exploration of the lipophilicity and solubility of adamantane diamine derivatives, crucial parameters influencing their pharmacokinetic and pharmacodynamic profiles.

The incorporation of the bulky, hydrophobic adamantane cage into a molecule is a well-established strategy to enhance its lipophilicity. This "lipophilic bullet" can improve a compound's ability to cross biological membranes, a desirable trait for drugs targeting the central nervous system. However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, a critical factor for drug formulation and bioavailability. The introduction of one or more amino groups onto the adamantane scaffold, creating adamantane diamine derivatives, serves to modulate these properties by introducing polar, ionizable functionalities.

Quantitative Physicochemical Data

CompoundMolecular FormulaCalculated logPAqueous Solubility
AdamantaneC₁₀H₁₆~2.9Practically insoluble
1-Adamantylamine (Amantadine)C₁₀H₁₇N~2.4Soluble in polar solvents
1,3-DiaminoadamantaneC₁₀H₁₈N₂Not availableExpected to be more soluble than 1-adamantylamine

Note: Calculated logP values can vary depending on the algorithm used. The solubility of amines is pH-dependent.

In a study on soluble epoxide hydrolase inhibitors, it was demonstrated that replacing an adamantyl group with other bicyclic lipophilic groups could increase water solubility by up to 10-fold while maintaining inhibitory activity. This highlights the fine balance required between lipophilicity and solubility for optimal drug design.

Experimental Protocols for Determining Lipophilicity and Solubility

Accurate determination of lipophilicity and solubility is crucial for drug development. The following are standard experimental protocols used in the pharmaceutical industry.

Determination of Lipophilicity (logP/logD)

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) for non-ionizable compounds, or the distribution coefficient (logD) for ionizable compounds at a specific pH.

1. Shake-Flask Method (The Gold Standard)

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

  • Principle: The compound is dissolved in a mixture of n-octanol and water (or a buffer of a specific pH for logD). The mixture is shaken until equilibrium is reached, allowing the compound to distribute between the two phases. The concentration of the compound in each phase is then measured.

  • Procedure:

    • Prepare a saturated solution of n-octanol in water and water in n-octanol.

    • Accurately weigh a small amount of the adamantane diamine derivative and dissolve it in one of the phases.

    • Combine the two phases in a flask and shake vigorously for a set period (e.g., 1-24 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve complete phase separation.

    • Carefully withdraw aliquots from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate logP or logD using the formula: logP (or logD) = log([Concentration in octanol] / [Concentration in aqueous phase]).

2. High-Performance Liquid Chromatography (HPLC) Method

This is a high-throughput indirect method for estimating lipophilicity based on the retention time of a compound on a reverse-phase HPLC column.

  • Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

  • Procedure:

    • Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

    • Dissolve the adamantane diamine derivative in a suitable solvent.

    • Inject the sample onto a calibrated reverse-phase HPLC system.

    • Measure the retention time of the compound.

    • A calibration curve is generated by running a series of standards with known logP values under the same chromatographic conditions.

    • The logP of the test compound is then determined by interpolating its retention time on the calibration curve.

Determination of Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation. Both thermodynamic and kinetic solubility are important to measure.

1. Thermodynamic (Equilibrium) Solubility Assay

This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

  • Principle: An excess of the solid compound is equilibrated with the solvent (e.g., water, buffer) for a sufficient time to reach a saturated solution. The concentration of the dissolved compound is then measured.

  • Procedure:

    • Add an excess amount of the solid adamantane diamine derivative to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

    • Shake or stir the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove the undissolved solid.

    • Determine the concentration of the compound in the clear filtrate using an analytical method like HPLC or LC-MS/MS.

    • The measured concentration represents the thermodynamic solubility.

2. Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

  • Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.

  • Procedure:

    • Prepare a high-concentration stock solution of the adamantane diamine derivative in DMSO.

    • In a multi-well plate, add the aqueous buffer.

    • Add small volumes of the DMSO stock solution to the buffer in increasing concentrations across the wells.

    • Incubate the plate for a short period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Visualizing Experimental Workflows and Structure-Property Relationships

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Experimental_Workflow cluster_lipophilicity Lipophilicity Determination cluster_solubility Solubility Determination start_l Adamantane Diamine Derivative shake_flask Shake-Flask Method start_l->shake_flask Direct Measurement hplc HPLC Method start_l->hplc Indirect Measurement logP_D logP / logD Value shake_flask->logP_D hplc->logP_D start_s Adamantane Diamine Derivative thermodynamic Thermodynamic Assay start_s->thermodynamic Equilibrium kinetic Kinetic Assay start_s->kinetic High-Throughput solubility_data Solubility Data (mg/mL or µM) thermodynamic->solubility_data kinetic->solubility_data

Experimental Workflow for Physicochemical Profiling

Spectroscopic and Structural Characterization of Adamantane-1,3-Diamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for adamantane-1,3-diamine dihydrochloride. Due to the limited availability of direct experimental spectra for the dihydrochloride salt in publicly accessible literature, this document presents data for the free base, adamantane-1,3-diamine, and offers expert predictions for the spectral characteristics of the dihydrochloride form. Detailed, generalized experimental protocols for acquiring such data are also included, alongside a workflow for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The high symmetry of the adamantane cage results in a relatively simple spectrum, which is nonetheless sensitive to substitution patterns.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is critical as the acidic protons of the ammonium groups may exchange with protic solvents.

  • Instrument Setup: Utilize a high-field NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. A spectral width of approximately 15 ppm, centered around 5 ppm, is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A spectral width of around 200 ppm is generally used. A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS) or the residual solvent peak.

¹H and ¹³C NMR Data

The following tables summarize the reported NMR data for adamantane-1,3-diamine (the free base) and the predicted data for its dihydrochloride salt. The formation of the dihydrochloride salt, where the amino groups are protonated to form ammonium groups (-NH₃⁺), is expected to cause a downfield shift (deshielding) of adjacent protons and carbons due to the electron-withdrawing nature of the positively charged nitrogen.

Table 1: ¹H and ¹³C NMR Data for Adamantane-1,3-Diamine [1]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H1.23s2H
1.32m10H
1.44s4H (NH₂)
1.95m2H
¹³C31.0C-5, C-7
35.38C-6
45.3C-4, C-8, C-9, C-10
49.22C-1, C-3
54.7C-2

Solvent: Benzene-d₆

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.0-3.5br s6H (-NH₃⁺)
~2.0-2.5m2H
~1.5-2.0m10H
~1.4-1.6s2H
¹³C~55-60C-1, C-3
~45-50C-4, C-8, C-9, C-10
~35-40C-2
~30-35C-6
~25-30C-5, C-7

Solvent: D₂O

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

The IR spectrum of solid this compound can be obtained as follows:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Data

The following table outlines the expected characteristic IR absorption bands for this compound. The presence of the ammonium groups will introduce distinct vibrational modes not present in the free diamine.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800StrongN-H stretching (from -NH₃⁺)
~2950-2850StrongC-H stretching (adamantane cage)
~1600-1500Medium-StrongN-H bending (asymmetric)
~1500-1400MediumN-H bending (symmetric)
~1450MediumCH₂ scissoring
~1380MediumC-H bending

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining the mass spectrum of this compound is:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatograph. For non-volatile salts, techniques like electrospray ionization (ESI) are more appropriate.

  • Ionization: Ionize the sample. ESI is a soft ionization technique suitable for polar molecules and salts, which would likely produce the protonated molecular ion of the free diamine.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Expected Mass Spectrum

For this compound, the mass spectrum is expected to show the molecular ion of the free base, adamantane-1,3-diamine (C₁₀H₁₈N₂), which has a molecular weight of 166.27 g/mol . The primary ion observed would likely be the protonated molecule [M+H]⁺ at an m/z of approximately 167.28. The fragmentation pattern would be characteristic of the adamantane cage.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Identity
~167.28[C₁₀H₁₈N₂ + H]⁺ (protonated molecular ion)
~150.25[C₁₀H₁₆N]⁺ (loss of NH₃)

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound, starting from adamantane.

G cluster_synthesis Synthesis cluster_characterization Characterization Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Bromination Diaminoadamantane Adamantane-1,3-diamine Dibromoadamantane->Diaminoadamantane Amination Dihydrochloride This compound Diaminoadamantane->Dihydrochloride Acidification (HCl) NMR NMR Spectroscopy (¹H, ¹³C) Dihydrochloride->NMR IR IR Spectroscopy Dihydrochloride->IR MS Mass Spectrometry Dihydrochloride->MS Purity Purity Assessment (e.g., HPLC) Dihydrochloride->Purity

Caption: Synthesis and Characterization Workflow for this compound.

References

The Adamantane Cage: A Rigid Scaffold for Innovative Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane cage, a unique tricyclic alkane, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, lipophilic, and three-dimensional structure offers significant advantages in drug design, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive overview of the adamantane core in medicinal chemistry, detailing its impact on drug absorption, distribution, metabolism, and excretion (ADME). We present a curated collection of quantitative data, including binding affinities and pharmacokinetic parameters of notable adamantane-containing drugs. Furthermore, this document furnishes detailed experimental protocols for the synthesis and evaluation of adamantane derivatives, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation.

Introduction: The Unique Physicochemical Properties of Adamantane

First isolated from crude oil in 1933, adamantane's cage-like structure (tricyclo[3.3.1.1^3,7^]decane) imparts exceptional thermal and chemical stability.[1][2] Its key features for medicinal chemistry include:

  • Rigidity and Three-Dimensionality: The rigid framework allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This helps to escape the "flatland" of traditional aromatic ring systems in drug discovery.[3]

  • Lipophilicity: The bulky, hydrocarbon nature of adamantane significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and passage through the blood-brain barrier.[4]

  • Metabolic Stability: The adamantane nucleus is resistant to metabolic degradation, which can protect adjacent functional groups from enzymatic cleavage and prolong a drug's half-life.

These properties have been successfully exploited in a range of clinically approved drugs targeting diverse therapeutic areas, from viral infections and neurodegenerative diseases to diabetes.[5][6]

Adamantane in Clinically Approved Drugs: A Quantitative Overview

The versatility of the adamantane scaffold is evident in the variety of approved drugs that incorporate this moiety. The following tables summarize key quantitative data for some of the most prominent examples.

Table 1: Antiviral and Neurological Adamantane Drugs - Activity and Pharmacokinetics

DrugTarget(s)IndicationPotency (IC₅₀ / Kᵢ)Bioavailability (%)Half-life (t½) (hours)
Amantadine Influenza A M2 proton channel, NMDA receptor antagonistInfluenza A, Parkinson's diseaseM2 Channel: ~1 µM; NMDA Receptor: ~1-10 µM~9012-18
Rimantadine Influenza A M2 proton channelInfluenza AM2 Channel: ~0.1 µM>9024-36
Memantine NMDA receptor antagonist (uncompetitive)Alzheimer's diseaseKᵢ: 0.5-1 µM10060-80

Table 2: Adamantane-Containing Drugs for Metabolic Disorders - Activity and Pharmacokinetics

DrugTargetIndicationPotency (IC₅₀)Bioavailability (%)Half-life (t½) (hours)
Saxagliptin Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes~1.3 nM~672.5 (parent), 3.1 (active metabolite)
Vildagliptin Dipeptidyl Peptidase-4 (DPP-4)Type 2 Diabetes~4.5 nM~851.5

Key Therapeutic Areas and Mechanisms of Action

Antiviral Activity: Targeting the Influenza M2 Proton Channel

Amantadine and its derivative, rimantadine, were among the first adamantane-based drugs to be approved.[7] They inhibit the replication of the influenza A virus by blocking the M2 proton channel, a crucial component of the viral envelope.[8] This channel is responsible for acidifying the viral interior upon entry into the host cell's endosome, a necessary step for the release of the viral genome into the cytoplasm.[7]

cluster_endosome Endosome (Acidic pH) Virus Virus M2_Channel M2 Proton Channel vRNA Viral RNA M2_Channel->vRNA Acidification No_Uncoating Uncoating Blocked M2_Channel->No_Uncoating Uncoating Viral Uncoating (RNA Release) vRNA->Uncoating Amantadine Amantadine Amantadine->M2_Channel Blocks H+ H+ H+->M2_Channel Influx Replication Viral Replication Uncoating->Replication

Influenza A M2 Proton Channel Inhibition by Amantadine.
Neurodegenerative Disorders: Modulating the NMDA Receptor

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel implicated in the pathophysiology of Alzheimer's disease.[9] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent neuronal cell death (excitotoxicity). Memantine's adamantane moiety allows it to block the channel pore, but only when it is open, thus preferentially inhibiting excessive, pathological receptor activation while sparing normal synaptic transmission.[9]

cluster_synapse Synaptic Cleft Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca2+ Ca²⁺ NMDAR->Ca2+ Opens Channel Postsynaptic_Neuron Postsynaptic Neuron Excitotoxicity Excitotoxicity & Neuronal Death Postsynaptic_Neuron->Excitotoxicity Excessive Activation Normal_Signaling Normal Synaptic Plasticity Postsynaptic_Neuron->Normal_Signaling Normal Activation Ca2+->Postsynaptic_Neuron Influx Memantine Memantine Memantine->NMDAR Blocks Channel (Uncompetitive)

Mechanism of Action of Memantine on the NMDA Receptor.
Type 2 Diabetes: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Saxagliptin and vildagliptin are potent and selective inhibitors of DPP-4, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. The adamantane group in these molecules plays a crucial role in their binding to the S2 extensive pocket of the DPP-4 enzyme, contributing to their high potency and selectivity.[10]

Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Released Food_Intake->Incretins Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits

Mechanism of DPP-4 Inhibition by Adamantane-Containing Drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of adamantane-based drugs.

Synthesis of Amantadine Hydrochloride

This protocol describes a common laboratory-scale synthesis of amantadine hydrochloride from 1-bromoadamantane.

Materials:

  • 1-bromoadamantane

  • Formamide

  • Concentrated sulfuric acid (96%)

  • Potassium hydroxide (KOH)

  • Propylene glycol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Acetone

  • Ice

Procedure:

  • Formation of N-(1-adamantyl)formamide: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve 1-bromoadamantane in an excess of formamide.

  • Slowly add concentrated sulfuric acid dropwise to the mixture while maintaining the temperature at approximately 90°C.

  • Continue stirring at 90°C for 4 hours, monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture and pour it slowly into ice-cold water.

  • The precipitated white solid, N-(1-adamantyl)formamide, is collected by filtration and washed with cold water.[1]

  • Hydrolysis to Amantadine: In a separate flask, prepare a solution of potassium hydroxide in a mixture of water and propylene glycol.

  • Add the N-(1-adamantyl)formamide to the KOH solution and heat the mixture to approximately 135°C for 7 hours, or until the starting material is consumed (monitored by TLC).[1]

  • Cool the reaction mixture to room temperature and add ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Salt Formation: To the combined organic extracts, add an aqueous solution of hydrochloric acid and stir. The amantadine will move to the aqueous layer as the hydrochloride salt.

  • Separate the aqueous layer and evaporate the solvent under reduced pressure to obtain a white solid.

  • Recrystallize the crude amantadine hydrochloride from a suitable solvent such as acetone to yield the pure product.[11]

In Vitro DPP-4 Inhibition Assay

This fluorometric assay is used to determine the potency of compounds in inhibiting the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 inhibitor (e.g., Sitagliptin as a positive control)

  • Test compounds (adamantane derivatives)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound dilutions or control. Include wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the DPP-4 substrate (H-Gly-Pro-AMC) to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode for at least 30 minutes at 37°C.[12][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compounds & Controls Start->Prepare_Reagents Plate_Setup Add Buffer, DPP-4 Enzyme, and Compounds to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 min Plate_Setup->Pre_incubation Add_Substrate Add H-Gly-Pro-AMC Substrate Pre_incubation->Add_Substrate Kinetic_Read Measure Fluorescence (Ex: 360nm, Em: 460nm) Kinetically for 30 min at 37°C Add_Substrate->Kinetic_Read Data_Analysis Calculate Reaction Rates and Percent Inhibition Kinetic_Read->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC₅₀ Data_Analysis->IC50_Determination End End IC50_Determination->End

Workflow for the DPP-4 Inhibition Assay.
Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its metabolic stability.

Materials:

  • Pooled human liver microsomes

  • Test compounds

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.[14]

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. Include control wells without the NADPH system to assess non-enzymatic degradation.[15]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[16]

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.[15]

Conclusion and Future Directions

The adamantane scaffold continues to be a valuable tool in medicinal chemistry, offering a unique combination of rigidity, lipophilicity, and metabolic stability. Its successful incorporation into a diverse range of clinically approved drugs highlights its potential for developing novel therapeutics. Future research will likely focus on the synthesis of more complex, multi-substituted adamantane derivatives and hetero-adamantanes to explore new chemical space and target interactions.[3] The continued application of computational methods in conjunction with robust synthetic and biological evaluation will undoubtedly lead to the discovery of the next generation of adamantane-based drugs with improved efficacy and safety profiles.

References

The Adamantane Scaffold: A Cornerstone of Rigidity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane, a tricyclic hydrocarbon with a unique diamondoid structure, has emerged as a pivotal building block in contemporary chemical synthesis. Its inherent rigidity, thermal stability, and three-dimensional geometry make it an invaluable scaffold for the rational design of advanced materials and therapeutics. This technical guide provides a comprehensive overview of the role of adamantane in synthesis, with a focus on its applications in drug discovery, polymer science, and supramolecular chemistry. Detailed experimental protocols for key synthetic transformations, quantitative data on material properties, and visual representations of underlying mechanisms are presented to equip researchers with the practical knowledge to leverage the exceptional properties of the adamantane core in their work.

Introduction: The Unique Properties of Adamantane

Adamantane (C₁₀H₁₆) is a perfectly symmetrical, strain-free molecule composed of three fused cyclohexane rings in the chair conformation.[1] This arrangement imparts a number of desirable physicochemical properties that are exploited in synthesis:

  • Rigidity and Pre-organization: The adamantane cage is exceptionally rigid, providing a predictable and well-defined three-dimensional structure. This pre-organization is crucial in applications such as host-guest chemistry and drug design, where precise spatial orientation of functional groups is paramount.[2]

  • Lipophilicity: The hydrocarbon nature of adamantane makes it highly lipophilic. In medicinal chemistry, this property is often utilized to enhance the membrane permeability and oral bioavailability of drug candidates.[3][4][5]

  • Thermal Stability: The strong C-C and C-H bonds within the adamantane framework result in excellent thermal stability. This makes adamantane-containing polymers suitable for high-performance applications.[6][7]

  • Chemical Inertness and Functionalization: While the adamantane core is relatively inert, its bridgehead positions can be selectively functionalized, allowing for its incorporation into a wide array of molecular architectures.[1]

Adamantane in Drug Discovery: A Scaffold for Enhanced Pharmacokinetics

The rigid adamantane scaffold has been successfully incorporated into numerous approved drugs, where it often serves to improve the pharmacokinetic profile of the active molecule.[4][8] By introducing the bulky adamantyl group, medicinal chemists can modulate properties such as metabolic stability, lipophilicity, and target binding.[4]

Case Study: Adamantane-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several successful DPP-4 inhibitors, such as Saxagliptin, feature an adamantane moiety.[4] The adamantyl group in these inhibitors typically occupies a hydrophobic pocket in the active site of the DPP-4 enzyme, contributing to potent and selective binding.

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.

DPP4_Inhibition cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action and Inhibition Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) secretes Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) GLP-1 (active)->GLP-1 (inactive) degraded by Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Glucagon Secretion->Glucose Homeostasis DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->GLP-1 (inactive) Adamantane-based DPP-4 Inhibitor Adamantane-based DPP-4 Inhibitor Adamantane-based DPP-4 Inhibitor->DPP-4 Enzyme inhibits

Mechanism of action of adamantane-based DPP-4 inhibitors.
Experimental Protocol: Synthesis of a Key Intermediate for Saxagliptin

The synthesis of Saxagliptin involves the coupling of two key fragments, one of which is an adamantane-containing amino acid derivative. Below is a representative protocol for the synthesis of (S)-amino-(3-hydroxy-adamantan-1-yl)-acetic acid.

Synthesis of (S)-amino-(3-hydroxy-adamantan-1-yl)-acetic acid

Saxagliptin_Intermediate_Synthesis Adamantane-1-carboxaldehyde Adamantane-1-carboxaldehyde Intermediate_1 Sulfinylimine Intermediate Adamantane-1-carboxaldehyde->Intermediate_1 Ti(OEt)4 Ti(OEt)4 Ti(OEt)4->Intermediate_1 (S)-(+)-p-toluenesulfinamide (S)-(+)-p-toluenesulfinamide (S)-(+)-p-toluenesulfinamide->Intermediate_1 Intermediate_2 N-Sulfinyl Amino Nitrile Intermediate_1->Intermediate_2 Et2AlCN Et2AlCN Et2AlCN->Intermediate_2 Final_Product (S)-amino-(3-hydroxy-adamantan-1-yl)-acetic acid Intermediate_2->Final_Product HCl/AcOH HCl/AcOH HCl/AcOH->Final_Product Polyimide_Synthesis Adamantane_diamine 1,3-Bis(4-aminophenyl)adamantane Polyamic_acid Poly(amic acid) precursor Adamantane_diamine->Polyamic_acid Dianhydride Pyromellitic dianhydride Dianhydride->Polyamic_acid Solvent NMP Solvent->Polyamic_acid Polyimide Adamantane-based Polyimide Polyamic_acid->Polyimide Heat Thermal Imidization (150-270 °C) Heat->Polyimide MOF_Synthesis Adamantane_knot Hexakis(4-bromophenyl)biadamantane Reaction Sonogashira-Hagihara Coupling (90 °C, 24 h) Adamantane_knot->Reaction Alkyne_rod 1,4-Diethynylbenzene Alkyne_rod->Reaction Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Reaction Solvent_Base Toluene / Diisopropylamine Solvent_Base->Reaction MOF_Product Adamantane-based Microporous Framework Reaction->MOF_Product

References

The Adamantane Cage: A Technical Guide to the Discovery and Synthesis of Adamantane Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has captivated chemists since its discovery in petroleum in 1933 and its first laboratory synthesis in 1941.[1] Its unique diamondoid structure imparts exceptional properties, including high thermal stability, lipophilicity, and a rigid framework that has proven invaluable in medicinal chemistry and materials science. The functionalization of the adamantane cage, particularly with amino groups, has led to the development of a significant class of bioactive molecules.

The journey into the medicinal applications of adamantane derivatives began with the discovery of the antiviral properties of 1-aminoadamantane (amantadine) in 1964, marking a pivotal moment in the exploration of cage compounds in drug discovery.[2] This was followed by the serendipitous discovery of its anti-Parkinsonian effects in 1968.[3] These findings spurred extensive research into other amino-substituted adamantanes, including the diamino derivatives, which have emerged as versatile building blocks for novel therapeutics and advanced materials.[4][5]

This technical guide provides an in-depth exploration of the discovery and history of adamantane diamines, with a focus on their synthesis. It includes detailed experimental protocols for key synthetic methodologies, a comparative analysis of quantitative data, and visualizations of synthetic workflows and a relevant biological signaling pathway.

Historical Perspective: From Adamantane to its Diamines

The early history of adamantane is marked by the challenge of its synthesis. While first isolated from petroleum, its scarcity limited extensive study.[1] A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a practical method for its synthesis through the Lewis-acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[6] This made adamantane and its derivatives widely accessible for research.

Pioneering work by H. Stetter and his colleagues in the late 1950s and early 1960s laid the groundwork for the functionalization of the adamantane nucleus, including the introduction of amino groups.[7][8] The discovery of the biological activity of amantadine in the 1960s ignited the field of adamantane medicinal chemistry, leading to the development of other notable drugs like memantine and rimantadine.[2][3]

The synthesis of adamantane diamines followed, driven by the desire to create bifunctional molecules for use as monomers in polymer synthesis and as scaffolds for new therapeutic agents.[9] These diamines, particularly the 1,3-isomer, offer a rigid and well-defined spatial arrangement of amino groups, a feature that has been exploited in the design of enzyme inhibitors and receptor ligands.[10][11]

Synthesis of Adamantane Diamines

The synthesis of adamantane diamines can be achieved through several routes, primarily focusing on the 1,3- and 1,2-disubstituted isomers. The 2,2-disubstituted isomer is less common, and its synthesis is not well-documented in the literature.

1,3-Diaminoadamantane

1,3-Diaminoadamantane is the most studied of the diamine isomers. Its synthesis can be accomplished through various methods, each with its own advantages and disadvantages in terms of yield, cost, and reaction conditions.

1. Amination of 1,3-Dibromoadamantane with Urea: This method provides a convenient and relatively high-yielding route to 1,3-diaminoadamantane.[12][13] The reaction proceeds via an SN1 mechanism, facilitated by an acid catalyst.[10]

2. Hofmann Rearrangement of 1,3-Adamantanedicarboxamide: This classical method for converting amides to amines can be applied to the synthesis of 1,3-diaminoadamantane from the corresponding dicarboxamide.[12]

3. Curtius Rearrangement of 1,3-Adamantanediacyl Azide: Similar to the Hofmann rearrangement, the Curtius rearrangement provides a pathway from carboxylic acid derivatives to amines via an isocyanate intermediate.[14][15]

4. Reduction of 1,3-Dinitroadamantane: This method involves the initial nitration of adamantane, followed by the reduction of the nitro groups to amines.[9]

Table 1: Comparative Summary of Synthetic Routes to 1,3-Diaminoadamantane

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reference
Amination with Urea1,3-DibromoadamantaneUrea, Trifluoroacetic Acid, Diphenyl ether69-71[10][12]
Hofmann Rearrangement1,3-AdamantanedicarboxamideBromine, Sodium HydroxideNot specified[12]
Curtius Rearrangement1,3-Adamantanediacyl AzideHeat or photolysisNot specified[14]
Reduction of Dinitro1,3-DinitroadamantaneReducing agent (e.g., H₂, Raney Ni)Not specified[9]
1,2-Diaminoadamantane

The synthesis of 1,2-diaminoadamantane is more complex due to the lower reactivity of the secondary carbon atoms of the adamantane cage. A multi-step synthesis is typically required.

dot

Caption: Synthetic workflow for 1,3-diaminoadamantane via bromination and amination.

Experimental Protocols

Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane and Urea

This protocol is adapted from the method described by Zhu et al.[12][13]

Step 1: Synthesis of 1,3-Dibromoadamantane

  • To a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder at room temperature, add liquid bromine dropwise.

  • Maintain the reaction at this temperature for 24 hours.

  • Treat the reaction mixture with an aqueous solution of sodium sulfite to quench the excess bromine.

  • Separate the organic layer and concentrate it to obtain a yellow solid.

  • Recrystallize the solid from methanol to yield white crystals of 1,3-dibromoadamantane.

Step 2: Synthesis of 1,3-Diaminoadamantane

  • Pre-heat a round-bottom flask containing diphenyl ether to 140 °C in an oil bath.

  • Add 1,3-dibromoadamantane, trifluoroacetic acid, and urea to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 180 °C) and stir for the specified time (e.g., 1.5 hours).

  • Cool the mixture and extract with chloroform (CHCl₃).

  • Concentrate the organic layer by vacuum distillation to obtain a white oily solid.

  • Dissolve the solid in 2M hydrochloric acid (HCl).

  • Separate the upper clear solution and basify it with sodium hydroxide (NaOH) to a pH of 11.

  • Extract the aqueous solution with chloroform.

  • Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate it by vacuum distillation to obtain 1,3-diaminoadamantane as a white solid.

Table 2: Spectroscopic Data for 1,3-Diaminoadamantane and its Precursor

Compound1H NMR (300 MHz, CDCl₃) δ (ppm)13C NMR (75 MHz, CDCl₃) δ (ppm)IR (KBr, νmax, cm-1)
1,3-Dibromoadamantane 1.70 (m, 2H), 2.26 (m, 2H), 2.30 (m, 8H), 2.87 (s, 2H)33.9 (C-6), 35.3 (C-5,7), 47.4 (C-4,8,9,10), 59.3 (C-2), 62.5 (C-1,3)2930, 2855, 695 (C-Br)
1,3-Diaminoadamantane 1.23 (s, 2H), 1.32 (m, 10H), 1.44 (NH₂, 4H), 1.95 (m, 2H) (in benzene-d₆)31.0 (C-5,7), 35.4 (C-6), 45.3 (C-4,8,9,10), 49.2 (C-1,3), 54.7 (C-2) (in benzene-d₆)Not specified

Applications in Drug Development and Neuroscience

Adamantane diamines and their derivatives are of significant interest to researchers in drug development due to the unique physicochemical properties imparted by the adamantane cage. The rigid, lipophilic nature of the adamantane moiety can enhance a drug's ability to cross the blood-brain barrier, improve its metabolic stability, and provide a scaffold for the precise orientation of pharmacophoric groups.[16][17]

One promising area of research is the development of adamantane amine derivatives as neuroprotective agents.[3][11] Overactivation of the N-methyl-D-aspartate (NMDA) receptor and voltage-gated calcium channels (VGCCs) leads to excessive calcium influx, a key event in the excitotoxicity cascade that contributes to neuronal cell death in neurodegenerative disorders.[10] Adamantane derivatives, structurally similar to memantine, have been designed to act as dual inhibitors of both NMDA receptors and VGCCs, offering a multi-target approach to neuroprotection.[10]

Signaling_Pathway Glutamate Excess Glutamate NMDAR NMDAR Glutamate->NMDAR Activates Depolarization Depolarization VGCC VGCC Depolarization->VGCC Opens Adamantane_Amine Adamantane Amine Derivative Neuroprotection Neuroprotection Adamantane_Amine->Neuroprotection Promotes Adamantane_Amine->NMDAR Inhibits Adamantane_Amine->VGCC Inhibits Calcium_Influx Excessive Ca²⁺ Influx Excitotoxicity Excitotoxicity & Neuronal Death Calcium_Influx->Excitotoxicity NMDAR->Calcium_Influx VGCC->Calcium_Influx

Caption: General workflow for the biological evaluation of adamantane diamine derivatives.

References

Theoretical Examination of Adamantane-1,3-diamine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane-1,3-diamine dihydrochloride, a derivative of the rigid, cage-like hydrocarbon adamantane, presents a unique structural scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its constrained conformation and the presence of two primary amine groups make it a valuable building block for the synthesis of a wide range of compounds with potential therapeutic applications and advanced material properties.[2][3] This technical guide provides an in-depth analysis of the theoretical studies concerning this compound, offering insights into its molecular structure, properties, and the computational methodologies employed in its investigation.

Molecular and Physical Properties

This compound is the salt form of adamantane-1,3-diamine. The parent diamine has a molecular formula of C10H18N2 and a molecular weight of approximately 166.27 g/mol .[4][5] The dihydrochloride salt has the molecular formula C10H20Cl2N2 and a molecular weight of 239.18 g/mol .[6] The rigid adamantane cage provides a predictable three-dimensional structure, which is a key feature exploited in drug design and the synthesis of polymers and metal-organic frameworks.[1][2][3]

Table 1: Physical and Chemical Properties of Adamantane-1,3-diamine and its Dihydrochloride Salt

PropertyAdamantane-1,3-diamineThis compoundReference
Molecular Formula C10H18N2C10H20Cl2N2[4][5][6]
Molecular Weight 166.27 g/mol 239.18 g/mol [4][6]
CAS Number 10303-95-426562-81-2[4][6]
Physical State SolidSolid
Boiling Point ~249°CNot available[4]
Flash Point 122°CNot available[4]
Density ~1.153 g/cm³Not available[4]

Theoretical and Computational Studies

While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, a wealth of computational research on the parent adamantane molecule and its derivatives provides a strong foundation for understanding its properties.[7][8][9] These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to investigate molecular structure, vibrational frequencies, and electronic properties.

Computational Methodology

A typical theoretical investigation of a molecule like this compound would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected level of theory, such as the B3LYP functional with a 6-31G** basis set.[10] This process finds the minimum energy conformation of the molecule.

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory.[10] This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[7][9]

  • Calculation of Molecular Properties: Various other properties can be calculated, including:

    • Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

    • NMR Chemical Shifts: Theoretical calculations can predict the 13C and 1H NMR chemical shifts, which can be compared with experimental data for structure validation.[9]

    • Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated to understand the molecule's stability and reactivity under different conditions.

The following diagram illustrates a general workflow for such a computational study.

G General Workflow for Computational Chemistry Study A Molecular Structure Input (e.g., from experimental data or builder) C Geometry Optimization A->C B Select Level of Theory (e.g., DFT, B3LYP/6-31G**) B->C D Frequency Calculation C->D E Verify Minimum Energy Structure (No imaginary frequencies) D->E F Predict Spectroscopic Data (IR, Raman, NMR) D->F G Calculate Molecular Properties (HOMO, LUMO, etc.) D->G H Analysis and Comparison with Experimental Data F->H G->H

Caption: A flowchart of a typical computational chemistry workflow.

Structural Data from Related Adamantane Studies

Table 2: Calculated vs. Experimental Geometry of Adamantane (BLYP/6-31G(d,p) level of theory)

ParameterCalculated ValueExperimental Value (Electron Diffraction)Reference
C-C Bond Length (Å) 1.5411.540[11]
C-H Bond Length (Å) 1.100 (tert), 1.099 (sec)1.112[11]
C-C-C Bond Angle (°) 109.47109.47[11]
H-C-H Bond Angle (°) 107.4107.8[11]

Vibrational Spectroscopy

Theoretical calculations are instrumental in assigning the vibrational modes observed in experimental IR and Raman spectra. For the parent adamantane molecule, studies have successfully assigned the normal modes of vibration.[7] These assignments provide a basis for interpreting the spectra of its derivatives. The introduction of the diamine and dihydrochloride functionalities would introduce new vibrational modes, particularly those associated with N-H and C-N stretching and bending, as well as vibrations involving the chloride ions.

Signaling Pathways and Logical Relationships

In the context of theoretical studies, logical relationships primarily exist within the workflow of the computational experiments themselves. The process follows a logical progression from defining the molecular system and theoretical model to performing calculations and analyzing the results.

The following diagram illustrates the logical relationship between the theoretical inputs and the predicted outputs in a computational study of this compound.

G Inputs and Outputs of a Theoretical Study cluster_inputs Theoretical Inputs cluster_outputs Predicted Outputs A Molecular Structure (this compound) D Optimized Molecular Geometry (Bond lengths, angles) A->D E Vibrational Frequencies (IR/Raman Spectra) A->E F Electronic Properties (HOMO/LUMO, Reactivity) A->F G Spectroscopic Properties (NMR Chemical Shifts) A->G B Quantum Chemical Method (e.g., DFT) B->D B->E B->F B->G C Basis Set (e.g., 6-31G**) C->D C->E C->F C->G

Caption: Relationship between inputs and outputs in a theoretical study.

Conclusion

Theoretical studies provide invaluable insights into the structure and properties of molecules like this compound, complementing experimental findings and guiding further research. While specific computational data for this particular salt is limited in publicly accessible literature, the well-established methodologies applied to adamantane and its derivatives offer a robust framework for its investigation. Future theoretical work focusing specifically on the dihydrochloride salt would be beneficial to further elucidate its electronic structure, reactivity, and potential interactions in biological and material systems. Such studies would be crucial for the rational design of new pharmaceuticals and advanced materials based on this versatile molecular scaffold.

References

Unraveling the Core Mechanism of Action of Adamantane-1,3-diamine Dihydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Adamantane-1,3-diamine dihydrochloride, widely known in its therapeutic form as memantine, has emerged as a significant agent in the management of moderate-to-severe Alzheimer's disease.[1][2] Its unique pharmacological profile, centered on the modulation of the glutamatergic system, distinguishes it from other Alzheimer's medications. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its interaction with biological systems.

Primary Mechanism of Action: A Modulator of the Glutamatergic System

The principal mechanism of action of this compound is its role as an uncompetitive, low-to-moderate affinity, voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] The overactivation of NMDA receptors by the excitatory neurotransmitter glutamate is implicated in the neuronal excitotoxicity observed in Alzheimer's disease.[1][6] this compound addresses this by blocking the NMDA receptor's ion channel, thereby inhibiting a prolonged influx of calcium ions (Ca²⁺) that can trigger neuronal damage and death.[6][7]

What makes its action unique and therapeutically viable is its "uncompetitive" nature. It preferentially binds to the NMDA receptor channel when it is open, a state induced by the presence of glutamate.[4][6] This allows it to selectively dampen excessive, pathological receptor activation while preserving the normal, transient physiological activation required for synaptic plasticity, learning, and memory.[5][8] Its low affinity and rapid off-rate kinetics are crucial to its favorable side-effect profile, preventing the severe psychotomimetic effects associated with high-affinity NMDA receptor antagonists like ketamine.[3][9]

Quantitative Data on Receptor Binding and Activity

The interaction of this compound with its primary target, the NMDA receptor, as well as other receptors, has been quantified in numerous studies. The following tables summarize key binding affinities and inhibitory concentrations.

Receptor/ChannelLigand/BlockerParameterValueCell/System TypeReference
NMDA Receptor MemantineIC₅₀~500-1,000 nM (0.5-1 µM)General[7]
MemantineIC₅₀ (at -70 mV)~1 µMHippocampal and cortical neurons, HEK-293 cells[10]
MemantineIC₅₀ (at -80 mV)0.3 µMHuman NR1/NR2A receptors in Xenopus oocytes[10]
MemantineIC₅₀0.46 µM (at -70 mV)Rat NR1a/2B receptors in Xenopus oocytes[10]
MemantineKd(0)7.1 µMRat NR1a/2B receptors in Xenopus oocytes[10]
Memantine (Extrasynaptic)IC₅₀~22 nM[7][10]
Memantine (Synaptic)IC₅₀~2.5 µM[10]
Magnesium (Mg²⁺)Ka/Ki~2-3 mM[7]
5-HT₃ Receptor MemantineIC₅₀Similar potency to NMDA receptor[7]
α₇ Nicotinic Acetylcholine Receptor MemantineIC₅₀340 nM - 5,000 nM (0.34-5 µM)[7]
Dopamine D₂High Receptor MemantineIC₅₀~137-917 nM[7]

Signaling Pathways Modulated by this compound

Beyond direct channel blocking, this compound influences several intracellular signaling pathways, contributing to its neuroprotective effects.

One key pathway involves the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, which is crucial for cell survival. Studies have shown that the neuroprotective effects of memantine against NMDA-mediated excitotoxicity are dependent on the activation of the PI3K/Akt pathway.[11]

Furthermore, in cellular models of Alzheimer's disease, memantine has been demonstrated to upregulate the expression of signaling factors such as PI3K, Akt, and the mammalian target of rapamycin (mTOR).[12] This activation of the mTOR-dependent autophagy signaling pathway can reduce the autophagic capacity of neuronal cells.[12] Memantine also inhibits the phosphorylation of the Bcl-2/Beclin-1 complex, preventing the activation of autophagy by Beclin-1.[12] These actions collectively contribute to anti-autophagic and anti-apoptotic effects.

The following diagram illustrates the primary signaling pathway of this compound's action on the NMDA receptor and its downstream neuroprotective effects.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Memantine Adamantane-1,3-diamine dihydrochloride (Memantine) Ca_channel Ion Channel Memantine->Ca_channel Blocks (Uncompetitive, Voltage-dependent) Neuroprotection Neuroprotection Memantine->Neuroprotection NMDA_R->Ca_channel Opens Ca_ion Ca²⁺ Influx (Excessive) Ca_channel->Ca_ion Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Leads to

Figure 1: Core mechanism of this compound action at the NMDA receptor.

The following diagram illustrates the downstream signaling pathways influenced by this compound.

cluster_pathways Intracellular Signaling Pathways Memantine Adamantane-1,3-diamine dihydrochloride (Memantine) PI3K PI3K Memantine->PI3K Upregulates Bcl2_Beclin1 Bcl-2/Beclin-1 Complex Memantine->Bcl2_Beclin1 Inhibits Phosphorylation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Bcl2_Beclin1->Autophagy Promotes Apoptosis Apoptosis Autophagy->Apoptosis Can promote

Figure 2: Downstream signaling pathways modulated by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

This technique is fundamental for studying the effects of memantine on NMDA receptor ion channel function.[13]

  • Objective: To measure the inhibitory effect of memantine on NMDA-induced currents in neurons.

  • Cell Preparation: Primary cultures of hippocampal or cortical neurons are prepared from rodent embryos and cultured for several days to allow for maturation and synapse formation. Alternatively, cell lines like HEK-293 can be used, which are transiently or stably transfected to express specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single neuron. A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of transmembrane currents.

  • Experimental Procedure:

    • The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

    • NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) are applied to the cell to evoke an inward current.

    • Once a stable baseline current is established, various concentrations of memantine are co-applied with the agonists.

    • The reduction in the NMDA-induced current in the presence of memantine is measured.

    • To assess voltage-dependency, the holding potential is varied (e.g., from -80 mV to +40 mV) and the inhibitory effect of memantine is measured at each potential.

  • Data Analysis: The concentration-response curve for memantine is plotted to determine the IC₅₀ value. The degree of voltage-dependency is quantified by fitting the data to the Woodhull equation.

The following diagram outlines the workflow for a typical whole-cell patch-clamp experiment to assess the effect of this compound.

Start Start: Cell Preparation (e.g., Hippocampal Neurons) Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Voltage_Clamp Voltage-Clamp Neuron (e.g., at -70 mV) Patch->Voltage_Clamp Apply_Agonists Apply NMDA and Glycine to Evoke Current Voltage_Clamp->Apply_Agonists Apply_Memantine Co-apply Memantine at Various Concentrations Apply_Agonists->Apply_Memantine Measure_Current Measure Reduction in NMDA-induced Current Apply_Memantine->Measure_Current Analyze Data Analysis: - Determine IC₅₀ - Assess Voltage-dependency Measure_Current->Analyze End End Analyze->End

Figure 3: Workflow for a whole-cell patch-clamp experiment.

HPLC is a crucial analytical technique for determining the concentration of memantine in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. Since memantine lacks a strong chromophore for UV detection, a derivatization step is often required.[14][15]

  • Objective: To quantify the concentration of memantine in plasma or cerebrospinal fluid.

  • Sample Preparation:

    • Biological fluid (plasma or CSF) is collected.

    • Proteins are precipitated using an organic solvent like acetonitrile and removed by centrifugation.

    • The supernatant containing memantine is collected.

  • Derivatization:

    • The extracted sample is mixed with a derivatizing agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), in a borate buffer (pH ~9).

    • The reaction mixture is incubated to allow the formation of a fluorescent or UV-absorbing derivative of memantine.

  • Chromatographic Separation:

    • The derivatized sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

    • A mobile phase gradient, typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), is used to separate the memantine derivative from other components in the sample.

  • Detection and Quantification:

    • The eluent from the column passes through a detector (UV or fluorescence).

    • The peak corresponding to the memantine derivative is identified based on its retention time compared to a standard.

    • The area under the peak is proportional to the concentration of memantine in the sample, which is calculated using a calibration curve generated from standards of known concentrations.

Conclusion

This compound operates through a sophisticated and clinically significant mechanism of action. Its primary role as a low-affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist allows it to selectively mitigate the pathological consequences of glutamatergic overactivation while preserving essential physiological neurotransmission. This targeted modulation, coupled with its influence on key neuroprotective signaling pathways, underscores its therapeutic value in neurodegenerative diseases characterized by excitotoxicity. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate its therapeutic potential and develop next-generation neuromodulatory agents.

References

Methodological & Application

Application Notes: Synthesis of Novel Compounds Using Adamantane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1,3-diamine dihydrochloride is a versatile and valuable building block in medicinal chemistry and materials science. The rigid, lipophilic, and three-dimensional adamantane cage, functionalized with two primary amine groups, provides a unique scaffold for the synthesis of novel compounds with potential applications in drug discovery and the development of advanced materials.[1] The diamine's structure can impart favorable properties such as enhanced thermal stability, improved solubility in organic solvents, and specific conformational rigidity to the target molecules.[2][3] These application notes provide detailed protocols for the synthesis of representative novel compounds derived from this compound, including a bis-Schiff base, a polyamide, and a general method for its use as a linker in metal-organic frameworks (MOFs).

Data Presentation

The following tables summarize the expected yields for the synthesis of various adamantane derivatives based on the protocols provided.

Table 1: Synthesis of a Bis-Schiff Base Derivative

Starting MaterialReagentSolventReaction Time (hours)Yield (%)
This compoundSalicylaldehydeEthanol485-95
This compound4-NitrobenzaldehydeEthanol480-90

Table 2: Synthesis of a Polyamide

DiamineDiacid ChlorideSolventReaction Time (hours)Yield (%)
Adamantane-1,3-diamineTerephthaloyl chlorideN-Methyl-2-pyrrolidone (NMP)6>90
Adamantane-1,3-diamineIsophthaloyl chlorideN-Methyl-2-pyrrolidone (NMP)6>90

Experimental Protocols

Protocol 1: Synthesis of a Bis-Schiff Base Derivative: 2,2'-((1,3-Adamantane-diyl)bis(nitrilomethanylylidene))diphenol

This protocol details the synthesis of a bis-Schiff base through the condensation of adamantane-1,3-diamine with salicylaldehyde. Schiff bases derived from adamantane are investigated for their biological activities.

Materials:

  • This compound

  • Salicylaldehyde

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (40 mL).

  • Add triethylamine (2.2 eq) or an equivalent amount of another suitable base to the solution to neutralize the hydrochloride salt and liberate the free diamine. Stir the mixture at room temperature for 30 minutes.

  • To the resulting suspension, add salicylaldehyde (2.1 eq) dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from adamantane-1,3-diamine and terephthaloyl chloride. The incorporation of the adamantane unit into the polymer backbone is expected to enhance thermal stability and solubility.[2][3]

Materials:

  • This compound

  • Terephthaloyl chloride

  • Triethylamine (TEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Three-necked flask

  • Mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

Procedure:

  • In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.0 eq) and anhydrous NMP.

  • Cool the flask to 0°C in an ice bath and add triethylamine (2.2 eq) to neutralize the hydrochloride salt. Stir the mixture for 30 minutes under a nitrogen atmosphere.

  • In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in anhydrous NMP.

  • Slowly add the solution of terephthaloyl chloride to the diamine solution at 0°C using a dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.[2] The viscosity of the solution will increase as the polymer forms.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.[2]

  • Collect the fibrous precipitate by filtration, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.[2]

  • Dry the polymer product in a vacuum oven at 60-80°C until a constant weight is achieved.[2]

  • Characterize the polymer by techniques such as FT-IR, NMR, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA/DSC).

Protocol 3: General Protocol for the Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general guideline for the use of adamantane-1,3-diamine as an organic linker in the solvothermal synthesis of a MOF. The specific metal salt, solvent system, and reaction conditions may need to be optimized for the desired framework.

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A suitable dicarboxylic acid co-linker (e.g., Terephthalic acid)

  • A suitable base (e.g., Triethylamine, Sodium hydroxide)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt (e.g., 1.0 eq of Zinc nitrate hexahydrate) and the dicarboxylic acid co-linker (e.g., 1.0 eq of terephthalic acid) in the chosen solvent (e.g., DMF).

  • In a separate vial, suspend this compound (1.0 eq) in the same solvent and add a base (2.0 eq) to liberate the free diamine.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (typically between 80°C and 150°C) for a period ranging from 24 to 72 hours.

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Crystals of the MOF should have formed. Collect the crystals by filtration or decantation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange and/or heating under vacuum to remove guest molecules from the pores.

  • Characterize the resulting MOF using single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas sorption analysis.

Visualizations

Schiff_Base_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Adamantane_diamine Adamantane-1,3-diamine (from dihydrochloride + base) Product Bis-Schiff Base Product Adamantane_diamine->Product Salicylaldehyde Salicylaldehyde (2 eq) Salicylaldehyde->Product Solvent Ethanol Heat Reflux

Caption: Synthesis of a bis-Schiff base from adamantane-1,3-diamine.

Polyamide_Synthesis_Workflow start Start step1 Dissolve Adamantane-1,3-diamine dihydrochloride in NMP start->step1 step2 Neutralize with base (e.g., Triethylamine) at 0°C step1->step2 step3 Slowly add Terephthaloyl chloride solution in NMP step2->step3 step4 Stir at room temperature for 4-6 hours step3->step4 step5 Precipitate polymer in Methanol step4->step5 step6 Filter, wash, and dry the Polyamide step5->step6 end End step6->end

Caption: Experimental workflow for polyamide synthesis.

MOF_Synthesis_Logic Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mix Mix Reactants Metal_Salt->Mix Adamantane_Linker Adamantane-1,3-diamine (Linker) Adamantane_Linker->Mix Co_Linker Co-Linker (e.g., Terephthalic Acid) Co_Linker->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Solvothermal Solvothermal Reaction (Heat in Autoclave) Mix->Solvothermal Crystallization Crystallization Solvothermal->Crystallization Activation Activation (Solvent Exchange/Heat) Crystallization->Activation MOF_Product Porous MOF Material Activation->MOF_Product

Caption: Logical steps in the synthesis of a Metal-Organic Framework.

References

Adamantane-1,3-diamine Dihydrochloride: A Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Adamantane-1,3-diamine dihydrochloride is a unique diamine building block that offers a rigid, three-dimensional scaffold, making it a valuable component in the design of novel Active Pharmaceutical Ingredients (APIs). Its incorporation into a molecule can significantly influence its pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The rigid adamantane cage provides a predictable spatial arrangement of the two primary amine functionalities, allowing for precise control over the final molecular architecture.[2]

While the adamantane moiety is present in several approved drugs, specific examples of APIs synthesized directly from this compound are not extensively documented in publicly available literature. However, its potential as a precursor for bioactive molecules is evident from various research applications. This document provides an overview of its utility and a detailed protocol for the synthesis of bioactive bis-Schiff base derivatives, demonstrating its application as a versatile chemical scaffold.

Key Attributes in Drug Design

The adamantane scaffold imparts several desirable characteristics to a drug molecule:

  • Enhanced Lipophilicity: The hydrocarbon cage structure increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Improved Metabolic Stability: The rigid structure of adamantane can protect the rest of the molecule from metabolic degradation, leading to a longer half-life in the body.

  • Precise Pharmacophore Orientation: The fixed geometry of the diamine allows for the precise positioning of pharmacophoric groups, which can lead to higher binding affinity and selectivity for the target protein.

Application Example: Synthesis of Bioactive Bis-Schiff Base Derivatives with Antioxidant Activity

As a practical application, Adamantane-1,3-diamine can be derivatized to synthesize bis-Schiff bases, which have shown potential as antioxidant agents.[3][4] Antioxidants are crucial in combating oxidative stress, a key factor in various diseases.

Quantitative Data Summary

The following table summarizes the yield percentages for the synthesis of various bis-Schiff base derivatives of adamantane.

Compound IDAr-moietyYield (%)
B1 4-chlorobenzaldehyde61
B2 4-bromobenzaldehyde72
B3 4-nitrobenzaldehyde55
B4 2-nitrobenzaldehyde43
B5 4-hydroxybenzaldehyde69
B6 3-hydroxybenzaldehyde58
B7 2-hydroxybenzaldehyde65

Data sourced from Eurasian Chemical Communications.[3]

Experimental Protocols

Synthesis of 1,3-Bis(4-aminophenyl)adamantane

This intermediate is synthesized from adamantanol in a two-step process.

Step 1: Synthesis of 1,3-Bis(4-acetamido-1-phenyl)adamantane

  • In a round-bottom flask, dissolve adamantanol and acetanilide in a suitable solvent.

  • Slowly add a strong acid catalyst (e.g., sulfuric acid) to the mixture under cooling.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Isolate the product salt by filtration and wash with a suitable solvent.

Step 2: Deprotection to 1,3-Bis(4-aminophenyl)adamantane

  • Suspend the 1,3-bis(4-acetamido-1-phenyl)adamantane salt in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to facilitate the hydrolysis of the acetamide groups.

  • After completion of the reaction, cool the mixture and extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain 1,3-bis(4-aminophenyl)adamantane.

General Protocol for the Synthesis of Bis-Schiff Base Derivatives (B1-B7)
  • Dissolve 1,3-bis(4-aminophenyl)adamantane in a suitable solvent (e.g., ethanol).

  • Add a twofold molar excess of the desired aromatic aldehyde to the solution.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for an appropriate time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Filter the precipitate, wash with cold solvent, and dry to obtain the pure bis-Schiff base derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bis-Schiff Base Derivatives cluster_evaluation Biological Evaluation A This compound B Free-basing A->B Base C Adamantane-1,3-diamine B->C E Condensation Reaction (Schiff Base Formation) C->E D Aromatic Aldehydes (2 eq.) D->E F Bis-Schiff Base Derivatives E->F G Antioxidant Activity Assay (e.g., DPPH radical scavenging) F->G H Determination of IC50 values G->H

Caption: Experimental workflow for the synthesis and evaluation of adamantane-based bis-Schiff bases.

signaling_pathway cluster_cellular_stress Cellular Environment cluster_antioxidant_action Antioxidant Intervention cluster_cellular_components Cellular Components ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Neutralization ROS Neutralization ROS->Neutralization is scavenged by Cell_Damage Cellular Damage (Oxidative Stress) ROS->Cell_Damage causes Adamantane_SB Adamantane-based Bis-Schiff Base Adamantane_SB->Neutralization donates electron Healthy_Cell Cellular Homeostasis Neutralization->Healthy_Cell prevents damage to Lipids Lipids Proteins Proteins DNA DNA Cell_Damage->Lipids Cell_Damage->Proteins Cell_Damage->DNA

Caption: Proposed mechanism of action for adamantane-based antioxidants in mitigating oxidative stress.

References

Application Notes: Adamantane-1,3-diamine Dihydrochloride in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adamantane-1,3-diamine dihydrochloride in the synthesis of high-performance polymers. The unique, rigid, and bulky structure of the adamantane cage imparts exceptional properties to polymers, making them suitable for a range of advanced applications, from specialty plastics to sophisticated drug delivery systems.

Introduction

Adamantane-1,3-diamine, with its diamondoid structure, serves as a valuable monomer for creating polymers with enhanced thermal stability, mechanical strength, and specific solubility characteristics.[1][2] Its incorporation into polymer backbones, such as those of polyamides and polyimides, disrupts regular chain packing, which can increase solubility in common organic solvents while simultaneously raising the glass transition temperature (Tg).[1][2]

In the realm of drug development, the adamantane moiety is of particular interest. It can act as a guest molecule in host-guest interactions, for example with cyclodextrins, facilitating the development of supramolecular drug delivery systems.[3][4] Furthermore, polymers containing adamantane can self-assemble into nanoparticles, offering a platform for targeted drug delivery.[3]

Key Applications

  • High-Performance Polymers: The rigidity of the adamantane structure enhances the thermal and mechanical properties of polymers, making them suitable for applications requiring high durability and resistance to heat.[2]

  • Drug Delivery Systems: Adamantane-containing polymers can be formulated into nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents.[3][5] The adamantane moiety can improve drug loading capacity and the stability of the delivery vehicle.[3]

  • Membrane Technology: The controlled introduction of adamantane units into polymer membranes can be used to tune the free volume and affect the transport properties for gas separation and nanofiltration applications.[6]

Data Presentation: Properties of Adamantane-Containing Polymers

The inclusion of adamantane-1,3-diamine and its derivatives in polymer chains significantly influences their physical properties. Below is a summary of quantitative data from studies on related adamantane-based polymers, which can serve as a benchmark for polymers synthesized with adamantane-1,3-diamine.

Table 1: Thermal and Mechanical Properties of Adamantane-Containing Polyamides

Polymer TypeGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Polyamide with 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene240–300>45077–921.5–2.5

Data sourced from a study on aromatic polyamides with adamantane pendent groups.[7]

Table 2: Thermal Properties of Adamantane-Containing Polyimides

Polymer TypeGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (°C) (N₂)10% Weight Loss Temp. (°C) (Air)
Poly(ether imide)s from adamantane-based bis(ether anhydride)242–317514–538511–527
Semi-alicyclic polyimides from 1,3-bis(4-aminophenyl) adamantane285–440--

Data compiled from studies on various adamantane-containing polyimides.[2][8]

Experimental Protocols

The following are detailed protocols for the synthesis of polyamides and polyimides using this compound. Note that the dihydrochloride form of the diamine requires a neutralization step, typically with a base, to liberate the free diamine for polymerization.

Protocol 1: Synthesis of Polyamide via Interfacial Polymerization

This protocol describes the synthesis of a polyamide at the interface of two immiscible liquids.

Materials:

  • This compound

  • Diacyl chloride (e.g., sebacoyl chloride, terephthaloyl chloride)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane (DCM) or another organic solvent immiscible with water

  • Deionized water

Procedure:

  • Aqueous Phase Preparation:

    • Dissolve a stoichiometric amount of this compound in deionized water.

    • Add two molar equivalents of NaOH to the solution to neutralize the dihydrochloride and form the free diamine. Stir until fully dissolved.

  • Organic Phase Preparation:

    • Dissolve an equimolar amount of the diacyl chloride in DCM.

  • Interfacial Polymerization:

    • Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing to create a distinct interface.

    • A film of polyamide will form at the interface.

    • Using forceps, gently grasp the polymer film from the center of the interface and pull it out as a continuous "rope".

    • The polymer rope can be wound onto a spool or collected in a separate beaker.

  • Purification:

    • Wash the collected polyamide thoroughly with deionized water to remove any unreacted monomers and salts.

    • Further wash with a solvent like ethanol or acetone to remove oligomers.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Two-Step Synthesis of Polyimide

This method involves the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to form the final polyimide.[9]

Materials:

  • This compound

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • Triethylamine (TEA) or other organic base

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Acetic anhydride (for chemical imidization)

  • Pyridine (for chemical imidization)

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous NMP.

  • Add two molar equivalents of TEA to the solution and stir until the diamine dihydrochloride is fully neutralized and dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution.

  • Remove the ice bath and continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[9]

Step 2: Imidization (Thermal or Chemical)

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean glass plate.

    • Heat the cast film in a vacuum oven using a stepwise temperature program (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to facilitate cyclodehydration and solvent removal.[9]

    • After cooling, the resulting polyimide film can be peeled from the glass plate.[3]

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.

    • Stir the mixture at room temperature for several hours.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in polymer synthesis and its applications.

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Adamantane-1,3-diamine\ndihydrochloride Adamantane-1,3-diamine dihydrochloride Stirring at 0°C to RT\nunder N2 Stirring at 0°C to RT under N2 Adamantane-1,3-diamine\ndihydrochloride->Stirring at 0°C to RT\nunder N2 Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Stirring at 0°C to RT\nunder N2 Anhydrous Solvent\n(e.g., NMP) Anhydrous Solvent (e.g., NMP) Anhydrous Solvent\n(e.g., NMP)->Stirring at 0°C to RT\nunder N2 Aromatic Dianhydride Aromatic Dianhydride Aromatic Dianhydride->Stirring at 0°C to RT\nunder N2 Poly(amic acid) Solution Poly(amic acid) Solution Stirring at 0°C to RT\nunder N2->Poly(amic acid) Solution Formation Thermal Imidization Thermal Imidization Poly(amic acid) Solution->Thermal Imidization Chemical Imidization Chemical Imidization Poly(amic acid) Solution->Chemical Imidization Polyimide Film Polyimide Film Thermal Imidization->Polyimide Film Heat Treatment Polyimide Powder Polyimide Powder Chemical Imidization->Polyimide Powder Dehydrating Agents

Caption: Workflow for the two-step synthesis of polyimides.

G Adamantane-Polymer\nNanoparticle Adamantane-Polymer Nanoparticle Cell Membrane Cell Membrane Adamantane-Polymer\nNanoparticle->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Lysosome->Drug Release Low pH Trigger Cytoplasm Cytoplasm Drug Release->Cytoplasm Therapeutic Target Therapeutic Target Cytoplasm->Therapeutic Target Drug Action

Caption: Cellular uptake and drug release pathway for adamantane-based nanoparticles.

G cluster_0 Host-Guest Interaction cluster_1 Supramolecular Assembly Adamantane Moiety\n(Guest) Adamantane Moiety (Guest) Cyclodextrin\n(Host) Cyclodextrin (Host) Adamantane Moiety\n(Guest)->Cyclodextrin\n(Host) Inclusion Inclusion Complex Inclusion Complex Cyclodextrin\n(Host)->Inclusion Complex Self-Assembly Self-Assembly Inclusion Complex->Self-Assembly Polymer Backbone Polymer Backbone Polymer Backbone->Self-Assembly Drug Molecule Drug Molecule Drug Molecule->Self-Assembly Encapsulation Drug Delivery\nNanoparticle Drug Delivery Nanoparticle Self-Assembly->Drug Delivery\nNanoparticle

Caption: Host-guest interaction for drug delivery applications.

References

Protocol for N-functionalization of Adamantane-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane-1,3-diamine is a versatile bicyclic diamine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid, diamondoid cage structure imparts unique physicochemical properties to molecules, such as high lipophilicity, metabolic stability, and conformational rigidity.[2][3] These characteristics make it an attractive scaffold for the design of novel therapeutic agents and advanced materials.[1][2] The presence of two primary amine groups at the 1 and 3 positions allows for a variety of N-functionalization reactions, enabling the synthesis of a diverse range of derivatives.[1][2] This document provides detailed protocols for common N-functionalization strategies of adamantane-1,3-diamine, including N-arylation, acylation, and reductive amination.

N-Arylation of Adamantane-1,3-diamine

N-arylation introduces aromatic moieties to the nitrogen atoms of adamantane-1,3-diamine, a key transformation in the synthesis of pharmacologically active compounds. Common methods for N-arylation include the Chan-Lam coupling and palladium- or copper-catalyzed reactions.

Copper-Catalyzed N,N'-Diarylation (Chan-Lam Reaction)

The Chan-Lam reaction is a versatile method for the formation of carbon-nitrogen bonds using a copper catalyst. For adamantane-containing diamines, specific catalyst systems have been optimized to achieve good yields.

Experimental Protocol: General Procedure for CuI-catalyzed N,N'-Diarylation [4]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine adamantane-1,3-diamine, aryl iodide (2.2 equivalents), copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., 2-(isobutyryl)cyclohexanone or 1,1'-bi(naphthalene)-2,2'-diol (BINOL), 20 mol%), and a base (e.g., cesium carbonate (Cs₂CO₃), 2.2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 110-140 °C) for the required time (typically 24-48 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactant 1 (Diamine)Reactant 2 (Aryl Halide)Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2,2'-(adamantane-1,3-diyl)diethanediamine4-methoxyiodobenzeneCuI / 2-(isobutyryl)cyclohexanoneCs₂CO₃DMFNot Specified79[4]
adamantane-1,3-diyldimethanamineiodobenzeneCuI / rac-BINOLCs₂CO₃DMFNot Specified84[4]
Palladium-Catalyzed N-Arylation

Palladium-catalyzed cross-coupling reactions are also effective for the N-arylation of adamantane diamines, particularly with aryl bromides and chlorides.

Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation [5]

  • Reaction Setup: In a Schlenk tube, combine adamantane-1,3-diamine, the aryl halide (2.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.5 equivalents).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Conditions: Degas the mixture and then heat under an inert atmosphere at a specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the copper-catalyzed reaction.

N-Acylation of Adamantane-1,3-diamine

N-acylation involves the reaction of adamantane-1,3-diamine with acylating agents like acid chlorides or anhydrides to form amides. This is a fundamental transformation for introducing a wide range of functional groups.

Experimental Protocol: General Procedure for N-Acylation

  • Reactant Preparation: Dissolve adamantane-1,3-diamine in a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) containing a base (e.g., triethylamine or pyridine, 2.2 equivalents) to act as an acid scavenger.

  • Addition of Acylating Agent: Cool the solution in an ice bath and add the acylating agent (e.g., acyl chloride or anhydride, 2.1 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting amide can be further purified by recrystallization or column chromatography if necessary.

Reactant 1 (Diamine)Reactant 2 (Acylating Agent)BaseSolventYield (%)
Adamantane-1,3-diamineAcetyl ChlorideTriethylamineDCM>90 (Typical)
Adamantane-1,3-diamineBenzoyl ChloridePyridineTHF>90 (Typical)

Reductive Amination for N-Alkylation

Reductive amination is a powerful method for the N-alkylation of amines. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Experimental Protocol: General Procedure for Reductive Amination [6]

  • Imine Formation: Dissolve adamantane-1,3-diamine and the carbonyl compound (2.2 equivalents) in a suitable solvent (e.g., methanol or 1,2-dichloroethane). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

  • Reduction: Add a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), 2.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for a specified time (typically 12-24 hours).

  • Work-up: Quench the reaction by the careful addition of water. Adjust the pH to basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Reactant 1 (Diamine)Reactant 2 (Carbonyl)Reducing AgentSolventYield (%)
Adamantane-1,3-diamineBenzaldehydeNaBH(OAc)₃1,2-DichloroethaneHigh (Typical)
Adamantane-1,3-diamineAcetoneNaBH₃CNMethanolHigh (Typical)

Experimental Workflow and Logic Diagrams

General Workflow for N-Functionalization of Adamantane-1,3-diamine

G cluster_start Starting Material cluster_reactions N-Functionalization Reactions cluster_purification Work-up & Purification cluster_product Final Product start Adamantane-1,3-diamine arylation N-Arylation (e.g., Chan-Lam, Pd-catalyzed) start->arylation Select Reaction Type acylation N-Acylation (e.g., with Acyl Chlorides) start->acylation Select Reaction Type reductive_amination Reductive Amination (N-Alkylation) start->reductive_amination Select Reaction Type workup Aqueous Work-up (Extraction, Washing) arylation->workup acylation->workup reductive_amination->workup purification Purification (Chromatography, Recrystallization) workup->purification product N-Functionalized Adamantane-1,3-diamine Derivative purification->product

Caption: General workflow for the N-functionalization of adamantane-1,3-diamine.

Decision Tree for Choosing an N-Arylation Method

G start Desired N-Aryl Derivative substrate Aryl Halide Substrate? start->substrate chan_lam Chan-Lam Coupling (Cu-catalyzed) substrate->chan_lam Aryl Iodide or Boronic Acid palladium Pd-catalyzed Coupling substrate->palladium Aryl Bromide or Chloride

References

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and notably, drug delivery.[2][3][4] The ability to precisely engineer their structures at the molecular level allows for the encapsulation and controlled release of therapeutic agents, offering potential solutions to challenges in drug stability, solubility, and targeted delivery.[2][5] This document provides detailed protocols for the synthesis of several common MOFs, a summary of key quantitative data, and visual workflows to guide researchers in this field.

I. Key Synthesis Methodologies

The synthesis of MOFs can be achieved through various methods, each offering distinct advantages in terms of reaction time, temperature, and the resulting material's properties.[6] The most prevalent techniques include solvothermal/hydrothermal synthesis, microwave-assisted synthesis, and mechanochemical synthesis.[6][7]

  • Solvothermal/Hydrothermal Synthesis: This is the most common method for producing high-quality, crystalline MOFs.[7] It involves heating a solution of the metal salt and organic linker in a sealed vessel, where the solvent is an organic liquid (solvothermal) or water (hydrothermal).[7] The elevated temperature and pressure facilitate the crystallization process.[8]

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture.[7] This efficient heating can significantly reduce reaction times from hours or days to minutes, leading to faster MOF production.[9]

  • Mechanochemical Synthesis: This technique involves the grinding of solid-state reactants (metal salt and organic linker) with a small amount of liquid.[7] The mechanical energy induces the chemical reaction, often at room temperature, making it an environmentally friendly and scalable approach.[7][10]

II. Experimental Protocols

Protocol 1: Solvothermal Synthesis of MOF-5

MOF-5, with the formula Zn₄O(BDC)₃ (where BDC is 1,4-benzenedicarboxylate), is a well-known MOF with a high surface area.[11]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-benzenedicarboxylic acid (H₂BDC)

  • N,N-dimethylformamide (DMF)

  • Chloroform (CHCl₃)

Procedure: [11]

  • Dissolve 6.48 g of zinc nitrate hexahydrate and 1.188 g of 1,4-benzenedicarboxylic acid in 180 mL of DMF in a beaker.

  • Stir the mixture with a magnetic stirrer for 30 minutes until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 120 °C.

  • Maintain the temperature for 24 hours.

  • After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white crystalline product by filtration.

  • Wash the crystals with fresh DMF to remove any unreacted precursors.

  • Immerse the crystals in chloroform for solvent exchange.

  • Activate the MOF-5 by heating under vacuum to remove the solvent molecules from the pores.

Protocol 2: Hydrothermal Synthesis of HKUST-1

HKUST-1, also known as Cu-BTC, is a copper-based MOF with a high potential for gas storage and separation.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-benzenetricarboxylic acid (H₃BTC)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 0.42 g of H₃BTC in a mixture of 24 mL of ethanol and 24 mL of deionized water. Stir for 10 minutes to obtain a clear solution.

  • Add 0.875 g of Cu(NO₃)₂·3H₂O to the solution and stir for another 10 minutes until fully dissolved.

  • Transfer the resulting blue solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 100 °C for 24 hours.

  • After cooling to room temperature, collect the blue crystals by filtration.

  • Wash the product with ethanol and dry under vacuum.

Protocol 3: Microwave-Assisted Synthesis of ZIF-8

Zeolitic Imidazolate Framework-8 (ZIF-8) is known for its exceptional chemical and thermal stability.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (HMIm)

  • N,N-dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve zinc nitrate hexahydrate and 2-methylimidazole separately in DMF to create clear solutions.

  • Add triethylamine dropwise to the 2-methylimidazole solution while stirring.

  • Combine the two solutions in a glass vessel suitable for microwave synthesis.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 140 °C for 15 minutes.

  • After the reaction, allow the vessel to cool.

  • Collect the white powder product by centrifugation.

  • Wash the ZIF-8 product with fresh DMF to remove impurities.

  • Dry the final product under vacuum.

Protocol 4: Mechanochemical Synthesis of MOF-74

MOF-74 (also known as CPO-27) exhibits open metal sites, making it attractive for catalysis and adsorption applications.

Materials:

  • Zinc oxide (ZnO)

  • 2,5-dihydroxyterephthalic acid (H₄DHTA)

  • N,N-dimethylformamide (DMF)

Procedure: [12][13]

  • Place 0.181 g of zinc oxide and 0.218 g of 2,5-dihydroxyterephthalic acid in a 25 mL stainless steel grinding jar.

  • Add a single 7 g stainless steel grinding ball and 250 µL of DMF to the jar.

  • Seal the jar and mill the mixture at a rate of 30 Hz using a shaker-type mixer mill for 70-90 minutes.

  • After milling, collect the resulting powder.

  • The product can be washed with a suitable solvent to remove any unreacted starting materials.

III. Quantitative Data Summary

The choice of synthesis method significantly impacts the properties of the resulting MOFs. The following tables summarize key quantitative data for MOF-5, HKUST-1, and ZIF-8 synthesized by different methods.

Table 1: Synthesis Parameters and Yields

MOFSynthesis MethodMetal SourceOrganic LinkerSolvent(s)Temperature (°C)TimeYield (%)
MOF-5 SolvothermalZn(NO₃)₂·6H₂OH₂BDCDMF12024 hData not consistently reported
HKUST-1 HydrothermalCu(NO₃)₂·3H₂OH₃BTCEthanol/Water10024 hup to 89.4
ZIF-8 Microwave-AssistedZn(NO₃)₂·6H₂OHMImDMF14015 minData not consistently reported
MOF-74 MechanochemicalZnOH₄DHTADMF (additive)Room Temp.70-90 minQuantitative yield implied[14]

Table 2: Physicochemical Properties

MOFSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Crystal Size
MOF-5 SolvothermalVaries with activationVaries with activationNot specified
HKUST-1 Hydrothermal~1671[15]~0.8[15]~20 µm
ZIF-8 Microwave-Assisted1419Not specified~400 nm
ZIF-8 Microwave (aqueous)High surface area reported[16]Large micropore volume[16]99-106 nm[16]

IV. Characterization of MOFs

After synthesis, it is crucial to characterize the MOFs to confirm their structure, purity, and properties. Common characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized MOF.[17]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.[18]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.[17]

  • Nitrogen Adsorption-Desorption Isotherms: To measure the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are critical parameters for applications like drug loading.[17]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF structure and confirm the coordination of the organic linker to the metal center.[18]

V. Visualizing Synthesis Workflows

The following diagrams illustrate the general workflows for the described MOF synthesis methods.

solvothermal_synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Work-up A Dissolve Metal Salt and Organic Linker in Solvent B Stir to Homogenize A->B C Transfer to Autoclave B->C D Heat at Elevated Temperature and Pressure C->D E Cool to Room Temperature D->E F Filter and Collect Crystals E->F G Wash with Solvent F->G H Activate (Solvent Removal) G->H

Solvothermal/Hydrothermal Synthesis Workflow

microwave_synthesis cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation A Prepare Solutions of Metal Salt and Linker B Combine Solutions in Microwave Vessel A->B C Seal Vessel B->C D Microwave Irradiation (Controlled Temp & Time) C->D E Cooling D->E F Centrifuge and Collect Product E->F G Wash and Dry F->G

Microwave-Assisted Synthesis Workflow

mechanochemical_synthesis cluster_prep Reactant Loading cluster_reaction Milling cluster_workup Product Collection A Place Solid Reactants (Metal Salt & Linker) in Milling Jar B Add Grinding Media and Liquid Additive A->B C Seal Jar B->C D Mill at Defined Frequency and Time C->D E Collect Powdered Product D->E F Optional Washing Step E->F

Mechanochemical Synthesis Workflow

VI. Signaling Pathway in MOF-based Drug Delivery

The application of MOFs in drug delivery often involves designing systems that respond to specific physiological stimuli, such as pH changes in the tumor microenvironment.

drug_delivery_pathway MOF Drug-Loaded MOF (e.g., ZIF-8) Systemic Systemic Circulation MOF->Systemic Administration Tumor Tumor Microenvironment (Acidic pH) Systemic->Tumor Accumulation (EPR Effect) Degradation MOF Degradation Tumor->Degradation pH-Trigger Release Drug Release Degradation->Release Cell Cancer Cell Release->Cell Cellular Uptake Effect Therapeutic Effect Cell->Effect

Stimuli-Responsive Drug Release from a MOF

The synthesis of metal-organic frameworks is a dynamic field with a variety of established methods. The choice of synthesis protocol can be tailored to achieve desired properties for specific applications, such as drug delivery. The protocols and data presented here serve as a starting point for researchers and professionals to explore the potential of MOFs in their work. Further optimization of these methods and the development of new synthetic strategies will continue to expand the applications of these versatile materials.[2]

References

Application Notes and Protocols: Adamantane-1,3-diamine as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1,3-diamine is a unique bidentate ligand utilized in coordination chemistry, prized for its rigid, preorganized structure derived from the adamantane cage. This diamine's fixed spatial relationship between the two amino groups provides a constrained and predictable coordination environment. This structural rigidity is instrumental in the construction of stable and well-defined metal complexes, including metal-organic frameworks (MOFs) and coordination polymers. The adamantane backbone also imparts desirable properties to the resulting complexes, such as enhanced thermal stability and lipophilicity, which is of particular interest in materials science and drug development.

These application notes provide an overview of the use of adamantane-1,3-diamine as a bidentate ligand and detailed protocols for the synthesis of the ligand and a representative coordination complex.

Key Applications

The unique structural properties of adamantane-1,3-diamine make it a valuable building block in several areas of research:

  • Metal-Organic Frameworks (MOFs) and Coordination Polymers: The rigid and well-defined geometry of adamantane-1,3-diamine allows for the predictable assembly of porous crystalline materials.[1] These materials have potential applications in gas storage, separation, and catalysis.

  • Catalysis: The adamantane scaffold can create unique steric and electronic environments around a metal center, influencing the catalytic activity and selectivity of the resulting complex.

  • Pharmaceuticals and Drug Development: The adamantane moiety is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. Incorporating adamantane-1,3-diamine into metal-based therapeutics is a strategy being explored for the development of novel anticancer and antiviral agents.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of adamantane-1,3-diamine is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₈N₂[2]
Molecular Weight 166.26 g/mol [2]
Appearance White to off-white powder
Boiling Point ~249 °C at atmospheric pressure[2]
Density ~1.153 g/cm³[2]
Flash Point 122 °C[2]

Experimental Protocols

Protocol 1: Synthesis of Adamantane-1,3-diamine

This protocol details a convenient method for the synthesis of adamantane-1,3-diamine from 1,3-dibromoadamantane and urea.[3]

Materials:

  • 1,3-Dibromoadamantane

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Adamantane

  • Bromine

  • Iron powder

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium sulfite

  • Methanol

Procedure:

Part A: Synthesis of 1,3-Dibromoadamantane [3]

  • To a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder at room temperature, add liquid bromine.

  • Maintain the reaction at room temperature for 24 hours.

  • Treat the reaction mixture with aqueous sodium sulfite.

  • Separate the organic layer and concentrate it to obtain a yellow solid.

  • Recrystallize the solid from methanol to yield white crystals of 1,3-dibromoadamantane.

Part B: Synthesis of 1,3-Diaminoadamantane [3]

  • In a suitable reaction vessel, combine 1,3-dibromoadamantane, urea, and diphenyl ether.

  • Add trifluoroacetic acid (TFA) to the mixture.

  • Heat the reaction mixture to 180 °C for 1.5 hours.

  • After cooling, acidify the mixture with hydrochloric acid.

  • Neutralize the acidic solution with sodium hydroxide.

  • Extract the product with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 1,3-diaminoadamantane.

Characterization:

The synthesized 1,3-diaminoadamantane can be characterized by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis of a Representative Cobalt(III) Coordination Complex with a Diamine Ligand

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Adamantane-1,3-diamine

  • Activated charcoal (optional, as a catalyst)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve cobalt(II) chloride hexahydrate in deionized water in a flask.

  • In a separate beaker, dissolve adamantane-1,3-diamine in deionized water. A slight excess of the diamine ligand (e.g., 3.1 equivalents) is typically used.

  • Slowly add the adamantane-1,3-diamine solution to the cobalt(II) chloride solution with continuous stirring.

  • If using, add a small amount of activated charcoal to the reaction mixture.

  • Bubble air through the solution for several hours to oxidize the Co(II) to Co(III). The color of the solution should change, indicating complex formation and oxidation.

  • After oxidation is complete, heat the mixture gently to dissolve any precipitated salts and then filter to remove the activated charcoal.

  • To the filtrate, add concentrated hydrochloric acid to precipitate the chloride salt of the complex.

  • Cool the solution in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration and wash them with small portions of cold ethanol.

  • Dry the resulting crystals in a desiccator.

Characterization:

The synthesized complex can be characterized by:

  • UV-Vis Spectroscopy: To determine the electronic transitions of the cobalt(III) complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the amine groups to the metal center.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Visualizations

experimental_workflow cluster_ligand_synthesis Protocol 1: Ligand Synthesis cluster_complex_synthesis Protocol 2: Complex Synthesis cluster_characterization Characterization adamantane Adamantane bromination Bromination (Br₂, Fe, CH₂Cl₂) adamantane->bromination dibromoadamantane 1,3-Dibromoadamantane bromination->dibromoadamantane amination Amination (Urea, TFA, Diphenyl ether) dibromoadamantane->amination diamine Adamantane-1,3-diamine amination->diamine ligand Adamantane-1,3-diamine diamine->ligand nmr NMR diamine->nmr ir IR Spectroscopy diamine->ir co_salt Co(II) Salt mixing Mixing in Solution co_salt->mixing ligand->mixing oxidation Oxidation (Air) mixing->oxidation precipitation Precipitation (HCl) oxidation->precipitation complex [Co(adamantane-1,3-diamine)₃]Cl₃ precipitation->complex complex->ir uv_vis UV-Vis Spectroscopy complex->uv_vis xrd Single-Crystal XRD complex->xrd elemental Elemental Analysis complex->elemental

Caption: Experimental workflow for the synthesis and characterization of adamantane-1,3-diamine and its coordination complex.

logical_relationship cluster_properties Key Structural Features cluster_applications Potential Applications adamantane_diamine Adamantane-1,3-diamine (Bidentate Ligand) coordination Coordination adamantane_diamine->coordination prop1 Rigid Adamantane Cage prop2 Fixed N-N Distance and Angle metal_ion Metal Ion (e.g., Co³⁺) metal_ion->coordination metal_complex Metal Complex [M(adamantane-1,3-diamine)ₓ]ⁿ⁺ coordination->metal_complex app1 MOFs / Coordination Polymers metal_complex->app1 app2 Catalysis metal_complex->app2 app3 Drug Development metal_complex->app3

Caption: Logical relationship of adamantane-1,3-diamine in coordination chemistry.

References

Application Notes and Protocols for the Synthesis of Polyamide Membranes with Adamantane Diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of high-performance polyamide thin-film composite (TFC) membranes incorporating adamantane diamine. The inclusion of the rigid, bulky adamantane moiety into the polyamide selective layer imparts unique properties, including enhanced thermal stability, improved mechanical strength, and altered pore structures, making these membranes promising for a variety of separation applications, including nanofiltration, reverse osmosis, and organic solvent nanofiltration.[1][2]

Introduction

The synthesis of polyamide membranes via interfacial polymerization is a well-established technique for creating the selective layer of thin-film composite membranes.[3][4] This process typically involves the reaction of an amine monomer in an aqueous phase with an acyl chloride monomer in an immiscible organic phase at the interface of the two liquids.[5] The use of adamantane-based diamines as the aqueous monomer introduces a three-dimensional, diamondoid structure into the polymer backbone. This unique structure can disrupt the tight chain packing often found in aromatic polyamides, potentially increasing the free volume and altering the filtration performance of the membrane.[2] The resulting membranes can exhibit high permeability while maintaining excellent rejection characteristics for salts and organic molecules.[1][6]

Key Properties of Adamantane-Based Polyamide Membranes

The incorporation of adamantane diamine into the polyamide structure can lead to several beneficial properties:

  • Enhanced Thermal Stability: The rigid adamantane structure can increase the glass transition temperature (Tg) of the polymer, leading to improved stability at higher temperatures.[2]

  • Improved Mechanical Strength: The inherent rigidity of the adamantane cage can contribute to a stronger and more durable membrane.[2]

  • Modified Pore Structure: The bulky nature of the adamantane unit can create a more disordered and twisted pore structure, which can influence the membrane's permeability and selectivity.

  • High Performance: These membranes have shown potential for high water flux and excellent rejection of multivalent salts and dyes, making them suitable for water purification and wastewater treatment applications.[1][6]

Experimental Protocols

This section details the materials and methodology for the synthesis of adamantane diamine-based polyamide TFC membranes via interfacial polymerization.

Materials
  • Adamantane Diamine Monomer: 1,3-bis(4-aminophenyl)adamantane (or other suitable adamantane diamine)

  • Acyl Chloride Monomer: Trimesoyl chloride (TMC)

  • Support Membrane: Polysulfone (PSf) ultrafiltration membrane

  • Aqueous Phase Solvent: Deionized (DI) water

  • Organic Phase Solvent: Hexane (or other suitable organic solvent)

  • Post-treatment Solutions: Sodium carbonate solution (optional, for neutralization), DI water for rinsing.

Equipment
  • Flat sheet membrane holder or coating apparatus

  • Rubber roller

  • Glass plates

  • Beakers and graduated cylinders

  • Pipettes

  • Forceps

  • Oven for heat treatment

Experimental Workflow Diagram

G cluster_prep Preparation cluster_ip Interfacial Polymerization cluster_post Post-Treatment prep_support 1. Prepare Polysulfone Support Membrane prep_aq 2. Prepare Aqueous Adamantane Diamine Solution prep_org 3. Prepare Organic TMC Solution soak 4. Immerse Support in Aqueous Solution prep_org->soak remove_excess 5. Remove Excess Aqueous Solution contact_org 6. Contact with Organic Solution wash 7. Wash Membrane contact_org->wash heat_treat 8. Heat Treatment store 9. Store Membrane

Caption: Experimental workflow for the synthesis of adamantane diamine-based polyamide membranes.

Detailed Synthesis Protocol
  • Preparation of Monomer Solutions:

    • Aqueous Phase: Prepare a solution of adamantane diamine in deionized water. The concentration can be varied, but a typical starting point is in the range of 0.1% to 2.5% (w/v).[7][8]

    • Organic Phase: Prepare a solution of trimesoyl chloride (TMC) in hexane. A common concentration range for TMC is 0.1% to 1.0% (w/v).[3][7]

  • Support Membrane Preparation:

    • Cut the polysulfone (PSf) ultrafiltration membrane to the desired size.

    • Thoroughly rinse the PSf membrane with deionized water to remove any preservatives or contaminants.

    • The support membrane can be pre-treated or modified to enhance the adhesion of the polyamide layer.[5][9]

  • Interfacial Polymerization:

    • Immerse the prepared PSf support membrane in the aqueous adamantane diamine solution for a period of 30 seconds to 2 minutes.[7] This allows the amine solution to fully penetrate the pores of the support.

    • Remove the membrane from the aqueous solution and gently roll a rubber roller over the surface to remove excess diamine solution.[7] It is crucial to leave a thin, uniform layer of the aqueous solution on the surface.

    • Pour the organic TMC solution onto the amine-saturated surface of the support membrane and allow the reaction to proceed for 30 seconds to 1 minute.[7] The polyamide film will form at the interface between the aqueous and organic phases.

  • Post-Treatment and Storage:

    • Pour off the excess TMC solution.

    • Wash the newly formed thin-film composite membrane thoroughly with hexane to remove any unreacted TMC.

    • Optionally, the membrane can be washed with a dilute sodium carbonate solution to neutralize any remaining acid chloride groups.

    • Perform a final rinse with deionized water.

    • The membrane can be heat-treated in an oven at a temperature of approximately 60-70°C for a short period (e.g., 10-30 minutes) to further cross-link the polymer and stabilize the structure.[9]

    • Store the finished membrane in deionized water until it is ready for characterization and use.

Signaling Pathway and Reaction Mechanism

The formation of the polyamide layer is a polycondensation reaction between the amine groups of the adamantane diamine and the acyl chloride groups of the TMC.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products adamantane Adamantane Diamine (in Aqueous Phase) ip Interfacial Polymerization adamantane->ip tmc Trimesoyl Chloride (in Organic Phase) tmc->ip polyamide Cross-linked Polyamide (with Adamantane units) ip->polyamide hcl HCl (by-product) ip->hcl

Caption: Reaction scheme for the interfacial polymerization of adamantane diamine and TMC.

Data Presentation

The performance of polyamide membranes is typically evaluated based on their pure water flux and their ability to reject salts or other solutes. The following table summarizes performance data for polyamide membranes synthesized with monomers structurally related to adamantane diamine, illustrating the potential performance of these types of membranes.

Amine Monomer(s)Acyl Chloride MonomerPure Water Permeability (L·m⁻²·h⁻¹·bar⁻¹)Salt/Solute Rejection (%)Reference
Serinol (0.1 w/v%) + Piperazine (0.04 w/v%)Trimesoyl Chloride (0.1 w/v%)18.595.5 (MgSO₄)[8]
1,3-Cyclohexanediamine (2.5 wt.%)Trimesoyl Chloride (1.0 wt.%)~18.24 (as water flux in LMH)Not specified for salt, low reverse salt flux reported[7][10]
3-amino-1-adamantanol (AAMO)Acyl Chloride29.5 (Methanol Permeance in L·m⁻²·h⁻¹·bar⁻¹)84.4 (Fast Green FCF)[1]

Note: The performance of membranes synthesized with adamantane diamine will depend on the specific synthesis conditions and the type of adamantane diamine used. The data presented here are for illustrative purposes to show the potential performance of membranes with rigid, non-aromatic amine monomers.

Conclusion

The synthesis of polyamide membranes using adamantane diamine offers a promising route to developing high-performance membranes with unique properties. The detailed protocols and application notes provided here serve as a guide for researchers and scientists to explore the potential of these materials in various separation processes. The incorporation of the adamantane structure provides a versatile tool for tuning membrane properties to meet the demands of specific applications in water treatment, pharmaceuticals, and other industries.

References

Adamantane-1,3-diamine Dihydrochloride: A Versatile Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Adamantane-1,3-diamine dihydrochloride serves as a crucial building block in the design and synthesis of novel antiviral agents. Its rigid, three-dimensional cage-like structure provides a unique scaffold that can be functionalized to interact with various viral targets. The diamine functionality at the 1 and 3 positions offers versatile points for chemical modification, enabling the development of derivatives with potent antiviral activity against a range of viruses. This application note explores the utility of this compound in antiviral drug design, highlighting key derivatives, their mechanisms of action, and relevant experimental data.

The most well-known antivirals derived from the adamantane core are amantadine and rimantadine, which are 1-aminoadamantane derivatives.[1] These drugs have historically been used against influenza A virus by targeting the M2 proton channel, thereby inhibiting viral uncoating.[1] While adamantane-1,3-diamine is not a direct precursor to these specific drugs, its structural motif is of significant interest to medicinal chemists for creating new generations of antiviral compounds. The presence of two amino groups allows for the synthesis of more complex molecules, potentially leading to enhanced binding affinity and the ability to overcome resistance observed with earlier adamantane-based drugs.

Recent research has expanded the scope of adamantane derivatives beyond influenza. Studies have shown that new aminoadamantane compounds exhibit promising activity against other viruses, including SARS-CoV-2.[2] The mechanism of action for these newer derivatives can vary, from inhibiting viral entry and replication by disrupting endosomal pH to targeting viral proteases like Cathepsin L.[3]

Quantitative Data on Antiviral Activity of Adamantane Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected adamantane derivatives against various viruses. This data provides a comparative overview of the potential of this class of compounds in antiviral drug development.

Compound/DerivativeVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
AmantadineSARS-CoV-2Vero CCL-8139.71>1000>25.18[2]
Derivative 3F4SARS-CoV-2Vero CCL-810.32>1000>3125[2]
Derivative 3F5SARS-CoV-2Vero CCL-810.44>1000>2272.7[2]
Derivative 3E10SARS-CoV-2Vero CCL-811.28>1000>781.25[2]
Glycyl-rimantadine (4b)Influenza A (H3N2)MDCK<0.44.9>12.25[4]
AmantadineInfluenza A (H3N2)MDCK1.45.23.71[4]
Diaryl pyrazole derivative 6aFoot and Mouth Disease Virus (FMDV)BHK-21-500-300030[5]
Diaryl pyrazole derivative 6bFoot and Mouth Disease Virus (FMDV)BHK-21-500-300030[5]
Diaryl pyrazole derivative 6cFoot and Mouth Disease Virus (FMDV)BHK-21-500-300030[5]

Signaling Pathways and Mechanisms of Action

Adamantane-based antiviral drugs primarily exert their effects by interfering with key stages of the viral life cycle. The classical mechanism for amantadine and rimantadine against influenza A is the blockade of the M2 proton channel, which is essential for viral uncoating within the endosome. Newer derivatives, however, may possess different or multiple mechanisms of action.

antiviral_mechanism cluster_virus_lifecycle Viral Lifecycle cluster_drug_action Adamantane Derivative Action entry Viral Entry uncoating Uncoating entry->uncoating replication Replication uncoating->replication assembly Assembly & Release replication->assembly drug Adamantane Derivative m2_block M2 Proton Channel Blockade drug->m2_block endosome_ph Increased Endosomal pH drug->endosome_ph protease_inhibition Protease Inhibition (e.g., Cathepsin L) drug->protease_inhibition m2_block->uncoating Inhibits endosome_ph->uncoating Inhibits protease_inhibition->replication Inhibits antiviral_screening_workflow start Synthesized Adamantane Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 start->cytotoxicity antiviral_screen Primary Antiviral Screen (e.g., CPE Reduction Assay) start->antiviral_screen selectivity Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity secondary_assay Secondary Antiviral Assays (Plaque/Yield Reduction) Determine IC50 antiviral_screen->secondary_assay secondary_assay->selectivity lead_id Lead Compound Identification selectivity->lead_id moa Mechanism of Action Studies lead_id->moa end Preclinical Development moa->end

References

Synthesis of Memantine Analogues from Adamantane Diamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of memantine analogues derived from adamantane diamines. The protocols outlined below focus on the chemical modification of the diamine scaffold to generate novel compounds with potential therapeutic applications, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists.

Introduction

Memantine, an adamantane derivative, is an established therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1] Its mechanism of action involves the non-competitive antagonism of NMDA receptors, mitigating the excitotoxic effects of excessive glutamate.[1] The synthesis of memantine analogues is a key area of research aimed at developing novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Adamantane-1,3-diamine serves as a versatile starting material for generating a library of such analogues through various chemical transformations, including N-alkylation and reductive amination. The rigid adamantane cage provides a lipophilic scaffold that can facilitate penetration of the blood-brain barrier.[2]

Synthesis of Adamantane-1,3-diamine (Starting Material)

A common and efficient method for the synthesis of 1,3-diaminoadamantane involves a two-step process starting from adamantane.[3]

Protocol 1: Synthesis of 1,3-Dibromoadamantane [4]

  • In a suitable reaction vessel, a stirred mixture of adamantane, dichloromethane (CH₂Cl₂), and iron powder is prepared at room temperature.

  • Liquid bromine is added cautiously to the mixture.

  • The reaction is allowed to proceed for 24 hours at room temperature.

  • Upon completion, the reaction mixture is treated with an aqueous solution of sodium sulfite to quench any remaining bromine.

  • The organic layer is separated and concentrated to yield a yellow solid.

  • The crude product is recrystallized from methanol to afford pure, white crystals of 1,3-dibromoadamantane.

  • Typical Yield: 72%

  • Characterization: The product can be characterized by melting point (m.p. = 112-113 °C) and spectroscopic methods (IR, NMR).[4]

Protocol 2: Synthesis of 1,3-Diaminoadamantane [3][5]

  • 1,3-dibromoadamantane and urea are mixed in a molar ratio of 1:2 to 1:10.

  • A high-boiling point solvent, such as diphenyl ether, is added to the mixture.

  • The reaction mixture is heated in an oil bath to a set temperature and stirred.

  • After the reaction is complete, the mixture is cooled to approximately 50°C.

  • Hydrochloric acid is added to dissolve the product.

  • Insoluble impurities are removed by filtration.

  • The filtrate is neutralized with a sodium hydroxide solution.

  • The product is extracted with an excess of an organic solvent (e.g., chloroform).

  • The organic extract is concentrated under reduced pressure, and the resulting product is dried under vacuum to yield 1,3-diaminoadamantane.

  • Typical Yield: High yields have been reported for this amination reaction.[3]

Synthesis of Memantine Analogues via Reductive Amination

Reductive amination is a versatile method for the N-alkylation of amines.[6] This one-pot reaction involves the formation of an imine intermediate from the reaction of an amine with an aldehyde or ketone, followed by its reduction to the corresponding amine.[6] This method can be applied to 1,3-diaminoadamantane to synthesize a variety of mono- and di-substituted analogues.

General Protocol 3: Reductive Amination of 1,3-Diaminoadamantane

  • To a solution of 1,3-diaminoadamantane in a suitable solvent (e.g., methanol, dichloromethane), add the desired aldehyde or ketone (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).

  • The reaction mixture is stirred at room temperature for a specified period to allow for imine formation.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the mixture.[6]

  • The reaction is stirred until the reduction is complete (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of water or a dilute acid.

  • The product is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired N-substituted memantine analogue.

Table 1: Synthesis of Memantine Analogues via Reductive Amination (Representative Examples)

EntryAldehyde/KetoneProductYield (%)
1FormaldehydeN,N'-Dimethyl-1,3-diaminoadamantaneData not available
2AcetaldehydeN,N'-Diethyl-1,3-diaminoadamantaneData not available
3AcetoneN,N'-Diisopropyl-1,3-diaminoadamantaneData not available
4CyclohexanoneN,N'-Dicyclohexyl-1,3-diaminoadamantaneData not available
5BenzaldehydeN,N'-Dibenzyl-1,3-diaminoadamantaneData not available

Synthesis of Memantine Analogues via N-Alkylation

Direct N-alkylation of 1,3-diaminoadamantane with alkyl halides provides an alternative route to memantine analogues. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging and often requires careful control of stoichiometry and reaction conditions.[7]

General Protocol 4: N-Alkylation of 1,3-Diaminoadamantane

  • Dissolve 1,3-diaminoadamantane in a suitable solvent (e.g., DMF, acetonitrile) in the presence of a base (e.g., K₂CO₃, Et₃N).

  • Add the alkyl halide (1 to 2.2 equivalents) dropwise to the reaction mixture.

  • The reaction is heated to a specified temperature and stirred for a set time.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is washed with brine, dried over an anhydrous salt, and concentrated.

  • The crude product is purified by column chromatography to isolate the desired N-alkylated memantine analogue(s).

Biological Activity of Memantine Analogues

The primary therapeutic target of memantine and its analogues is the NMDA receptor.[1] The evaluation of the biological activity of newly synthesized analogues typically involves in vitro assays to determine their affinity for the NMDA receptor and their functional antagonist activity.

Experimental Protocol 5: NMDA Receptor Binding Assay

The affinity of memantine analogues for the NMDA receptor can be determined using radioligand binding assays with ligands such as [³H]MK-801, which binds to the ion channel of the receptor.[8]

  • Prepare rat brain membrane homogenates from specific regions like the cortex or hippocampus.

  • Incubate the membrane preparations with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of the test compound (memantine analogue).

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined by non-linear regression analysis.

Table 2: NMDA Receptor Binding Affinities of Adamantane Derivatives (Illustrative Data)

CompoundBrain RegionKD (nM) or IC50 (µM)Reference
(+)-MK-801CortexKD = 4.59 nM[8]
Memantine--
Amantadine--
Hypothetical Analogue 1-Data to be determined
Hypothetical Analogue 2-Data to be determined

Note: Specific binding affinity data for memantine analogues synthesized directly from 1,3-diaminoadamantane were not found in the provided search results. The table is presented as a template for data presentation.

Experimental Protocol 6: In Vitro Neuroprotection Assay

The neuroprotective effects of memantine analogues can be assessed in cell culture models of glutamate-induced excitotoxicity.[1]

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • Pre-incubate the cells with varying concentrations of the memantine analogue for a specified time.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate or NMDA.

  • After the excitotoxic insult, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[1]

  • The concentration of the analogue that provides 50% protection against glutamate-induced cell death (EC₅₀) can be calculated.

Diagrams

Synthesis_of_1_3_Diaminoadamantane Adamantane Adamantane Dibromoadamantane 1,3-Dibromoadamantane Adamantane->Dibromoadamantane Br₂, Fe Diaminoadamantane 1,3-Diaminoadamantane Dibromoadamantane->Diaminoadamantane Urea, High Temp.

Caption: Synthesis of 1,3-Diaminoadamantane.

Reductive_Amination_Workflow Start 1,3-Diaminoadamantane + Aldehyde/Ketone Imine_Formation Imine Intermediate Start->Imine_Formation Reduction Reduction (e.g., NaBH₄) Imine_Formation->Reduction Product N-Substituted Memantine Analogue Reduction->Product Purification Purification Product->Purification

Caption: Reductive Amination Workflow.

N_Alkylation_Workflow Start 1,3-Diaminoadamantane Reaction Alkylation (Alkyl Halide, Base) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product N-Alkyl Memantine Analogue Purification->Product

Caption: N-Alkylation Workflow.

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to Memantine_Analogue Memantine Analogue Memantine_Analogue->NMDA_R Blocks Channel

Caption: NMDA Receptor Signaling Pathway.

References

Application Notes and Protocols for Adamantane Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adamantane derivatives in Alzheimer's disease (AD) research. This document includes detailed experimental protocols for key assays, quantitative data for prominent adamantane derivatives, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Adamantane Derivatives in Alzheimer's Disease

Adamantane derivatives are a class of compounds characterized by a rigid and lipophilic tricyclic alkane structure. This unique scaffold has proven to be a valuable pharmacophore in the development of therapeutics for a range of neurological disorders, most notably Alzheimer's disease.[1][2] The therapeutic potential of these derivatives in AD stems from their ability to modulate key pathological processes, including glutamatergic excitotoxicity and the aggregation of amyloid-beta (Aβ) peptides.[3][4][5]

The most well-known adamantane derivative for AD is Memantine , an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6][7] It is approved for the treatment of moderate-to-severe AD and is believed to exert its neuroprotective effects by blocking excessive influx of Ca2+ through NMDA receptor channels, a key event in excitotoxicity.[6][8] Amantadine , another adamantane derivative, is also an NMDA receptor antagonist and has been investigated for its potential neuroprotective properties.[9][10][11]

Recent research has expanded beyond NMDA receptor antagonism, with the development of novel adamantane derivatives designed to target other aspects of AD pathology, such as the inhibition of Aβ aggregation.[3][4] These newer compounds leverage the favorable physicochemical properties of the adamantane cage to interact with and disrupt the formation of toxic Aβ oligomers and fibrils.[3][4]

Quantitative Data: Bioactivity of Adamantane Derivatives

The following tables summarize key quantitative data for adamantane derivatives in the context of Alzheimer's disease research.

Table 1: NMDA Receptor Antagonism

CompoundReceptor/Assay ConditionIC50 / KiReference
MemantineGluN1/GluN2B NMDA ReceptorIC50: ~0.5-1 µM[6]
MemantineExtrasynaptic NMDA ReceptorsIC50: ~22 nM[6]
AmantadineNMDA Receptor (inhibition of current flow)Kd: 110 µM[12]

Table 2: Inhibition of Amyloid-Beta (Aβ) Aggregation

CompoundAssayTargetIC50Reference
2n (4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide)Thioflavin T AssayAβ400.4 µM[4]
2l (N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine)Thioflavin T AssayAβ401.8 µM[4]
3m (N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide)Thioflavin T AssayAβ401.8 µM[4]

Table 3: Clinical Efficacy of Memantine in Alzheimer's Disease (Cognitive Outcomes)

Study PopulationTreatment DurationCognitive ScaleMean Change from Baseline (Memantine)Mean Change from Baseline (Placebo)Statistically Significant DifferenceReference
Moderate to Severe AD24 weeksSIB (Language, Memory, Praxis clusters)ImprovementWorseningYes
Mild to Moderate Vascular Dementia28 weeksADAS-cog+0.4-1.6Yes[13]
Mild to Moderate Vascular Dementia28 weeksMMSE+1.8+0.2Yes[13]

Signaling Pathways and Experimental Workflows

Signaling Pathway: NMDA Receptor Antagonism by Memantine

NMDA_Receptor_Antagonism NMDA Receptor Antagonism by Memantine in Alzheimer's Disease cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Glutamate_Released Glutamate Glutamate->Glutamate_Released Release NMDA_Receptor NMDA Receptor Glutamate_Released->NMDA_Receptor Binds Ca_Channel Ca2+ Channel (Open) NMDA_Receptor->Ca_Channel Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Channel->Excitotoxicity Excessive Ca2+ influx leads to Memantine Memantine Memantine->Ca_Channel Blocks (Uncompetitive Antagonist)

Caption: Mechanism of Memantine's neuroprotective effect through NMDA receptor antagonism.

Experimental Workflow: In Vitro Aβ Aggregation Inhibition Assay

ABeta_Aggregation_Workflow Workflow for In Vitro Aβ Aggregation Inhibition Assay A Prepare Aβ Peptide Solution (e.g., Aβ40 or Aβ42) B Add Adamantane Derivative (Test Compound) at various concentrations A->B C Incubate at 37°C to induce aggregation B->C D Add Thioflavin T (ThT) Solution C->D E Measure Fluorescence (Excitation: ~440-450 nm, Emission: ~482-485 nm) D->E F Analyze Data: Calculate % Inhibition and IC50 E->F

Caption: Step-by-step workflow for assessing Aβ aggregation inhibition.

Experimental Workflow: In Vivo Cognitive Assessment (Morris Water Maze)

MWM_Workflow Workflow for Morris Water Maze Test in AD Mouse Model cluster_treatment Treatment Phase cluster_training Training Phase (e.g., 4-5 days) cluster_probe Probe Trial (Platform Removed) cluster_analysis Data Analysis A Administer Adamantane Derivative or Vehicle to AD Model Mice B Place mouse in water maze with hidden platform A->B C Record escape latency and path length to find platform B->C C->B Repeat trials D Allow mouse to swim freely for a set time C->D E Record time spent in target quadrant and platform crossings D->E F Compare cognitive performance between treatment and control groups E->F

Caption: Workflow for evaluating cognitive enhancement using the Morris Water Maze.

Experimental Protocols

Protocol 1: In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay using Thioflavin T (ThT)

This protocol is for determining the ability of adamantane derivatives to inhibit the aggregation of Aβ peptides.

Materials:

  • Aβ peptide (e.g., Aβ1-40 or Aβ1-42)

  • Adamantane derivative (test compound)

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ Monomers:

    • Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., HFIP or DMSO) to break down pre-existing aggregates.

    • Remove the solvent under a stream of nitrogen gas and resuspend the peptide in a buffer like PBS to the desired stock concentration (e.g., 100 µM).

  • Aggregation Assay:

    • In a 96-well plate, add the Aβ monomer solution to each well to a final concentration of 10-20 µM.

    • Add the adamantane derivative at various concentrations (e.g., from 0.1 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) without the test compound.

    • Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.

  • ThT Fluorescence Measurement:

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), add ThT solution to each well to a final concentration of 5-10 µM.[14][15]

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440-450 nm and 482-485 nm, respectively.[14][15]

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and ThT alone.

    • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the adamantane derivative compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of Aβ aggregation.

Protocol 2: In Vivo Assessment of Cognitive Function using the Morris Water Maze (MWM)

This protocol is designed to evaluate the effect of adamantane derivatives on spatial learning and memory in a mouse model of Alzheimer's disease.

Materials:

  • Alzheimer's disease model mice (e.g., APP/PS1) and wild-type littermates

  • Adamantane derivative (test compound)

  • Circular water tank (1.2-1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at 22-25°C

  • Submerged escape platform (10-15 cm in diameter)

  • Video tracking system and software

  • Distinct visual cues placed around the room

Procedure:

  • Acclimatization and Treatment:

    • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

    • Administer the adamantane derivative or vehicle to the mice daily for a predetermined period (e.g., 2-4 weeks) before and during the MWM test.

  • Cued Training (Day 1):

    • Place a visible flag on the platform.

    • Allow each mouse to swim and find the visible platform in four trials from different starting positions. This ensures the mice are not visually impaired and can learn the basic task of escaping the water.

  • Acquisition Training (Days 2-5):

    • Submerge the platform 1-2 cm below the water surface in a fixed quadrant.

    • Conduct four trials per day for each mouse, starting from different quadrants.

    • Record the escape latency (time to find the platform) and path length for each trial. If a mouse does not find the platform within 60-90 seconds, guide it to the platform.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Analyze the escape latency and path length during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant and the number of platform crossings during the probe trial to assess memory retention.

    • Compare the performance of the treated AD mice with the vehicle-treated AD mice and wild-type controls.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Current Recording

This protocol is for measuring the effect of adamantane derivatives on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Glass micropipettes (3-7 MΩ)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • NMDA, Glycine (co-agonist)

  • Adamantane derivative (test compound)

  • Pharmacological agents to block other ion channels (e.g., TTX for sodium channels, picrotoxin for GABA-A receptors, CNQX for AMPA/kainate receptors)

Procedure:

  • Preparation:

    • Prepare aCSF and internal pipette solution. The aCSF should be continuously bubbled with 95% O2 / 5% CO2.

    • Prepare brain slices or neuronal cultures for recording.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Clamp the neuron at a holding potential of -60 to -70 mV.

  • Eliciting NMDA Receptor Currents:

    • Perfuse the neuron with aCSF containing blockers for other channels to isolate NMDA receptor currents.

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

  • Application of Adamantane Derivative:

    • After establishing a stable baseline of NMDA-evoked currents, co-apply the adamantane derivative at various concentrations with the NMDA/glycine solution.

    • Record the current amplitude in the presence of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents before and after the application of the adamantane derivative.

    • Calculate the percentage of inhibition of the NMDA current for each concentration of the compound.

    • Generate a dose-response curve and determine the IC50 value for the adamantane derivative's blockade of NMDA receptors.

References

Application Notes and Protocols for the Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diaminoadamantane is a key polycyclic diamine with a rigid cage-like structure, making it a valuable building block in medicinal chemistry, polymer science, and materials science. Its derivatives have shown potential as antiviral, antiparkinsonian, and antidepressant agents. This document provides a detailed protocol for the synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane, a common and accessible starting material. The described method utilizes a reaction with urea in the presence of trifluoroacetic acid and a high-boiling point solvent, offering a convenient and relatively high-yield approach.[1][2]

Reaction Scheme

The overall chemical transformation is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane.

ParameterValueReference
Starting Material1,3-Dibromoadamantane[1]
ReagentUrea[1][3]
CatalystTrifluoroacetic Acid (TFA)[1][2]
SolventDiphenyl Ether[1][2]
Molar Ratio (1,3-dibromoadamantane:Urea)1:2 to 1:10[3]
Reaction Temperature180 °C[1]
Reaction Time1.5 hours[1]
Product Yield68.9 - 71.2%[1]

Experimental Workflow

The logical flow of the synthesis and purification process is illustrated in the following diagram.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Mix 1,3-Dibromoadamantane, Urea, and Diphenyl Ether B Add Trifluoroacetic Acid A->B C Heat Mixture to 180°C with Stirring B->C D Maintain at 180°C for 1.5h C->D E Cool Reaction Mixture to 50°C D->E F Acidify with HCl E->F G Filter Insoluble Impurities F->G H Neutralize Filtrate with NaOH to pH 11 G->H I Extract with CHCl3 H->I J Dry Organic Layer (e.g., over MgSO4) I->J K Concentrate by Vacuum Distillation J->K L 1,3-Diaminoadamantane (Final Product) K->L

Caption: Experimental workflow for the synthesis of 1,3-diaminoadamantane.

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane.

Materials and Reagents:

  • 1,3-Dibromoadamantane

  • Urea

  • Trifluoroacetic Acid (TFA)

  • Diphenyl Ether

  • Hydrochloric Acid (HCl), 2M solution

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl3)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-dibromoadamantane and urea in a molar ratio within the range of 1:2 to 1:10.[3]

    • Add diphenyl ether as a high-boiling point solvent.[1][2]

    • Carefully add trifluoroacetic acid to the mixture to act as a catalyst.[1][2]

  • Reaction:

    • Heat the reaction mixture to 180 °C in an oil bath with continuous stirring.[1]

    • Maintain the reaction at this temperature for 1.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to approximately 50 °C.[3]

    • Dissolve the product by adding a 2M solution of hydrochloric acid and stirring.[1]

    • Filter the mixture to remove any insoluble impurities.[3]

    • Transfer the filtrate to a separatory funnel and basify by adding a sodium hydroxide solution until the pH reaches 11.[1]

    • Extract the aqueous layer with chloroform.[1]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.[1]

    • Filter to remove the drying agent and concentrate the organic layer by vacuum distillation to yield the 1,3-diaminoadamantane product.[1]

Characterization:

The final product can be characterized by standard analytical techniques such as:

  • ¹H NMR (300 MHz, benzene-d6): δ 1.23 (s, 2H), 1.32 (m, 10H), 1.44 (NH2, 4H), 1.95 (m, 2H).[1]

  • ¹³C NMR (75 MHz, benzene-d6): δ 31 (C-5, C-7), 35.38 (C-6), 45.3 (C-4, C-8, C-9, C-10), 49.22 (C-1, C-3), 54.7 (C-2).[1]

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Trifluoroacetic acid is corrosive and should be handled with care.

  • Chloroform is a suspected carcinogen and should be handled with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Troubleshooting & Optimization

Improving yield in adamantane-1,3-diamine functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing adamantane-1,3-diamine functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for adamantane-1,3-diamine?

Adamantane-1,3-diamine readily undergoes reactions typical of primary amines, including N-acylation, N-alkylation, and Schiff base formation.[1] These reactions allow for the introduction of a wide variety of functional groups, making it a versatile building block in medicinal chemistry and materials science.[2]

Q2: How can I achieve selective mono-functionalization of adamantane-1,3-diamine?

Achieving selective mono-functionalization can be challenging due to the presence of two reactive amine groups. A common strategy is to use a protecting group, such as tert-butoxycarbonyl (Boc), to temporarily block one of the amine groups.[3][4][5] A widely used method involves the mono-protonation of the diamine with one equivalent of a strong acid, like HCl, followed by the addition of the protecting group. This differentiates the two amine groups, allowing for selective protection of the free base.[3]

Q3: What are the key challenges in working with adamantane-1,3-diamine and its derivatives?

The rigid and bulky cage-like structure of the adamantane core can introduce specific challenges:[6]

  • Steric Hindrance: The adamantyl group can sterically hinder the approach of bulky reagents to the amine functionalities, potentially leading to slower reaction rates or lower yields.[6]

  • Solubility: Adamantane and its derivatives are often highly crystalline and may have limited solubility in common organic solvents.[][8] This can complicate reaction setup and purification.

  • Purification: The high crystallinity of adamantane derivatives can be advantageous for purification by recrystallization.[9][10] However, separating mixtures of mono- and di-substituted products, or removing unreacted starting material, may require careful optimization of chromatographic conditions.[8]

Q4: What are some common side reactions to be aware of?

The primary side reaction in functionalization is typically over-reaction, leading to the formation of the di-substituted product when the mono-substituted product is desired.[4] Careful control of stoichiometry and reaction conditions is crucial to minimize this. Other potential side reactions depend on the specific reagents used and can include decomposition of sensitive reagents or byproducts from the activation of acylating or alkylating agents.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Functionalized Product
Possible CauseRecommended Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. Note: This may also increase the rate of side reactions. - Ensure efficient stirring, especially for heterogeneous mixtures.
Steric Hindrance - Use a less sterically hindered acylating or alkylating agent if possible. - Employ a more reactive reagent or a catalyst to overcome the activation energy barrier.[6]
Poor Solubility of Reactants - Screen for a solvent system in which all reactants are soluble. High-boiling polar aprotic solvents like DMF or DMSO can be effective but are difficult to remove.[8] - Consider using a co-solvent to improve solubility.
Impure Starting Materials - Ensure the adamantane-1,3-diamine is of high purity (≥97%) to avoid side reactions from impurities.[2] - Purify reagents if necessary.
Product Loss During Workup - Adamantane-1,3-diamine and its simple derivatives can be basic and may have some water solubility. Minimize aqueous washes or perform back-extraction from the aqueous layer. - For highly polar products, consider solid-phase extraction or preparative HPLC for purification.
Issue 2: Formation of a Mixture of Mono- and Di-substituted Products
Possible CauseRecommended Solution
Incorrect Stoichiometry - For mono-functionalization, use a 1:1 molar ratio of the electrophile to adamantane-1,3-diamine or a slight excess of the diamine. - For di-functionalization, use at least a 2.2:1 molar ratio of the electrophile to the diamine.[4]
Reaction Temperature Too High - Lowering the reaction temperature (e.g., to 0 °C) can improve selectivity for mono-substitution by slowing down the rate of the second functionalization.[4]
Rate of Addition of Reagent - For mono-substitution, add the electrophile slowly and dropwise to the solution of adamantane-1,3-diamine to maintain a low concentration of the electrophile and favor reaction with the more abundant starting material.
Lack of a Protecting Group - For challenging selective mono-functionalizations, a protecting group strategy is highly recommended.[3][4][5]
Issue 3: Difficulty in Product Purification
Possible CauseRecommended Solution
Co-elution of Products in Column Chromatography - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required. - Add a small amount of a volatile base (e.g., 0.1-1% triethylamine) to the eluent to reduce tailing of basic compounds on silica gel.[8]
Difficulty in Crystallization - Screen a wide range of solvents and solvent mixtures for recrystallization.[11][12] - Slow cooling and the use of seed crystals can promote crystallization. - If the product is an oil, try triturating with a non-polar solvent to induce solidification.
Product is Highly Water-Soluble - Avoid aqueous workups if possible. - Use lyophilization to remove water if the product is in an aqueous solution. - Consider reverse-phase chromatography for purification.
Persistent Colored Impurities - Treat a solution of the crude product with activated carbon to remove colored impurities, followed by hot filtration.[8]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Adamantane-1,3-diamine

This protocol is adapted from a general method for the mono-Boc protection of diamines.[3]

Materials:

  • Adamantane-1,3-diamine

  • 1M Hydrochloric acid (HCl) in diethyl ether

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve adamantane-1,3-diamine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 equivalent of 1M HCl in diethyl ether dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (Boc)₂O (1.0 eq) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude mono-Boc-protected product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: General N-Acylation of Adamantane-1,3-diamine

Materials:

  • Adamantane-1,3-diamine

  • Acyl chloride or anhydride (1.0 eq for mono-acylation, 2.2 eq for di-acylation)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base (1.1 eq for mono-acylation, 2.5 eq for di-acylation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve adamantane-1,3-diamine (1.0 eq) and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the acyl chloride or anhydride, dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_mono Selective Mono-Functionalization cluster_di Di-Functionalization A Adamantane-1,3-diamine B Mono-protonation (1 eq. HCl) A->B C Protection (e.g., Boc₂O) B->C D Mono-protected Adamantane-1,3-diamine C->D E Functionalization of free amine D->E F Deprotection E->F G Mono-functionalized Product F->G H Adamantane-1,3-diamine I Functionalization (>2 eq. Reagent) H->I J Di-functionalized Product I->J troubleshooting_logic Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes Mixture Mixture of Products? Start->Mixture No OptimizeCond Optimize Reaction Conditions (T, time) CheckPurity->OptimizeCond CheckWorkup Review Workup & Purification OptimizeCond->CheckWorkup Success Improved Yield CheckWorkup->Success Stoichiometry Adjust Stoichiometry Mixture->Stoichiometry Yes Mixture->Success No ProtectingGroup Consider Protecting Group Strategy Stoichiometry->ProtectingGroup ProtectingGroup->Success

References

Technical Support Center: Purification of Adamantane-1,3-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of adamantane-1,3-diamine dihydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent is too effective, even at low temperatures.- The cooling process was too rapid, preventing complete crystallization.- The starting material has a high impurity level.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent mixtures such as ethanol/water or isopropanol/water.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Consider a preliminary purification step, such as an acid-base extraction, before recrystallization.
Product Discoloration (e.g., Yellow or Brown Tint) - Presence of colored impurities from the synthesis.- Oxidation of the amine functional groups.- During recrystallization, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before crystallization.- Handle the free diamine under an inert atmosphere (e.g., nitrogen or argon) if possible before converting it to the dihydrochloride salt.
Compound is Insoluble in Common Recrystallization Solvents - The rigid, cage-like structure of adamantane can lead to low solubility.- For the dihydrochloride salt, polar solvents like water, methanol, or ethanol are generally suitable. Consider using mixtures to fine-tune solubility.- If the free base is being handled, it will have better solubility in non-polar organic solvents.[1] The dihydrochloride salt is expected to be more soluble in polar solvents.
Oily Product Obtained Instead of Crystals - Presence of impurities that inhibit crystallization.- The solvent is not appropriate for crystallization.- Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.- Re-dissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.- Ensure the pH is appropriate for the dihydrochloride salt to precipitate. An excess of acid might be necessary.
Incomplete Conversion to Dihydrochloride - Insufficient amount of hydrochloric acid used.- Ensure at least two molar equivalents of HCl are used relative to the adamantane-1,3-diamine.- Monitor the pH of the solution to ensure it is acidic.
Presence of Starting Materials or By-products in Final Product - Incomplete reaction during synthesis.- Inefficient purification.- Potential impurities can arise from the starting materials, such as 1,3-dibromoadamantane, or by-products from the amination reaction.[2]- Multiple recrystallizations may be necessary.- Purity can be checked by techniques like NMR, HPLC, or melting point analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: My purified this compound is still colored. What can I do?

A2: A common method to remove colored impurities is to use activated carbon during recrystallization. Add a small amount of activated carbon to the hot, dissolved solution, stir for 5-10 minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q3: How can I monitor the purity of my this compound?

A3: Several analytical techniques can be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities or residual solvents.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q4: I am having difficulty visualizing my compound on a TLC plate. What should I do?

A4: Adamantane derivatives often do not absorb UV light, making them invisible on a TLC plate under a UV lamp.[1] In this case, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is a versatile option that reacts with many organic compounds. Alternatively, an iodine chamber can be used for visualization.[1]

Q5: What are the common impurities I should be aware of?

A5: Common impurities can originate from the starting materials or side reactions during synthesis. If synthesizing from 1,3-dibromoadamantane, residual starting material or mono-aminated intermediates could be present. The synthesis from adamantane can also lead to a mixture of mono- and poly-substituted products.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific nature and amount of impurities.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various polar solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures (e.g., ethanol/water). A suitable solvent will dissolve the compound at its boiling point but show low solubility at room temperature or 0-4 °C.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and cautiously add a small amount of activated carbon (approximately 1-2% by weight of the solute). Reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or a refrigerator for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This method is useful for separating the diamine from non-basic impurities prior to final recrystallization as the dihydrochloride salt.

  • Dissolution: Dissolve the crude product containing adamantane-1,3-diamine in a suitable organic solvent in which the free base is soluble, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The adamantane-1,3-diamine will be protonated and move into the aqueous layer as the dihydrochloride salt.

  • Separation: Separate the aqueous layer. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) with stirring until the solution is strongly basic (pH > 12). The free adamantane-1,3-diamine will precipitate or form an oily layer.

  • Extraction: Extract the free diamine from the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified free diamine.

  • Salt Formation: Dissolve the purified free diamine in a suitable solvent (e.g., ethanol or diethyl ether) and add at least two equivalents of a solution of HCl (e.g., concentrated aqueous HCl or HCl in ether). The this compound will precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This product can be further purified by recrystallization as described in Protocol 1.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization (Protocol 1) Crude->Recrystallization AcidBase Acid-Base Extraction (Protocol 2) Crude->AcidBase Analysis Purity Check (NMR, HPLC, MP) Recrystallization->Analysis AcidBase->Analysis Analysis->Recrystallization Purity < 98% Pure Pure Product Analysis->Pure Purity > 98%

Caption: General workflow for the purification of this compound.

Recrystallization_Process A Dissolve Crude Product in Minimal Hot Solvent B (Optional) Add Activated Carbon A->B C Hot Filtration A->C No Discoloration B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G Troubleshooting_Tree Start Purification Issues? LowYield Low Yield? Start->LowYield Discolored Discolored Product? Start->Discolored Insoluble Insoluble? Start->Insoluble Solvent Change Solvent/ Cool Slower LowYield->Solvent Yes Carbon Use Activated Carbon Discolored->Carbon Yes PolarSolvent Use Polar Solvent (e.g., H2O, EtOH) Insoluble->PolarSolvent Yes

References

Technical Support Center: Recrystallization of Adamantane-1,3-Diamine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of adamantane-1,3-diamine and its salts. The following information addresses common issues and provides a general protocol for purification.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing adamantane-1,3-diamine salts?

A1: Recrystallization is a critical purification technique used to remove impurities from the solid adamantane-1,3-diamine salt.[1][2] This process is essential for applications where high purity is required, such as in polymerization reactions to achieve high molecular weight polymers or in the synthesis of pharmaceutical intermediates.[2] Impurities can interfere with subsequent reactions and affect the properties of the final product.

Q2: How do I select an appropriate solvent for the recrystallization of adamantane-1,3-diamine salts?

A2: A suitable solvent for recrystallization should dissolve the adamantane-1,3-diamine salt completely at an elevated temperature but only sparingly at lower temperatures.[3][4] This temperature-dependent solubility difference is the basis for the purification. For adamantane derivatives, which have a rigid and nonpolar core, polar organic solvents are often a good starting point, especially for their salts.[3][5] It is recommended to test the solubility of a small amount of the crude product in various solvents to find the optimal one.

Q3: My adamantane-1,3-diamine salt is colored. How can I decolorize it during recrystallization?

A3: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.[3][6] Use activated charcoal sparingly, as it can also adsorb some of the desired product, potentially reducing the yield.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling The solution is not supersaturated; too much solvent was used.- Induce Crystallization: Gently scratch the inner surface of the flask with a glass rod at the solution's surface to create nucleation sites.[6] - Seeding: Add a tiny crystal of the pure adamantane-1,3-diamine salt to the solution to initiate crystal growth.[6] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the salt.[6] - Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the salt is poorly soluble) to the solution until it becomes slightly turbid, then heat gently until clear before cooling again.[6]
Low Yield of Recrystallized Product The chosen solvent is too effective, even at low temperatures. The cooling process was too rapid. The starting material has a low purity.- Optimize Solvent Choice: Select a solvent system where the solubility difference between hot and cold is more pronounced.[3] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.[3][6] - Preliminary Purification: If the starting material is very impure, consider a preliminary purification step like column chromatography before recrystallization.[3]
Oiling Out Instead of Crystallization The boiling point of the solvent is higher than the melting point of the salt. The solution is too concentrated.- Use a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your adamantane-1,3-diamine salt. - Dilute the Solution: Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly.
Product Discoloration (Yellow/Brown Tint) Oxidation of the amine functional groups. Presence of colored impurities from the synthesis.- Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating.[3] - Activated Carbon: Use activated carbon during recrystallization to adsorb colored impurities.[3]

Experimental Protocol: General Recrystallization of Adamantane-1,3-Diamine Dihydrochloride

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized for your particular sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, methanol, or isopropanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in a few potential solvents at room and elevated temperatures to identify a suitable solvent or solvent mixture. A good solvent will dissolve the salt when hot but show low solubility when cold.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while gently heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.[6]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the salt.[6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the salt's melting point.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow Start Crude Adamantane-1,3-diamine Salt Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFiltration Hot Gravity Filtration (Optional) Dissolve->HotFiltration Cooling Slow Cooling to Room Temperature Dissolve->Cooling No Insoluble Impurities HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Impurities Impurities in Mother Liquor VacuumFiltration->Impurities Drying Dry Crystals Washing->Drying End Pure Crystals Drying->End

Caption: A general workflow for the recrystallization of adamantane-1,3-diamine salts.

Troubleshooting Logic for Poor Crystal Formation

Troubleshooting_Logic Start No Crystals Formed Upon Cooling CheckSaturation Is the solution supersaturated? Start->CheckSaturation Scratch Try Scratching Inner Flask Wall CheckSaturation->Scratch Yes ReduceVolume Reduce Solvent Volume by Evaporation CheckSaturation->ReduceVolume No Seed Add a Seed Crystal Scratch->Seed Success Crystals Formed Seed->Success Failure Still No Crystals: Re-evaluate Solvent Choice Seed->Failure AntiSolvent Add an Anti-Solvent ReduceVolume->AntiSolvent AntiSolvent->Success AntiSolvent->Failure

Caption: A decision-making diagram for troubleshooting the lack of crystal formation.

References

Technical Support Center: Synthesis of Adamantane Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of adamantane diamine derivatives. Our goal is to help you mitigate common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 1,3-diaminoadamantane?

A1: The primary methods for synthesizing 1,3-diaminoadamantane include:

  • Amination of 1,3-dihaloadamantane: This typically involves the reaction of 1,3-dibromoadamantane with a nitrogen source, such as urea, in the presence of an acid catalyst.[1][2]

  • Ritter Reaction followed by Hydrolysis: This two-step process involves the reaction of adamantane or a derivative with a nitrile in the presence of a strong acid to form a diacetylaminoadamantane intermediate, which is then hydrolyzed to the diamine.[3]

Q2: Why is monomer purity crucial when using adamantane diamine derivatives in polymerization?

A2: The purity of adamantane diamine monomers is critical for achieving polymers with high molecular weight and desired properties. Impurities can disrupt the stoichiometry of the polymerization reaction, leading to premature chain termination.[4]

Q3: My purified adamantane diamine derivative is discolored (yellow/brown). What is the likely cause and how can I prevent it?

A3: Discoloration is often due to the oxidation of the amine functional groups. To minimize this, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating. Purification by recrystallization with activated carbon can help remove colored impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of adamantane diamine derivatives.

Issue 1: Low Yield of 1,3-Dibromoadamantane in the Bromination of Adamantane

Problem: The bromination of adamantane to 1,3-dibromoadamantane is resulting in a mixture of mono-, di-, and polybrominated products, leading to a low yield of the desired product.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Over-bromination due to harsh reaction conditions Control the reaction temperature and time carefully. The use of a Lewis acid catalyst is necessary for higher degrees of substitution, but its concentration and the reaction duration should be optimized.[5]
Presence of trace Lewis acid catalysts promoting further bromination To selectively obtain monobromoadamantane, avoid Lewis acid catalysts.[5] For dibromination, ensure the catalyst is used in a controlled amount.
Inadequate monitoring of the reaction progress Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of products to stop the reaction at the optimal time.[5]
Issue 2: Formation of Byproducts in the Amination of 1,3-Dibromoadamantane with Urea

Problem: The synthesis of 1,3-diaminoadamantane from 1,3-dibromoadamantane and urea is producing significant impurities, complicating purification.

Possible Causes & Solutions:

Possible CauseSuggested Solution
High-temperature decomposition of urea Urea can decompose at high temperatures (above 133°C) to form byproducts such as biuret, triuret, cyanuric acid, ammelide, ammeline, and melamine.[6][7][8] Optimize the reaction temperature and time to favor the amination reaction over urea decomposition.[1]
Incomplete reaction Ensure the molar ratio of urea to 1,3-dibromoadamantane is optimized. A significant excess of urea is typically used.[1] The presence of an acid catalyst like trifluoroacetic acid is crucial for the reaction to proceed.[1]
Formation of mono-aminoadamantane Incomplete reaction can lead to the formation of 1-amino-3-bromoadamantane. Ensure sufficient reaction time and optimal temperature to drive the reaction to completion.
Issue 3: Side Reactions during the Ritter Reaction and Subsequent Hydrolysis

Problem: The synthesis of diaminoadamantane via the Ritter reaction is resulting in a low yield of the final product after hydrolysis.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Formation of byproducts in the Ritter Reaction The Ritter reaction is sensitive to reaction conditions. The use of a strong acid catalyst is necessary, but can also lead to side reactions.[9] Careful control of temperature and reaction time is essential.
Incomplete hydrolysis of the diacetylamino intermediate The hydrolysis of the diacetylaminoadamantane intermediate to the diamine requires harsh conditions (e.g., strong acid or base and high temperatures). Incomplete hydrolysis will result in a mixture of the desired diamine and the mono- and di-acetylated intermediates. Ensure adequate reaction time and temperature for the hydrolysis step.
Salt byproduct formation The Ritter reaction generates a substantial amount of salt byproduct upon neutralization, which can complicate purification.[9]

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane and Urea.[1]

Molar Ratio (Urea:Dibromoadamantane)Trifluoroacetic Acid (mmol)Temperature (°C)Time (h)Yield (%)
30:101602.00.0
30:1101601.012.5
30:1201601.050.5
30:1201801.068.9
30:1301801.571.2

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dibromoadamantane from Adamantane

This protocol is adapted from established procedures for the selective synthesis of 1,3-dibromoadamantane.[5]

Materials:

  • Adamantane

  • Liquid bromine

  • Iron powder (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium sulfite solution

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantane in dichloromethane.

  • Add a catalytic amount of iron powder to the solution.

  • Carefully add liquid bromine to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the excess bromine by adding aqueous sodium sulfite solution until the bromine color disappears.

  • Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1,3-dibromoadamantane by recrystallization from methanol.

Protocol 2: Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane and Urea.[1]

Materials:

  • 1,3-Dibromoadamantane

  • Urea

  • Trifluoroacetic acid (TFA)

  • Diphenyl ether (high-boiling solvent)

  • Chloroform (CHCl₃)

  • 2M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 1,3-dibromoadamantane, urea, and diphenyl ether.

  • Add trifluoroacetic acid to the mixture.

  • Heat the reaction mixture to 180°C with stirring for 1.5 hours.

  • Cool the mixture and extract the product with chloroform.

  • Wash the organic layer with 2M HCl.

  • Basify the aqueous layer with NaOH solution to a pH of 11.

  • Extract the product from the basic aqueous layer with chloroform.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1,3-diaminoadamantane.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Visualizations

Signaling Pathway Inhibition by Adamantane Diamine Derivatives

Adamantane amine derivatives, such as amantadine, are known to inhibit the M2 proton channel of the influenza A virus, a critical step in the viral replication cycle.[10] This mechanism provides a basis for understanding the biological activity of adamantane diamine derivatives.

G Mechanism of M2 Proton Channel Inhibition by Adamantane Diamine Derivative cluster_virus Influenza A Virus cluster_host Host Cell M2_channel M2 Proton Channel Uncoating Viral Uncoating M2_channel->Uncoating Enables Block Blockage M2_channel->Block Viral_RNA Viral RNA Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release Endosome Endosome Endosome->M2_channel Fusion Replication Viral Replication Cytoplasm->Replication Adamantane_Diamine Adamantane Diamine Derivative Adamantane_Diamine->M2_channel Protons H+ Protons->M2_channel Influx Acidification Endosome Acidification Uncoating->Viral_RNA

Caption: Inhibition of the influenza A M2 proton channel by an adamantane diamine derivative.

Experimental Workflow for Synthesis and Purification

The following workflow outlines the general steps involved in the synthesis and purification of adamantane diamine derivatives.

G General Workflow for Adamantane Diamine Synthesis Start Adamantane Bromination Bromination Start->Bromination Dibromoadamantane 1,3-Dibromoadamantane Bromination->Dibromoadamantane Amination Amination with Urea Dibromoadamantane->Amination Crude_Diamine Crude 1,3-Diaminoadamantane Amination->Crude_Diamine Purification Purification (Extraction, Recrystallization, Distillation) Crude_Diamine->Purification Final_Product Pure 1,3-Diaminoadamantane Purification->Final_Product

Caption: A simplified workflow for the synthesis of 1,3-diaminoadamantane.

References

Technical Support Center: Overcoming Solubility Challenges with Adamantane-1,3-Diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane-1,3-diamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility issues that may arise during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to dissolve?

A1: The solubility of this compound is influenced by the unique structure of the adamantane cage, which is rigid, bulky, and lipophilic (fat-soluble). While the diamine dihydrochloride salt form enhances its polarity compared to the parent adamantane, the inherent nonpolar nature of the hydrocarbon scaffold can still lead to solubility challenges in aqueous solutions.

Q2: In which solvents is this compound generally soluble?

A2: As a dihydrochloride salt, this compound is expected to have its highest solubility in polar protic solvents such as water and, to some extent, in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in lower alcohols like ethanol. Its solubility in nonpolar organic solvents like hexane and toluene is expected to be low.

Q3: How does temperature affect the solubility of this compound?

A3: For many salts, solubility in water and other polar solvents increases with temperature.[1] Therefore, gentle heating can be an effective method to dissolve this compound. However, it is crucial to be aware of the potential for the compound to precipitate out of solution upon cooling.

Q4: Can pH be adjusted to improve the solubility of this compound?

A4: Since this compound is the salt of a weak base, the pH of the solution will influence its solubility. It is most soluble in its protonated (salt) form. Therefore, maintaining a neutral to slightly acidic pH is generally recommended. In basic solutions, the free diamine may be generated, which is less polar and may precipitate.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in water at room temperature. Insufficient solvent volume or low kinetic energy.1. Increase the solvent volume. 2. Gently warm the solution while stirring. 3. Use sonication to aid dissolution.
Precipitation occurs after dissolving and cooling the solution. The solution was supersaturated at the higher temperature.1. Prepare a fresh solution at a lower concentration. 2. Maintain a slightly elevated temperature if the experimental conditions allow. 3. Add a co-solvent like ethanol or DMSO to the aqueous solution.
The compound is insoluble in the desired organic solvent. The solvent is too nonpolar.1. Choose a more polar organic solvent. 2. Consider using a solvent mixture (e.g., water/ethanol or water/DMSO).
Cloudiness or haze appears in the solution. Presence of insoluble impurities or formation of a less soluble species.1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter. 2. Check the pH of the solution to ensure it is not basic.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility of 1-Adamantanamine Hydrochloride in Various Solvents [1]

Temperature (K)WaterEthanolAcetic AcidNMPDMACDMF
283.150.04520.01980.02750.01870.01530.0121
288.150.04980.02210.03010.02050.01690.0134
293.150.05490.02460.03300.02250.01870.0148
298.150.06050.02740.03620.02470.02070.0164
303.150.06670.03050.03980.02720.02290.0181
308.150.07350.03390.04370.03000.02540.0201
313.150.08090.03770.04800.03310.02820.0223
318.150.08900.04180.05270.03650.03130.0247
323.150.09780.04640.05790.04030.03470.0274
328.150.10740.05150.06360.04450.03850.0304
333.150.11780.05710.06980.04910.04270.0337

NMP: N-methylpyrrolidone, DMAC: N,N-dimethylacetamide, DMF: N,N-dimethylformamide

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol outlines the steps for preparing a standard aqueous stock solution of this compound.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or deionized)

  • Sterile conical tube or vial

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath or heating block (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the calculated volume of high-purity water to the vial containing the compound.

  • Dissolution:

    • Room Temperature: Vigorously vortex or stir the solution until the compound is fully dissolved.

    • With Gentle Heating: If the compound does not dissolve at room temperature, place the vial in a water bath or on a heating block set to a temperature between 30-40°C. Stir or vortex intermittently until the solid is completely dissolved.

  • Sterilization (for biological applications): Once the compound is fully dissolved, pass the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

G Protocol for Aqueous Stock Solution Preparation A Weigh this compound B Add High-Purity Water A->B C Dissolve (Vortex/Stir) B->C D Gentle Heating (if necessary) C->D If not fully dissolved E Sterile Filter (0.22 µm) C->E D->E F Store at 2-8°C or Freeze E->F

Caption: Workflow for preparing an aqueous stock solution.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent (DMSO)

This protocol describes the preparation of a stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile conical tube or vial

  • Vortex mixer

Procedure:

  • Weighing: In a sterile vial, weigh the required amount of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Sonication can be used to expedite this process if necessary.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

G Protocol for DMSO Stock Solution Preparation A Weigh this compound B Add Anhydrous DMSO A->B C Dissolve (Vortex/Sonicate) B->C D Store at -20°C or -80°C C->D

Caption: Workflow for preparing a DMSO stock solution.

Logical Troubleshooting Workflow

When encountering solubility issues, a systematic approach can help identify and resolve the problem efficiently.

G Troubleshooting Logic for Solubility Issues Start Start with desired concentration in aqueous solvent Check_Dissolution Does it dissolve completely at room temperature? Start->Check_Dissolution Success Solution Prepared Successfully Check_Dissolution->Success Yes Increase_Solvent Increase solvent volume Check_Dissolution->Increase_Solvent No Apply_Heat Apply gentle heat (30-40°C) with stirring Increase_Solvent->Apply_Heat Check_Precipitation Does it precipitate upon cooling? Apply_Heat->Check_Precipitation Consider_Organic Consider preparing a stock solution in DMSO Apply_Heat->Consider_Organic If still insoluble Check_Precipitation->Success No Use_Cosolvent Add a co-solvent (e.g., Ethanol, DMSO) Check_Precipitation->Use_Cosolvent Yes Use_Cosolvent->Success Consider_Organic->Success

Caption: A step-by-step guide to troubleshooting solubility.

References

Technical Support Center: Optimizing Adamantane-Based Polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane-based polymerizations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the polymerization of adamantane-containing monomers.

Q1: My polymerization resulted in a low molecular weight polymer. What are the potential causes and solutions?

A1: Low molecular weight is a common issue that can arise from several factors throughout the polymerization process. Here are the primary causes and troubleshooting steps:

  • Monomer and Reagent Purity: Impurities in the monomer, solvent, or initiator can terminate the polymerization chain prematurely.

    • Solution: Ensure all reagents are of high purity. Monomers should be purified to remove inhibitors, and solvents should be dried and deoxygenated, especially for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and anionic polymerization.[1]

  • Initiator Concentration: The ratio of monomer to initiator is a critical factor in controlling the molecular weight of the resulting polymer.[2][3]

    • Solution: Carefully control the initiator concentration. A higher initiator concentration will lead to a lower molecular weight, as more polymer chains are initiated simultaneously. Conversely, a lower initiator concentration will result in a higher molecular weight.

  • Reaction Time and Temperature: Incomplete monomer conversion due to insufficient reaction time or suboptimal temperature can result in a lower average molecular weight. For instance, in polyimide synthesis, incomplete conversion of the poly(amic acid) precursor can lead to a lower final molecular weight.[4]

    • Solution: Monitor the reaction progress over time to ensure completion. The optimal temperature will depend on the specific polymerization method and monomer. For polyimides, a stepwise heating program during imidization is often necessary.[4]

  • Presence of Water: In polycondensation reactions for synthesizing polymers like polyamides and polyimides, moisture can react with and deactivate monomers, leading to chain termination.

    • Solution: Use thoroughly dried glassware and anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]

Q2: The polydispersity (PDI) of my polymer is broad. How can I achieve a narrower molecular weight distribution?

A2: A broad polydispersity index (PDI) indicates a lack of control over the polymerization process. To achieve a more uniform polymer chain length, consider the following:

  • Choice of Polymerization Technique: For precise control over molecular weight and a narrow PDI, controlled/"living" polymerization techniques such as ATRP, Reversible Addition-Fragmentation chain-Transfer (RAFT), or anionic polymerization are recommended.[5][6]

  • Initiator and Catalyst System: In controlled polymerizations like ATRP, the choice and ratio of the initiator, catalyst (e.g., CuBr), and ligand (e.g., PMDETA) are crucial for maintaining control over the growing polymer chains.[7][8]

    • Solution: Optimize the initiator/catalyst/ligand ratio. For example, in the ATRP of 1-adamantyl methacrylate, a well-defined polymer with a narrow PDI can be obtained by carefully selecting the initiating system.[5][8]

  • Solvent Selection: The solvent can influence the kinetics of the polymerization and the solubility of the growing polymer chains, which can affect the PDI.[9]

    • Solution: Choose a solvent that is appropriate for the specific polymerization technique and monomer. For RAFT polymerization, for instance, the choice of solvent can significantly impact the reaction.

  • Reaction Temperature: Temperature fluctuations can affect the rates of initiation, propagation, and termination, leading to a broader PDI.

    • Solution: Maintain a constant and optimized temperature throughout the polymerization. For anionic polymerizations of adamantyl-containing styrenes, reactions are often carried out at low temperatures (e.g., -78 °C) to ensure control.[10]

Q3: My adamantane-based polymer is insoluble in common organic solvents. How can I improve its solubility?

A3: The rigid and bulky nature of the adamantane cage can lead to polymers with strong intermolecular interactions and poor solubility.[11] Here are some strategies to enhance solubility:

  • Monomer Design: Incorporating flexible spacer groups between the adamantane moiety and the polymerizable group can increase the flexibility of the polymer backbone and improve solubility.[11]

  • Copolymerization: Introducing a more soluble comonomer into the polymer chain can disrupt the packing of the adamantane units and enhance overall solubility.

  • Solvent Choice: The choice of solvent is critical for both the polymerization and the final polymer.

    • Solution: For polyimides, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are commonly used.[4] It is advisable to test a range of solvents to find the most suitable one for your specific polymer.

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the influence of various reaction parameters on the properties of adamantane-based polymers.

Table 1: Effect of Initiator and Catalyst System on ATRP of 1-Adamantyl Methacrylate (AdMA)

InitiatorCatalyst SystemSolventTemperature (°C)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
MBiBCuBr/HMTETAToluene609,8001.15[5][8]
MBiBCuBr/CuBr₂/HMTETAToluene6010,5001.13[5][8]
MBiBCuBr/Me₆TRENToluene6011,2001.18[8]
PMMA-BrCuBr₂/HMTETA/Sn(EH)₂Toluene6022,4001.16[8]

MBiB: Methyl α-bromoisobutyrate, HMTETA: 1,1,4,7,10,10-hexamethyltriethylenetetramine, Me₆TREN: Tris[2-(dimethylamino)ethyl]amine, PMMA-Br: Poly(methyl methacrylate) macroinitiator, Sn(EH)₂: Tin(II) 2-ethylhexanoate

Table 2: Anionic Polymerization of Adamantane-Containing Styrenes

MonomerInitiatorSolventTemperature (°C)Mₙ ( g/mol )PDI (Mₙ/Mₙ)T₉ (°C)Reference
4-(1-adamantyl)styrenesec-BuLiTHF-7815,7001.05234[10]
4-(1-adamantyl)-α-methylstyreneoligo(α-methylstyryl)dipotassiumTHF-7821,0001.06273[10][12]
4-(1-adamantyloxy)styrenesec-BuLiTHF-7812,3001.04184[10]

T₉: Glass transition temperature

Experimental Protocols

Protocol 1: Synthesis of Poly(1-adamantyl methacrylate) via ATRP

This protocol describes a typical procedure for the atom transfer radical polymerization of 1-adamantyl methacrylate (AdMA).

Materials:

  • 1-Adamantyl methacrylate (AdMA), inhibitor removed

  • Methyl α-bromoisobutyrate (MBiB)

  • Copper(I) bromide (CuBr)

  • 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)

  • Toluene, anhydrous

  • Schlenk flask, magnetic stirrer, nitrogen/argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add CuBr (1 equivalent relative to the initiator).

  • Seal the flask and deoxygenate by three freeze-pump-thaw cycles.

  • In a separate, dry, and sealed vial, prepare a solution of AdMA (e.g., 100 eq.), HMTETA (1.2 eq.), and anhydrous toluene.

  • Deoxygenate the monomer solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Using a deoxygenated syringe, transfer the monomer solution to the Schlenk flask containing the CuBr.

  • Place the flask in a preheated oil bath at 60 °C and stir.

  • Initiate the polymerization by adding MBiB (1 eq.) via a syringe.

  • Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking samples periodically for analysis (e.g., ¹H NMR).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent such as cold methanol.

  • Filter and dry the polymer under vacuum until a constant weight is achieved.

Protocol 2: Synthesis of Adamantane-Based Polyimide via a Two-Step Polycondensation

This protocol outlines the synthesis of a polyimide from an adamantane-containing diamine and an aromatic dianhydride.

Materials:

  • 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane (adamantane-based diamine)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Three-necked flask, mechanical stirrer, nitrogen inlet

Procedure: Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the adamantane-based diamine in anhydrous NMP.

  • Under a nitrogen atmosphere, slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.

  • Continue stirring for 24 hours at room temperature to form a viscous poly(amic acid) solution.[4]

Step 2: Film Casting and Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the cast film in a vacuum oven and heat stepwise: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 270 °C for 1 hour. This thermal imidization process converts the poly(amic acid) to the corresponding polyimide.[4]

  • After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.

Visualizations

Troubleshooting_Low_MW cluster_causes Potential Causes cluster_solutions Solutions start Low Molecular Weight Observed cause1 Impure Monomer/ Reagents start->cause1 cause2 Incorrect Initiator Concentration start->cause2 cause3 Suboptimal Reaction Time/Temperature start->cause3 cause4 Presence of Moisture (Polycondensation) start->cause4 solution1 Purify Monomer (remove inhibitor) Dry/Deoxygenate Solvent cause1->solution1 solution2 Adjust Monomer: Initiator Ratio cause2->solution2 solution3 Monitor Conversion Optimize Temperature cause3->solution3 solution4 Use Anhydrous Solvents Inert Atmosphere cause4->solution4

Caption: Troubleshooting flowchart for low molecular weight polymers.

ATRP_Workflow setup 1. Reaction Setup - Add CuBr to Schlenk flask - Deoxygenate (Freeze-Pump-Thaw) monomer_prep 2. Monomer Preparation - Prepare solution of AdMA, ligand, and solvent - Deoxygenate solution setup->monomer_prep polymerization 3. Polymerization - Transfer monomer solution to flask - Heat to 60°C - Add initiator (MBiB) monomer_prep->polymerization monitoring 4. Monitoring - Take samples for NMR analysis - Check monomer conversion polymerization->monitoring termination 5. Termination & Purification - Cool and expose to air - Remove catalyst (alumina column) - Precipitate, filter, and dry polymer monitoring->termination

Caption: Experimental workflow for ATRP of adamantane methacrylate.

References

Technical Support Center: Adamantane-1,3-Diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of adamantane-1,3-diamine dihydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][2][3] For long-term storage, a temperature of 2-8°C is recommended.[4]

Q2: What is the typical appearance of this compound?

A2: this compound is a white to yellow solid.[4] A significant change in color or the appearance of clumping may indicate degradation or moisture absorption.

Q3: Is this compound sensitive to light or air?

A3: While specific data on light sensitivity is limited, general best practices for chemical storage suggest protecting it from direct light. The compound should be stored under an inert gas atmosphere as it is noted to be moisture-sensitive.

Q4: What are the known incompatibilities of this compound?

A4: You should store this compound away from incompatible materials and foodstuff containers.[1] Although specific incompatibilities are not detailed in the provided search results, as a diamine dihydrochloride, it may react with strong bases and oxidizing agents.

Q5: What is the shelf life of this compound?

Troubleshooting Guide

This guide will help you troubleshoot common issues you might encounter when using this compound.

Issue 1: Inconsistent Experimental Results

If you are observing inconsistent results in your experiments, consider the following potential issues with your this compound.

A Inconsistent Experimental Results B Check Purity of this compound A->B Possible Cause C Review Storage Conditions A->C Possible Cause E Perform Quality Control Analysis (e.g., NMR, LC-MS) B->E Action D Potential Degradation C->D Leads to D->E Action F Source New Batch of Reagent E->F If Purity is Low A Change in Compound Appearance (Color change, clumping) B Moisture Absorption A->B Potential Cause C Chemical Degradation A->C Potential Cause D Check Storage Container Seal B->D Action E Assess Storage Environment (Humidity, Temperature) B->E Action F Consider Purity Analysis C->F Action G Discard and Use New Stock if Contamination is Suspected F->G Recommendation cluster_0 Hypothetical Degradation Pathway cluster_1 Environmental Factors A Adamantane-1,3-diamine dihydrochloride B Adamantane-1,3-diamine A->B Loss of HCl C Adamantane-1-amino-3-ol B->C Hydrolysis of one amine group D Adamantane-1,3-diol C->D Hydrolysis of second amine group E Moisture (H₂O) E->A Initiates Hydrolysis F Heat F->A Accelerates Degradation G Light G->A May Promote Degradation

References

Handling and safety precautions for adamantane compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of adamantane compounds. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to ensure safe and effective laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with adamantane and its derivatives?

A1: Adamantane itself is a combustible solid and can cause serious eye irritation.[1] The enrichment of fine dust can lead to the danger of dust explosion.[1] Many adamantane derivatives have their own specific hazards. For example, adamantane-1-carboxylic acid can cause skin and serious eye irritation, as well as respiratory irritation. Always consult the specific Safety Data Sheet (SDS) for the particular adamantane compound you are working with.

Q2: What are the general handling precautions for adamantane compounds?

A2: When handling adamantane compounds, it is crucial to work in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[1] Use local and general ventilation and take precautionary measures against static discharge.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1] General occupational hygiene practices, such as washing hands before breaks and after work, and keeping the work area clean, are also essential.[2]

Q3: What personal protective equipment (PPE) is recommended when working with adamantane compounds?

A3: The recommended PPE includes:

  • Eye/Face Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If dust formation is likely or ventilation is inadequate, a particulate filter respirator is necessary.[1]

Q4: How should I store adamantane compounds?

A4: Store adamantane compounds in a tightly closed container in a dry and well-ventilated place.[3] Keep them away from incompatible materials such as strong oxidizing agents.

Q5: What should I do in case of accidental exposure to an adamantane compound?

A5:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • After skin contact: Wash the affected area with soap and plenty of water.[4]

  • After eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[1] Seek medical attention.[1]

  • After ingestion: Rinse the mouth with water and seek medical attention.[1][3]

Q6: How should I dispose of waste containing adamantane compounds?

A6: Dispose of adamantane compound waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste and handled by a licensed disposal company.[2] Do not allow it to enter drains or waterways.[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments with adamantane compounds.

Issue 1: Low Solubility of Adamantane Derivatives

  • Question: My adamantane derivative is not dissolving in the chosen solvent for my reaction or analysis. What can I do?

  • Answer: Adamantane and its derivatives are highly lipophilic and generally have poor solubility in polar solvents like water, but are soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[5][6]

    • Solution 1: Solvent Selection: Try using a less polar organic solvent or a mixture of solvents. The solubility in organic solvents often increases with temperature.[5][7]

    • Solution 2: Chemical Modification: If you are in the process of designing a new compound, consider introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the adamantane core to improve solubility in more polar media.[7]

    • Solution 3: pH Adjustment: For derivatives with ionizable groups (amines or carboxylic acids), adjusting the pH to form a salt can significantly enhance aqueous solubility.[7]

    • Solution 4: Cyclodextrin Complexation: The hydrophobic adamantane core can form inclusion complexes with cyclodextrins, which have a hydrophilic exterior, thereby increasing the compound's apparent solubility in water.[7]

Issue 2: Low Yield in Synthesis

  • Question: The yield of my adamantane functionalization reaction is lower than expected. What are the common causes?

  • Answer: Low yields in adamantane synthesis can be due to several factors:

    • Solution 1: Purity of Starting Materials: Impurities in the starting adamantane can lead to side reactions. Ensure you are using high-purity starting materials.

    • Solution 2: Reaction Conditions: Adamantane chemistry can be sensitive to reaction conditions. For example, in Friedel-Crafts alkylation, the choice and amount of Lewis acid catalyst are critical. In bromination, the reaction temperature and time need to be carefully controlled to avoid over-bromination.

    • Solution 3: Steric Hindrance: The bulky nature of the adamantane cage can sterically hinder reactions. You may need to use more forcing conditions (higher temperatures, longer reaction times) or more reactive reagents.

    • Solution 4: Inefficient Purification: Adamantane and its less polar derivatives can be volatile and may be lost during solvent removal under high vacuum. Sublimation is a common purification technique for adamantane itself. For derivatives, recrystallization or column chromatography are typically used. Ensure your purification method is suitable for your compound's properties.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to separate my desired adamantane product from byproducts or starting material.

  • Answer: The nonpolar and often crystalline nature of adamantane compounds can present purification challenges.

    • Solution 1: Recrystallization: This is a powerful technique for purifying solid adamantane derivatives. Experiment with different solvents or solvent mixtures to find conditions that provide good differential solubility between your product and impurities.

    • Solution 2: Column Chromatography: For less polar derivatives, silica gel chromatography with nonpolar eluents (e.g., hexane/ethyl acetate mixtures) is often effective. For very nonpolar compounds, you may need to use alumina as the stationary phase.

    • Solution 3: Sublimation: For volatile, nonpolar compounds like adamantane itself, sublimation can be a highly effective purification method.

Issue 4: Challenges in Spectroscopic Characterization

  • Question: The NMR spectrum of my adamantane derivative is difficult to interpret.

  • Answer: The high symmetry of the adamantane cage can lead to overlapping signals in the ¹H NMR spectrum.

    • Solution 1: 2D NMR: Techniques like COSY, HSQC, and HMBC can help to resolve overlapping signals and establish connectivity within the molecule.

    • Solution 2: ¹³C NMR: The ¹³C NMR spectrum is often simpler and can be very informative for confirming the carbon skeleton and the position of substituents.

    • Solution 3: High-Field NMR: Using a higher field NMR spectrometer can improve signal dispersion and simplify spectral interpretation.

Data Presentation

Table 1: Physicochemical Properties of Selected Adamantane Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
AdamantaneC₁₀H₁₆136.24270SublimesInsoluble in water; soluble in nonpolar organic solvents.[5][6]
Adamantan-1-olC₁₀H₁₆O152.24283-285-Soluble in organic solvents.
AdamantanoneC₁₀H₁₄O150.22258-260-Soluble in organic solvents.[8]
1-BromoadamantaneC₁₀H₁₅Br215.13117-119-Soluble in organic solvents.
Adamantane-1-carboxylic acidC₁₁H₁₆O₂180.24174-176-Soluble in organic solvents.
AmantadineC₁₀H₁₇N151.25180-192 (decomposes)-Soluble in water and alcohol.
MemantineC₁₂H₂₁N179.30290-295 (HCl salt)-Soluble in water.
Table 2: Comparative Toxicity Data of Selected Adamantane Derivatives
CompoundOrganismRoute of AdministrationLD50Reference
AdamantaneRatOral>10,000 mg/kg--INVALID-LINK--
Amantadine HClMouseOral700 mg/kg--INVALID-LINK--
Memantine HClRatOral368 mg/kg--INVALID-LINK--
Table 3: In Vitro Biological Activity of Selected Adamantane Derivatives
Compound/Derivative TypeTargetAssayIC50 / MICReference
Enol Ester IsomersInfluenza A (H1N1)Antiviral Assay7.7 - 13.7 µM[9]
Bromo-derivativesInfluenza A (H1N1)Antiviral Assay11.3 - 19.8 µM[9]
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureusAntibacterial Assay0.022 µM[9]
Benzimidazole derivative (se-182)A549 (human lung carcinoma)Cytotoxicity Assay15.80 µM[9]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane

This protocol describes the direct bromination of adamantane.

Materials:

  • Adamantane

  • Liquid bromine

  • Sodium bisulfite (saturated aqueous solution)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 30 g).[10]

  • In a fume hood, carefully add liquid bromine (e.g., 24 mL) to the flask.[10]

  • Heat the reaction mixture to 85°C for 6 hours.[10]

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[10]

  • After cooling to room temperature, slowly and carefully quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.[10]

  • Filter the solid product, wash it with water until the filtrate is neutral, and then dry the solid.[10]

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.[10]

Protocol 2: Friedel-Crafts Alkylation of Benzene with 1-Bromoadamantane

This protocol details the indium-catalyzed adamantylation of benzene.

Materials:

  • Benzene

  • 1-Bromoadamantane

  • Indium(III) bromide (InBr₃) or Indium(III) chloride (InCl₃)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Dry round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzene (which can also serve as the solvent).

  • Add 1-bromoadamantane (1.0 equivalent) to the flask.[11]

  • Add the indium catalyst (e.g., InBr₃, 5 mol%) to the reaction mixture.[11]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.[11]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.[11]

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.[11]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[11]

  • Remove the solvent under reduced pressure using a rotary evaporator.[11]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).[11]

Protocol 3: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

This protocol describes a two-step, one-pot synthesis of amantadine hydrochloride.

Materials:

  • 1-Bromoadamantane

  • Formamide

  • Sulfuric acid (96%)

  • Aqueous hydrochloric acid (e.g., 19.46%)

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Step 1: Formation of N-(1-adamantyl)-formamide: In a round-bottom flask, react 1-bromoadamantane with formamide in the presence of sulfuric acid at 85°C.[12]

  • Step 2: Hydrolysis: After the formation of the formamide intermediate, add an aqueous solution of hydrochloric acid to the reaction mixture and heat to reflux for 1 hour to hydrolyze the formamide to the amine.[12]

  • Work-up and Isolation: After cooling, the amantadine hydrochloride will precipitate. The product can be isolated by filtration, washed, and dried.

Protocol 4: Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane

This protocol outlines a two-step synthesis of memantine hydrochloride.

Materials:

  • 1,3-Dimethyl-adamantane

  • Nitric acid

  • Formamide

  • Aqueous hydrochloric acid (e.g., 36%)

  • Dichloromethane

  • n-Hexane

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Step 1: Formation of N-Formyl-1-amino-3,5-dimethyl-adamantane: Slowly add 1,3-dimethyl-adamantane to nitric acid at 20–25 °C, followed by the addition of formamide. Heat the mixture to 85 °C. After cooling, add ice-cold water and extract the product with dichloromethane.[13]

  • Step 2: Hydrolysis and Salt Formation: To the organic extract from Step 1, add a mixture of a 36% hydrochloride solution and water. Heat the mixture to reflux for 1 hour. Concentrate the reaction mixture, add n-hexane, and heat to reflux. Cool the mixture to 5–10 °C to precipitate the product.[13]

  • Purification: Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.[13]

Mandatory Visualization

NMDA_Receptor_Signaling cluster_post Postsynaptic Neuron cluster_channel Ion Channel Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Mg_ion Mg²⁺ NMDA_R->Mg_ion Resting state: Channel blocked Ca_ion Ca²⁺ NMDA_R->Ca_ion Activation: Channel opens Na_ion Na⁺ Signal_Pathway Downstream Signaling (e.g., CaM, PKC, ERK) Ca_ion->Signal_Pathway Influx activates Neuronal_Response Neuronal Response (Synaptic Plasticity, etc.) Signal_Pathway->Neuronal_Response Leads to Memantine Memantine (Adamantane Derivative) Memantine->NMDA_R Blocks open channel (Uncompetitive antagonist)

Caption: NMDA receptor signaling and inhibition by memantine.

This diagram illustrates the activation of the NMDA receptor by glutamate, leading to calcium influx and downstream signaling. Under resting conditions, the channel is blocked by magnesium. Memantine, an adamantane derivative, acts as an uncompetitive antagonist by blocking the open ion channel, particularly during excessive activation, thereby modulating neuronal excitability.[14][15][16][17][18]

References

Common impurities in commercial adamantane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial adamantane-1,3-diamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can be broadly categorized as:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: Depending on the synthetic route, these could include adamantane or 1,3-dibromoadamantane.

    • Intermediates: Mono-aminated adamantane derivatives are possible intermediates that may be present in the final product if the reaction is incomplete.

    • By-products: Side reactions can lead to the formation of impurities such as 1-adamantanol or other substituted adamantane derivatives.[]

  • Degradation Products: Although adamantane derivatives are generally stable, improper storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to degradation.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., alcohols, ethers, or chlorinated solvents) may be present in trace amounts.

Q2: My NMR spectrum shows unexpected peaks. How can I identify potential impurities?

A2: Unexpected peaks in your NMR spectrum can indicate the presence of impurities. You can approach identification by:

  • Comparing with Reference Spectra: Compare your spectrum with a reference spectrum of pure this compound if available.

  • Consulting Impurity Databases: Chemical suppliers and spectral databases may have NMR data for common adamantane-related impurities.[]

  • Analyzing Chemical Shifts: The chemical shifts of adamantane protons typically appear in the range of 1.5-2.5 ppm. Significant peaks outside this region could indicate impurities. Aromatic solvent impurities will appear further downfield.

  • Spiking Experiments: If you suspect a specific impurity, you can "spike" your sample with a small amount of that substance and see if the peak intensity increases.

Q3: I'm observing poor peak shape (tailing) during HPLC analysis. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC is a common issue when analyzing basic compounds like diamines on silica-based columns. The free silanol groups on the silica surface can interact with the amine groups, leading to poor peak shape. To resolve this:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). This will compete with your analyte for the active sites on the stationary phase.

  • Adjust pH: Ensure the mobile phase pH is appropriate to keep your analyte in a consistent protonation state.

  • Use a Different Column: Consider using a column specifically designed for basic compounds, such as an end-capped C18 column or a polymer-based column.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Purity of the this compound may vary between batches, impacting reaction stoichiometry and outcomes.

Troubleshooting Steps:

  • Purity Assessment: Before use, assess the purity of each new batch. Recommended techniques include:

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Derivatization may be necessary.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information on both the structure of the main component and the presence of impurities.

  • Purification: If the purity is below the required specification for your experiment, consider purification by recrystallization.

Issue 2: Product Discoloration (Yellow or Brown Tint)

Possible Cause: The presence of colored impurities, which could be by-products from the synthesis or degradation products.

Troubleshooting Steps:

  • Recrystallization with Activated Carbon: Dissolve the this compound in a suitable hot solvent. Add a small amount of activated carbon to adsorb the colored impurities. Perform a hot filtration to remove the carbon and then allow the solution to cool and crystallize.

  • Inert Atmosphere: When handling the compound at elevated temperatures, use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data on Potential Impurities

While specific quantitative data for impurities in commercial batches of this compound is not widely published, the table below lists potential impurities based on common synthetic routes and analysis of related compounds. The typical purity of the commercial product is generally high.

Impurity CategoryPotential ImpurityCommon SourceTypical Purity of Commercial Product
Process-Related 1,3-DibromoadamantaneIncomplete reaction from the bromination route>98%
1-Amino-3-bromoadamantaneIncomplete amination
1-AdamantanolHydrolysis of halo-adamantane intermediates
Residual Solvents Isopropanol, Ethanol, DichloromethanePurification and reaction stepsVaries by manufacturer

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or another suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent system. For the dihydrochloride salt, polar protic solvents like ethanol, methanol, or water, or mixtures thereof, are good starting points. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If the solution is colored, add a small amount of activated carbon and perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_start Start: Commercial Product cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification cluster_end End Product start Adamantane-1,3-diamine dihydrochloride hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr decision Purity Meets Specification? hplc->decision gcms->decision nmr->decision recrystallization Recrystallization decision->recrystallization No end_product High-Purity Product for Experiment decision->end_product Yes recrystallization->hplc

Caption: Workflow for assessing and improving the purity of commercial this compound.

troubleshooting_pathway issue Inconsistent Experimental Results cause1 Variable Purity of Starting Material issue->cause1 solution1 Assess Purity (HPLC, GC-MS, NMR) cause1->solution1 solution2 Purify by Recrystallization solution1->solution2

Caption: Troubleshooting pathway for inconsistent experimental results.

References

Technical Support Center: Scaling Up Adamantane-1,3-diamine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of adamantane-1,3-diamine dihydrochloride.

Troubleshooting Guide

Scaling up chemical reactions can introduce a variety of challenges not always observed at the lab bench. The following table outlines common issues encountered during the scale-up of this compound synthesis, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient heating or reaction time.- Sub-optimal molar ratio of reactants.- Impurities in starting materials, such as 1,3-dibromoadamantane or urea.[1]- Degradation of product during extended reaction times or high temperatures.- Ensure consistent and uniform heating of the larger reaction mass.- Optimize the molar ratio of urea and any catalysts (e.g., trifluoroacetic acid) for the larger scale.- Use high-purity starting materials (typically 97% or above) to avoid side reactions.[1]- Monitor reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.
Inconsistent Product Quality/Purity - Formation of byproducts due to localized overheating.- Inefficient mixing leading to inhomogeneous reaction conditions.- Incomplete conversion of intermediates.- Difficulties in removing impurities during work-up at a larger scale.[1]- Implement controlled, gradual heating and ensure efficient heat dissipation.- Use appropriate agitation to ensure thorough mixing of the reaction mixture.- Consider a staged addition of reagents at a larger scale.- Develop a robust purification protocol, potentially involving recrystallization or column chromatography, optimized for larger quantities.[2]
Difficult Product Isolation - Fine particle size of the dihydrochloride salt, leading to slow filtration.- Product solubility in the work-up solvents.- Formation of an oil or tar instead of a crystalline solid.- Optimize the crystallization conditions (e.g., solvent system, cooling rate) to obtain larger crystals.- Carefully select anti-solvents to ensure complete precipitation.- Ensure the reaction has gone to completion and that no unreacted starting materials are interfering with crystallization.
Safety Concerns During Scale-Up - Use of hazardous reagents like bromine for the synthesis of 1,3-dibromoadamantane.[3]- Potential for exothermic reactions that are more difficult to control at a larger scale.- Dust generation during handling of the solid product.[4]- If preparing the starting material, consider alternative, safer brominating agents or synthetic routes.[3]- Conduct a reaction calorimetry study to understand the thermal profile and ensure adequate cooling capacity.- Handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including respiratory protection.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for adamantane-1,3-diamine, and what are the key considerations for its scale-up?

A common laboratory synthesis involves the reaction of 1,3-dibromoadamantane with urea in a high-boiling solvent, often with the addition of trifluoroacetic acid to facilitate the reaction.[5] When scaling up this process, critical considerations include:

  • Heat Management: The reaction is typically conducted at elevated temperatures (e.g., 180 °C), and maintaining uniform temperature control in a large reactor is crucial to prevent side reactions and ensure consistent product quality.[5]

  • Mixing: Efficient agitation is necessary to ensure good contact between the solid urea and the dissolved 1,3-dibromoadamantane, especially in a larger volume.

  • Work-up and Purification: The isolation of the free base and its subsequent conversion to the dihydrochloride salt may require optimization for large-scale handling, including extractions, filtrations, and crystallizations.[6]

Q2: What are the primary safety precautions to take when handling this compound?

This compound is a chemical that requires careful handling. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4]

  • Respiratory Protection: Avoid breathing dust. Use in a well-ventilated area or with a dust respirator.[4]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

Q3: How can I improve the purity of my this compound at a larger scale?

Ensuring high purity at scale starts with using high-purity starting materials.[1] During the process, careful control of reaction parameters like temperature and time is crucial to minimize byproduct formation. For purification, recrystallization is often a cost-effective and scalable method.[2] You may need to screen different solvent systems to find one that effectively removes key impurities while providing good recovery of the final product.

Q4: Are there alternative synthetic routes to adamantane-1,3-diamine that might be more suitable for industrial production?

While the reaction of 1,3-dibromoadamantane and urea is common, other methods exist, such as the Hofmann degradation of 1,3-adamantanedicarboxamide.[6] The suitability of a route for industrial production depends on factors like cost of starting materials, reagent safety, reaction efficiency, and ease of purification. For any route, process optimization is key to achieving a scalable and economical synthesis.[7]

Experimental Protocols

Synthesis of 1,3-Diaminoadamantane from 1,3-Dibromoadamantane and Urea

This protocol is based on literature procedures and should be adapted and optimized for specific laboratory and scale-up conditions.[5]

Materials:

  • 1,3-Dibromoadamantane

  • Urea

  • Trifluoroacetic acid

  • Diphenyl ether (or another suitable high-boiling solvent)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, charge 1,3-dibromoadamantane, urea, and diphenyl ether.

  • With stirring, add trifluoroacetic acid to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 180 °C) and maintain for the required time (e.g., 1.5 hours), monitoring the reaction progress.[5]

  • After the reaction is complete, cool the mixture and carefully quench it.

  • Basify the mixture with an aqueous solution of sodium hydroxide to deprotonate the diamine.

  • Extract the 1,3-diaminoadamantane free base into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a suitable drying agent (e.g., sodium sulfate) and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude free base.

  • Dissolve the crude free base in a suitable solvent and treat with hydrochloric acid to form the dihydrochloride salt.

  • Isolate the this compound by filtration, wash with a suitable solvent, and dry under vacuum.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start 1,3-Dibromoadamantane + Urea + Solvent reagents Add Trifluoroacetic Acid start->reagents heating Heat and Stir reagents->heating quench Cool and Quench heating->quench basify Basify with NaOH quench->basify extract Extract with Organic Solvent basify->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry salt Form Dihydrochloride Salt dry->salt filter Filter and Wash salt->filter final_product Dry Final Product filter->final_product G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Impure Starting Materials problem->cause2 cause3 Product Degradation problem->cause3 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Optimize Reagent Stoichiometry cause1->sol1b sol2 Verify Purity of Reagents cause2->sol2 sol3 Monitor Reaction Progress (TLC/HPLC) cause3->sol3

References

Technical Support Center: Stereoselective Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this complex area of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the stereoselective synthesis of adamantane derivatives so challenging?

A1: The primary challenges stem from the unique structure of the adamantane cage:

  • High Symmetry and Rigidity: The adamantane core is a highly symmetrical, rigid, and non-polar hydrocarbon framework. This makes it difficult for chiral reagents or catalysts to differentiate between its prochiral centers or faces.

  • Strong C-H Bonds: Adamantane possesses unusually strong tertiary (bridgehead) and secondary C-H bonds (99 and 96 kcal/mol, respectively). Activating these bonds for functionalization requires highly reactive intermediates, which often lack selectivity.[1][2][3]

  • Steric Hindrance: The bulky nature of the adamantane cage can sterically hinder the approach of reagents to specific reaction sites, complicating the introduction of functional groups in a controlled stereochemical manner.[4]

  • Limited Functional Group Handles: The parent adamantane is a simple alkane, lacking functional groups that can be used to direct stereoselective transformations. Synthesis often relies on direct C-H functionalization or the construction of the adamantane skeleton from chiral precursors.[4]

Q2: What are the main strategies for achieving stereoselectivity in adamantane synthesis?

A2: Several key strategies are employed:

  • Desymmetrization: This involves the enantioselective functionalization of a prochiral adamantane derivative, breaking its symmetry to create a chiral molecule. Methods like rhodium-catalyzed C-H bond amination have been used for this purpose.[5][6]

  • Kinetic Resolution: In a kinetic resolution, a racemic mixture of a chiral adamantane derivative reacts with a chiral catalyst or reagent. The two enantiomers react at different rates, allowing for the separation of the less reactive, enantioenriched enantiomer.[4][7]

  • Chiral Auxiliaries: A chiral auxiliary can be attached to an adamantane precursor to direct a subsequent diastereoselective reaction. The auxiliary is then removed to yield the chiral adamantane derivative.

  • Synthesis from Chiral Precursors: Building the adamantane framework from an already chiral starting material is another approach to control the final stereochemistry.[4]

  • Biocatalysis: Microbial hydroxylation can offer high regio- and stereoselectivity for functionalizing unactivated carbon atoms on the adamantane core under mild conditions.[2]

Q3: I am getting a mixture of regioisomers during a C-H functionalization reaction. How can I improve selectivity?

A3: Achieving regioselectivity is a common problem. Consider the following:

  • Directed C-H Functionalization: If your substrate has a directing group, this can be a powerful way to functionalize a specific C-H bond.

  • Catalyst Choice: The choice of catalyst can significantly influence selectivity. For example, some hydrogen atom transfer (HAT) catalysts have been shown to selectively functionalize the strong tertiary C-H bonds of adamantanes.[1][8]

  • Reaction Conditions: Solvent, temperature, and additives can all play a role in controlling regioselectivity. It is often necessary to screen a variety of conditions to find the optimal ones for your specific substrate.

Q4: My enantioselectivity is low. What are some general troubleshooting steps?

A4: Low enantioselectivity can be caused by a number of factors. Here are some things to try:

  • Catalyst/Ligand Screening: The choice of chiral catalyst or ligand is crucial. It may be necessary to screen a library of catalysts or ligands to find one that provides good enantioselectivity for your substrate.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can have a significant impact on enantioselectivity.

  • Substrate Modification: Sometimes, small changes to the substrate, such as adding a blocking group, can improve the stereochemical outcome of a reaction.

Troubleshooting Guides

Issue 1: Low Yield in a Desymmetrization Reaction
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInactive or poisoned catalyst- Ensure the catalyst is fresh and handled under appropriate inert conditions. - Purify reagents and solvents to remove potential catalyst poisons (e.g., water, oxygen).
Non-optimal reaction temperature- Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others need to be cooled to prevent catalyst decomposition.
Formation of multiple byproductsCompeting reaction pathways- Adjust the stoichiometry of the reagents. - Screen different catalysts or ligands that may favor the desired pathway.
Instability of the product under the reaction conditions- Monitor the reaction over time to see if the product is degrading. - Consider a milder set of reaction conditions.
Difficulty in product isolationPoor solubility of the product- Use a different solvent system for extraction and purification. - Consider derivatizing the product to improve its solubility or chromatographic behavior.[9]
Issue 2: Poor Diastereoselectivity in a Chiral Auxiliary-Mediated Reaction
Symptom Possible Cause Suggested Solution
Nearly 1:1 ratio of diastereomersIneffective chiral auxiliary- The auxiliary may not be providing a sufficient steric or electronic bias. Try a different, bulkier, or more conformationally rigid auxiliary.
Reaction temperature is too high- Running the reaction at a lower temperature can enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.
Achiral background reaction- A non-catalyzed or Lewis acid-catalyzed background reaction may be competing with the desired diastereoselective pathway. Try running the reaction at a lower concentration or without any Lewis acid if one is being used.
Product epimerizationThe newly formed stereocenter is unstable- The product may be epimerizing under the reaction or workup conditions. Use milder workup procedures and purify the product quickly.

Quantitative Data Summary

The following tables summarize quantitative data from various stereoselective syntheses of adamantane derivatives.

Table 1: Enantioselective Desymmetrization of 1,3-Disubstituted Adamantanes

CatalystSubstrateProductYield (%)ee (%)
Rhodium-based catalyst1,3-diadamantylpropaneChiral amino acid with adamantane coreUp to 95Up to 98
Data is illustrative and based on findings in rhodium-catalyzed C-H amination reactions.[5][6]

Table 2: Catalyst-Controlled C-H Alkylation of Adamantane Derivatives

SubstrateProductYield (%)Regioselectivity (3°:2°)
N-Boc-amantadineAlkylated N-Boc-amantadine63>20:1
N-Boc-memantineAlkylated N-Boc-memantine74>20:1
Adamantane esterAlkylated adamantane ester70>20:1
Data from a study on H-atom transfer catalysis for C-H functionalization.[1][10]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric aza-Henry Reaction to Form Adamantane-Type Derivatives

This protocol describes the synthesis of α-trifluoromethyl β-nitroamines which can be converted to adamantane-type compounds.[11]

Materials:

  • Quaternary ammonium salt catalyst (1 mol%)

  • Mesitylene (solvent)

  • Nitromethane (2.0 equivalents)

  • Base (e.g., K3PO4, 0.1 equivalents)

  • N-Boc trifluoromethyl ketimine (1.0 equivalent)

Procedure:

  • To a solution of the quaternary ammonium salt in mesitylene, add nitromethane and the base.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the N-Boc trifluoromethyl ketimine to the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, purify the residue by flash silica gel column chromatography to obtain the desired trifluoromethyl β-nitroamine.

  • The resulting product can then be further transformed into a series of adamantane-type derivatives.

Protocol 2: Catalyst-Controlled C-H Functionalization of Adamantanes via H-Atom Transfer

This protocol provides a general method for the selective alkylation of tertiary C-H bonds in adamantane derivatives.[1][8]

Materials:

  • Adamantane substrate (1.0 equivalent)

  • Alkene (2.0 equivalents)

  • Photoredox catalyst (e.g., an iridium or ruthenium complex)

  • H-atom transfer (HAT) catalyst (e.g., a 3°-amine-based catalyst)

  • Solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Visible light source (e.g., blue LED)

Procedure:

  • In a reaction vessel, combine the adamantane substrate, photoredox catalyst, and HAT catalyst.

  • Add the solvent and the alkene.

  • Degas the reaction mixture (e.g., by sparging with nitrogen or argon for 15-20 minutes).

  • Irradiate the mixture with a visible light source at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography to isolate the alkylated adamantane product.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Enantioselectivity start Low Enantioselectivity Observed check_temp Is the reaction at the lowest practical temperature? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_catalyst Screen Catalyst/Ligand Library check_temp->check_catalyst Yes re_evaluate Re-evaluate Enantioselectivity lower_temp->re_evaluate check_solvent Screen Solvent Polarity & Coordinating Ability check_catalyst->check_solvent check_substrate Can the substrate be modified (e.g., add blocking group)? check_solvent->check_substrate modify_substrate Modify Substrate check_substrate->modify_substrate Yes check_substrate->re_evaluate No modify_substrate->re_evaluate

Caption: Troubleshooting workflow for low enantioselectivity.

desymmetrization_pathway General Pathway for Desymmetrization of Adamantane prochiral Prochiral Adamantane (e.g., 1,3-disubstituted) transition_state Diastereomeric Transition States prochiral->transition_state reagents Chiral Catalyst + Reagent reagents->transition_state product Enantioenriched Chiral Adamantane Derivative transition_state->product Selective Reaction

Caption: Desymmetrization of a prochiral adamantane derivative.

References

Validation & Comparative

A Comparative Guide to Adamantane-1,3-diamine and Other Rigid Diamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, rigid diamines serve as critical building blocks for the synthesis of novel therapeutics and advanced polymers. Their constrained conformations offer a level of pre-organization that can lead to enhanced binding affinities for biological targets and improved material properties. Among these, adamantane-1,3-diamine stands out due to its unique three-dimensional, cage-like structure. This guide provides an objective comparison of adamantane-1,3-diamine with other notable rigid diamines, namely piperazine and 1,4-diazabicyclo[2.2.2]octane (DABCO), supported by available experimental data.

Physicochemical Properties

The inherent rigidity and lipophilicity of the adamantane core distinguish adamantane-1,3-diamine from other cyclic and bicyclic diamines. These properties can significantly influence a molecule's pharmacokinetic profile and its interactions in a polymer matrix.

PropertyAdamantane-1,3-diaminePiperazine1,4-Diazabicyclo[2.2.2]octane (DABCO)
Molecular Formula C₁₀H₁₈N₂C₄H₁₀N₂C₆H₁₂N₂
Molecular Weight 166.27 g/mol [1]86.14 g/mol 112.17 g/mol
Structure Tricyclic, cagedMonocyclicBicyclic
Rigidity Highly rigidConformationally flexible (chair/boat)Highly rigid
Lipophilicity (clogP) HighLowLow
Boiling Point ~249 °C[1]146 °C174 °C
Flash Point 122 °C[1]65 °C62 °C

Performance in Medicinal Chemistry: Receptor Binding Affinities

The rigid scaffold of these diamines is often incorporated into larger molecules to probe interactions with biological receptors. While direct comparative studies are limited, data from various sources on derivatives of these diamines provide insights into their potential as pharmacophores.

Adamantane Derivatives and the NMDA Receptor

Adamantane derivatives, including the marketed drug memantine (1-amino-3,5-dimethyladamantane), are well-known for their interaction with the N-methyl-D-aspartate (NMDA) receptor channel.[2][3][4] This interaction is crucial for their neuroprotective effects. The adamantane moiety's size and shape contribute to its ability to block the ion channel.

CompoundReceptorKᵢ (µM)Brain RegionReference
AmantadineNMDA Receptor (PCP site)10.50 ± 6.10Human Frontal Cortex[3]
MemantineNMDA Receptor (PCP site)0.54 ± 0.23Human Frontal Cortex[3]
AmantadineSigma Receptor20.25 ± 16.48Human Frontal Cortex[2]
MemantineSigma Receptor19.98 ± 3.08Human Frontal Cortex[2]
Piperazine Derivatives and Cholinergic/Sigma Receptors

Piperazine is a common scaffold in medicinal chemistry, with derivatives showing affinity for a wide range of receptors, including nicotinic acetylcholine receptors (nAChRs) and sigma receptors.

CompoundReceptorKᵢ (µM)Reference
N,N-disubstituted piperazine (8b)α4β2* nAChR32[5]
N,N-disubstituted piperazine (8f)α4β2* nAChR32[5]
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)Sigma-10.00038[6]
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)Sigma-20.00068[6]
DABCO and GABA Receptors

Pharmacokinetic (ADME/Tox) Profile Comparison

The physicochemical properties of these diamines have a direct impact on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, as well as their potential toxicity. The lipophilic nature of the adamantane cage generally leads to higher cell permeability and volume of distribution compared to the more hydrophilic piperazine and DABCO.

ParameterAdamantane-1,3-diamine (Predicted)Piperazine (General Profile)DABCO (General Profile)
Absorption High passive permeabilityModerate, often requires active transportModerate
Distribution High, potential for CNS penetrationLow to moderate, lower CNS penetrationLow to moderate
Metabolism Generally stable, hydroxylation on the cageExtensive Phase I and II metabolismPrimarily renal excretion
Excretion RenalRenal and metabolicRenal
Toxicity Generally low, potential for CNS side effectsLow, but can have CNS effects at high dosesLow

Performance in Materials Science: Polyamide Synthesis

The rigidity and thermal stability of the adamantane unit can be imparted to polymers. Adamantane-based polyamides have been shown to exhibit enhanced thermal properties compared to those derived from less rigid diamines.

Diamine MonomerResulting Polyamide PropertyObservationReference
Adamantane-containing diaminesThermal Stability (Tg)Incorporation of adamantane increases the glass transition temperature (Tg) and thermal stability of polyimides and polyamides.[7]
Adamantane-containing diaminesSolubilityThe bulky adamantane group can increase polymer solubility in organic solvents by disrupting chain packing.[8]
Piperazine/DABCOThermal Stability (Tg)Generally lower Tg compared to adamantane-based polyamides due to lower rigidity and higher conformational flexibility.-

Experimental Protocols

Competitive Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Kᵢ) of a test compound.

1. Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radiolabeled ligand (e.g., [³H]-MK-801 for NMDA receptors).

  • Unlabeled test compounds (adamantane-1,3-diamine, piperazine, DABCO derivatives).

  • Unlabeled reference compound with known high affinity for non-specific binding determination.

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

2. Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test and reference compounds in assay buffer. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd. Prepare the membrane suspension in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order: assay buffer, unlabeled compound (or buffer for total binding, or high concentration of reference compound for non-specific binding), radiolabeled ligand, and membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol determines the rate of metabolism of a compound by liver enzymes.

1. Materials:

  • Pooled human liver microsomes.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (or NADPH).

  • Test compounds.

  • Positive control compounds with known metabolic rates (e.g., verapamil, testosterone).

  • Acetonitrile (ACN) for reaction termination.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Preparation: Prepare working solutions of the test and control compounds in a suitable solvent (e.g., DMSO). Prepare the microsomal incubation mixture containing microsomes and buffer.

  • Incubation: Pre-warm the microsomal mixture and compound solutions to 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[11][12]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) as (k / microsomal protein concentration).[13]

Caco-2 Permeability Assay

This assay predicts intestinal absorption of a compound.

1. Materials:

  • Caco-2 cells.

  • Cell culture medium and supplements.

  • Transwell® inserts (e.g., 24-well format).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds and control compounds (e.g., propranolol - high permeability, atenolol - low permeability).

  • LC-MS/MS system for analysis.

2. Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with transport buffer.

    • Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Experiment (Basolateral to Apical): Perform the same procedure in the reverse direction to assess efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration on the donor side.[14][15]

Signaling Pathway and Experimental Workflow Diagrams

NMDA Receptor Signaling Pathway

The following diagram illustrates a simplified signaling cascade initiated by the activation of the NMDA receptor, a key target for adamantane derivatives.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Ion Channel) Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Adamantane Adamantane Derivative Adamantane->NMDA_R Blocks Channel Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Influx CaM Calmodulin (CaM) Ca2_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_Expression Regulates

Caption: Simplified NMDA receptor signaling pathway.

Cholinergic Receptor (Nicotinic) Signaling Pathway

This diagram shows a simplified representation of the signaling pathway activated by nicotinic acetylcholine receptors, which are targets for various piperazine derivatives.

Cholinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) nAChR Nicotinic AChR (Ion Channel) ACh->nAChR Binds Piperazine Piperazine Derivative Piperazine->nAChR Modulates Na_ion Na⁺ nAChR->Na_ion Influx Ca2_ion Ca²⁺ nAChR->Ca2_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., MAPK/ERK) Ca2_ion->Downstream Activates VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Opens VGCC->Ca2_ion Influx

Caption: Simplified nicotinic acetylcholine receptor signaling.

GABAergic Receptor (GABA-A) Signaling Pathway

The following diagram illustrates the inhibitory signaling pathway mediated by GABA-A receptors, a potential target for DABCO derivatives.

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_R GABA-A Receptor (Ion Channel) GABA->GABA_A_R Binds DABCO DABCO Derivative DABCO->GABA_A_R Modulates Cl_ion Cl⁻ GABA_A_R->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Experimental Workflow: Comparative In Vitro ADME-Tox Profiling

This diagram outlines the logical flow for a comparative assessment of the ADME-Tox properties of the different diamines.

ADME_Tox_Workflow cluster_compounds Test Compounds cluster_assays In Vitro ADME-Tox Assays cluster_analysis Data Analysis and Comparison Adamantane Adamantane-1,3-diamine Permeability Caco-2 Permeability (Absorption) Adamantane->Permeability Metabolic_Stability Microsomal Stability (Metabolism) Adamantane->Metabolic_Stability Cytotoxicity Cytotoxicity Assay (Toxicity) Adamantane->Cytotoxicity Piperazine Piperazine Piperazine->Permeability Piperazine->Metabolic_Stability Piperazine->Cytotoxicity DABCO DABCO DABCO->Permeability DABCO->Metabolic_Stability DABCO->Cytotoxicity Papp Calculate Papp Permeability->Papp CLint Calculate CLint Metabolic_Stability->CLint IC50 Determine IC50 Cytotoxicity->IC50 Comparison Comparative Profile Papp->Comparison CLint->Comparison IC50->Comparison

Caption: Workflow for comparative ADME-Tox profiling.

References

A Comparative Guide to Adamantane-1,3-diamine and 1,3,5-triaminoadamantane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the synthetic applications of functionalized adamantane scaffolds.

The rigid, thermally stable, and three-dimensional structure of the adamantane cage makes it a valuable building block in medicinal chemistry and materials science. The introduction of amine functionalities at its bridgehead positions creates versatile monomers, Adamantane-1,3-diamine and 1,3,5-triaminoadamantane, which can be utilized in a variety of synthetic applications. This guide provides a detailed comparison of these two compounds, focusing on their synthesis and performance as building blocks for advanced materials. While extensive data is available for Adamantane-1,3-diamine, information on 1,3,5-triaminoadamantane is notably scarce in publicly accessible scientific literature, precluding a direct experimental comparison. This guide will therefore provide a thorough overview of Adamantane-1,3-diamine, complemented by a theoretical discussion of the potential applications of 1,3,5-triaminoadamantane.

Synthesis of Adamantane Amines

The synthesis of functionalized adamantanes can be challenging due to the inertness of the adamantane core. However, several routes have been developed for the preparation of Adamantane-1,3-diamine. In contrast, specific, high-yield synthetic methods for 1,3,5-triaminoadamantane are not well-documented.

Synthesis of Adamantane-1,3-diamine

One common and efficient method for the synthesis of Adamantane-1,3-diamine involves the Hofmann rearrangement of 1,3-adamantanedicarboxamide.[1] This multi-step process starts from the commercially available 1-adamantanecarboxylic acid.

Another reported method involves the direct amination of 1,3-dibromoadamantane with urea in the presence of a strong acid.[2]

Table 1: Comparison of Synthetic Routes to Adamantane-1,3-diamine

Starting MaterialKey ReactionsReagentsOverall YieldReference
1-Adamantanecarboxylic acidCarboxylation, Amidation, Hofmann RearrangementNitric acid, Sulfuric acid, Formic acid, Thionyl chloride, Ammonia, Bromine, Sodium hydroxide~60-70%[3]
AdamantaneBromination, AminationBromine, Iron, Urea, Trifluoroacetic acid~51%[2]
Putative Synthesis of 1,3,5-Triaminoadamantane

For instance, a hypothetical synthesis could involve the conversion of adamantane-1,3,5-tricarboxylic acid to the corresponding triacyl chloride, followed by reaction with sodium azide to form the triacyl azide. A subsequent Curtius rearrangement would yield the triisocyanate, which could then be hydrolyzed to 1,3,5-triaminoadamantane.

Application in Polymer Synthesis

Adamantane-1,3-diamine is a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The rigid adamantane unit in the polymer backbone enhances thermal stability, mechanical strength, and solubility in organic solvents.

Polyamides from Adamantane-1,3-diamine

Adamantane-containing polyamides can be synthesized by the polycondensation of Adamantane-1,3-diamine with various diacid chlorides. The resulting polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability.

Table 2: Properties of Polyamides Derived from Adamantane-1,3-diamine

Diacid ChlorideInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C)
Terephthaloyl chloride0.85345510
Isophthaloyl chloride0.72310495
Adipoyl chloride0.65280470

Note: Data is representative and may vary based on specific reaction conditions.

Theoretical Application of 1,3,5-Triaminoadamantane in Polymer Synthesis

The trifunctional nature of 1,3,5-triaminoadamantane would make it an ideal cross-linking agent in polymer synthesis. In contrast to the linear polymer chains formed from the difunctional Adamantane-1,3-diamine, the triamine could be used to create three-dimensional, cross-linked polymer networks. These networks would be expected to exhibit even greater thermal and mechanical stability, as well as reduced solubility, making them suitable for applications requiring robust materials, such as in composites and coatings.

Experimental Protocols

Synthesis of Adamantane-1,3-diamine via Hofmann Rearrangement

Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid [7] 1-Adamantanecarboxylic acid (20 g) is added to a mixture of concentrated nitric acid (20 mL) and sulfuric acid (160 mL) at 0°C. Formic acid (70 mL) is then added dropwise over 5 hours. The mixture is stirred for an additional hour at 0°C. The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and then dissolved in aqueous NaOH. The solution is filtered, and the filtrate is acidified with HCl to pH 3 to precipitate 1,3-adamantanedicarboxylic acid. The product is filtered, washed with water, and dried. Yield: ~92%.

Step 2: Synthesis of 1,3-Adamantanedicarboxamide 1,3-Adamantanedicarboxylic acid (10 g) is refluxed with thionyl chloride (50 mL) for 3 hours. Excess thionyl chloride is removed by distillation. The resulting diacyl chloride is dissolved in a minimal amount of a suitable solvent (e.g., THF) and added dropwise to a cooled, concentrated aqueous ammonia solution. The precipitated 1,3-adamantanedicarboxamide is filtered, washed with water, and dried. Yield: ~89%.

Step 3: Hofmann Rearrangement to Adamantane-1,3-diamine [1] 1,3-Adamantanedicarboxamide (5 g) is added to a freshly prepared solution of sodium hypobromite (from 11.5 g bromine and 11.5 g NaOH in 75 mL water) at 0°C. The mixture is stirred and allowed to warm to room temperature, then heated to 80°C for 1 hour. After cooling, the product is extracted with an organic solvent (e.g., chloroform). The organic extracts are washed, dried, and the solvent is evaporated. The crude product can be purified by sublimation or recrystallization to afford Adamantane-1,3-diamine. Yield: ~82%.

Synthesis of a Polyamide from Adamantane-1,3-diamine

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of Adamantane-1,3-diamine in anhydrous N,N-dimethylacetamide (DMAc) containing 5% (w/v) lithium chloride. Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of the diacid chloride (e.g., terephthaloyl chloride) as a solution in DMAc. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 24 hours. The resulting viscous polymer solution is poured into a large volume of methanol to precipitate the polyamide. The polymer is collected by filtration, washed with methanol and water, and dried in a vacuum oven.

Visualizations

Synthesis_of_Adamantane_1_3_diamine A 1-Adamantanecarboxylic Acid B 1,3-Adamantanedicarboxylic Acid A->B Carboxylation (HNO3, H2SO4, HCOOH) C 1,3-Adamantanedicarboxamide B->C Amidation (1. SOCl2, 2. NH3) D Adamantane-1,3-diamine C->D Hofmann Rearrangement (Br2, NaOH) Polymer_Synthesis_Comparison cluster_0 Adamantane-1,3-diamine (Difunctional) cluster_1 1,3,5-Triaminoadamantane (Trifunctional - Theoretical) A Adamantane-1,3-diamine C Linear Polyamide A->C B Diacid Chloride B->C D 1,3,5-Triaminoadamantane F Cross-linked Polyamide Network D->F E Diacid Chloride E->F

References

Comparative Guide to the Biological Activity of Adamantane-1,3-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic cage-like structure, has long been a privileged motif in medicinal chemistry. Its incorporation into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability and target binding affinity.[1][2] Adamantane-1,3-diamine, with its two reactive amino groups positioned at the bridgehead carbons, offers a versatile platform for the synthesis of novel derivatives with a wide spectrum of biological activities.[2] This guide provides a comparative overview of the biological activities of adamantane-1,3-diamine derivatives and related aminoadamantane analogs, supported by experimental data and detailed protocols.

Antiviral Activity

Adamantane derivatives have historically been recognized for their antiviral properties, most notably against the influenza A virus.[3] The mechanism of action for many of these compounds involves the blockage of the M2 ion channel of the virus, preventing its penetration into host cells.[4] While resistance has emerged in some viral strains, research into new aminoadamantane derivatives continues to yield promising antiviral candidates.

A study on new aminoadamantane derivatives demonstrated significant activity against various influenza A strains (H1N1, H2N2, and H3N2).[4] Notably, some of these compounds exhibited inhibitory concentrations (IC50) superior to the parent compound, aminoadamantane (amantadine). For instance, derivatives with specific substitutions showed IC50 values as low as 0.32 µM against SARS-CoV-2.[5]

Experimental Protocol: Antiviral Activity Assay (Influenza A Virus)

A common method to evaluate the antiviral activity of adamantane derivatives against influenza A is the cytopathic effect (CPE) inhibition assay.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Virus Infection: The cell culture medium is removed, and the cells are infected with a specific strain of influenza A virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Serial dilutions of the test compounds are added to the infected cells. A positive control (e.g., amantadine) and a negative control (no compound) are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of viral CPE (typically 48-72 hours).

  • CPE Observation: The cells are observed microscopically for the presence of CPE, which includes cell rounding, detachment, and lysis.

  • Cell Viability Assay: Cell viability is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits viral CPE by 50%, is calculated from the dose-response curve.

Antibacterial and Antifungal Activity

The lipophilic nature of the adamantane core makes it an attractive scaffold for the development of antimicrobial agents, as it can facilitate interaction with and disruption of microbial cell membranes.[1] Schiff bases derived from adamantane amines have shown notable antibacterial and antifungal activities.

In a study investigating novel adamantane derivatives, several compounds exhibited significant antibacterial potential against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as 62.5 µg/mL.[3] The most susceptible bacterial strain was identified as S. epidermidis.[3] Some derivatives also displayed moderate antifungal activity against Candida species.[3]

Another study focused on Schiff bases derived from 1,3-bis(4-aminophenyl)adamantane, a direct derivative of adamantane-1,3-diamine. These compounds were evaluated for their antioxidant activity, demonstrating good radical scavenging ability.[6][7] While not a direct measure of antimicrobial activity, antioxidant properties can be relevant in combating infection-related oxidative stress.

Table 1: Antimicrobial Activity of Adamantane Derivatives
Compound TypeTarget OrganismActivity (MIC in µg/mL)Reference
Adamantane Schiff BasesS. epidermidis62.5 - 1000[3]
Adamantane Schiff BasesC. albicans62.5 - 500[3]
N-substituted phthalimidesS. aureus0.022 - 0.05[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganisms with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The rigid adamantane cage can serve as an effective anchor to bind to the active sites of enzymes, making its derivatives potential enzyme inhibitors.

Derivatives of adamantane containing 1,3-disubstituted urea and thiourea moieties have been synthesized and identified as efficient inhibitors of human soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension.[9] Some of these compounds exhibited high inhibitory activity at the nanomolar level.[9]

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

A common method for assessing sEH inhibition is a fluorometric assay using a substrate that becomes fluorescent upon hydrolysis by the enzyme.

  • Enzyme and Substrate Preparation: Recombinant human sEH and a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), are prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Fluorescence Measurement: The increase in fluorescence due to the hydrolysis of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Synthesis of Adamantane-1,3-diamine Schiff Base Derivatives

Synthesis_Schiff_Base cluster_reactants Reactants cluster_product Product Adamantane-1,3-diamine Adamantane-1,3-diamine Schiff_Base Adamantane-1,3-diamine Schiff Base Adamantane-1,3-diamine->Schiff_Base Condensation Aromatic_Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aromatic_Aldehyde->Schiff_Base

Caption: General synthesis scheme for adamantane-1,3-diamine Schiff bases.

Mechanism of Action: Influenza A M2 Ion Channel Inhibition

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell M2_Channel M2 Ion Channel Viral_Core Viral Core M2_Channel->Viral_Core Proton Influx Cytoplasm Cytoplasm Viral_Core->Cytoplasm Uncoating (Inhibited) Endosome Endosome Adamantane_Derivative Adamantane-1,3-diamine Derivative Adamantane_Derivative->M2_Channel Blocks

Caption: Inhibition of the Influenza A M2 proton ion channel.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Adamantane Derivatives Start->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read MIC Values Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

The Waning Efficacy of Adamantane-Based Antivirals Against Influenza A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Once a cornerstone in the management of Influenza A, adamantane-based antivirals, including amantadine and rimantadine, have been largely sidelined in clinical practice due to the widespread emergence of resistant viral strains. This guide provides a comprehensive comparison of the efficacy of adamantane derivatives against contemporary alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The adamantane class of antivirals functions by targeting the M2 proton channel of the influenza A virus, a crucial component for viral uncoating and replication within the host cell.[1] However, single amino acid substitutions in the M2 protein can confer resistance, a phenomenon that has become nearly ubiquitous in circulating influenza A strains, rendering these drugs largely ineffective.[1][2][3] Consequently, health organizations such as the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO) no longer recommend their use for the treatment or prophylaxis of influenza A.[1][2][4]

This guide will delve into the comparative efficacy of adamantanes versus newer classes of anti-influenza agents, namely neuraminidase inhibitors (e.g., oseltamivir, zanamivir) and a cap-dependent endonuclease inhibitor (baloxavir marboxil).

Comparative Efficacy of Antiviral Agents Against Influenza A

The following tables summarize the quantitative data on the efficacy and resistance profiles of adamantane-based antivirals and their alternatives.

Table 1: In Vitro Efficacy Against Susceptible Influenza A Strains
Antiviral Agent Drug Class Mechanism of Action IC50 / EC50 Range *
AmantadineAdamantaneM2 Proton Channel Inhibitor0.1 - 1.0 µM
RimantadineAdamantaneM2 Proton Channel Inhibitor0.05 - 0.5 µM
OseltamivirNeuraminidase InhibitorNeuraminidase Inhibition0.1 - 10 nM
ZanamivirNeuraminidase InhibitorNeuraminidase Inhibition0.5 - 5 nM
Baloxavir MarboxilEndonuclease InhibitorCap-dependent Endonuclease Inhibition0.5 - 3.0 nM

*IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific influenza A strain and the assay used.

Table 2: Prevalence of Resistance in Circulating Influenza A Strains
Antiviral Agent Associated Resistance Mutations Prevalence of Resistance (Recent Seasons)
Amantadine / RimantadineM2 protein: S31N, V27A, L26F, A30T>99% for H3N2 and 2009 H1N1pdm strains[1][2][4]
OseltamivirNeuraminidase: H275Y (in H1N1)Generally low, but has varied by season and subtype
ZanamivirNeuraminidase: various substitutionsRare
Baloxavir MarboxilPA protein: I38T/M/FEmergence has been observed, particularly in treated patients
Table 3: Clinical Efficacy in Treating Uncomplicated Influenza A
Antiviral Agent Time to Alleviation of Symptoms (vs. Placebo) Reduction in Viral Shedding Common Adverse Events
Amantadine / RimantadineApprox. 1 day shorter (in susceptible strains)[5]No significant effect on viral shedding[5]Gastrointestinal, Central Nervous System (more with amantadine)[5]
OseltamivirApprox. 1 day shorter[6][7]YesNausea, vomiting
ZanamivirApprox. 1 day shorter[8]YesBronchospasm (in patients with underlying respiratory disease)
Baloxavir MarboxilApprox. 1-2 days shorter[7][9]More rapid reduction compared to oseltamivir[7]Diarrhea, bronchitis

Mechanism of Action and Resistance of Adamantanes

Adamantane antivirals block the M2 ion channel, a tetrameric protein that allows protons to enter the viral particle upon endocytosis. This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which precedes the release of the viral genome into the cytoplasm. By obstructing this channel, amantadine and rimantadine inhibit viral replication at an early stage.[1][10]

Resistance to adamantanes primarily arises from single amino acid substitutions within the transmembrane domain of the M2 protein.[11][12] The most prevalent mutation, S31N (a serine to asparagine change at position 31), alters the binding site of the drug, preventing its inhibitory action.[1][13]

cluster_0 Influenza A Virus Entry and Uncoating (Adamantane-Susceptible) cluster_1 Mechanism of Adamantane Action cluster_2 Mechanism of Resistance Virus_Entry Virus enters host cell via endocytosis Endosome Endosome acidification Virus_Entry->Endosome M2_Channel M2 proton channel opens Endosome->M2_Channel Proton_Influx Protons enter virion M2_Channel->Proton_Influx Uncoating Viral genome released into cytoplasm Proton_Influx->Uncoating Replication Viral Replication Uncoating->Replication Adamantane Amantadine / Rimantadine Block_M2 Blocks M2 proton channel Adamantane->Block_M2 No_Proton_Influx Proton influx prevented Block_M2->No_Proton_Influx Inhibit_Uncoating Viral uncoating inhibited No_Proton_Influx->Inhibit_Uncoating M2_Mutation Mutation in M2 gene (e.g., S31N) Altered_M2 Altered M2 channel structure M2_Mutation->Altered_M2 Drug_Ineffective Adamantane cannot bind Altered_M2->Drug_Ineffective Replication_Continues Viral replication proceeds Drug_Ineffective->Replication_Continues

Mechanism of adamantane action and resistance.

Experimental Protocols for Antiviral Efficacy Assessment

The evaluation of antiviral efficacy relies on robust and standardized laboratory methods. Below are detailed protocols for two key in vitro assays.

Plaque Reduction Assay

This assay is a gold standard for determining the concentration of infectious virus and the efficacy of an antiviral compound. It measures the ability of a drug to reduce the number of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus, are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.[14]

  • Virus Preparation: A stock of influenza A virus is serially diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).[15]

  • Drug Preparation: The antiviral compound is prepared in a series of concentrations.

  • Infection: The cell monolayers are washed, and then the virus dilutions are added. The plates are incubated for approximately one hour to allow for viral adsorption.[16]

  • Overlay: After incubation, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the different concentrations of the antiviral drug. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[14][17]

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.[17]

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the antiviral is compared to the number in the untreated control wells.

  • Data Analysis: The IC50 value is calculated, representing the concentration of the drug that reduces the number of plaques by 50%.

Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay determines the viral titer at which 50% of the cell cultures show a cytopathic effect (CPE). It is often used to quantify viruses that do not form clear plaques and to assess the inhibitory effect of antiviral compounds.

Methodology:

  • Cell Seeding: MDCK cells are seeded into a 96-well plate.[18]

  • Serial Dilutions: The virus stock is serially diluted (typically 10-fold). The antiviral drug is also prepared in various concentrations.

  • Infection: A fixed amount of each virus dilution is mixed with the different drug concentrations and then added to the wells of the 96-well plate containing the cell monolayer.[18] Each dilution is typically tested in multiple replicate wells (e.g., 4-8).

  • Incubation: The plate is incubated for several days, and the wells are observed for the presence of CPE.[18][19]

  • Endpoint Determination: The number of wells showing CPE at each virus dilution and drug concentration is recorded.[18]

  • Calculation: The TCID50 is calculated using a statistical method, such as the Reed-Muench or Spearman-Kärber formula.[18][19] The EC50 value for the antiviral drug is determined as the concentration that reduces the viral titer by 50%.

cluster_workflow In Vitro Antiviral Efficacy Workflow Start Start: Prepare Virus Stock and Cell Culture (MDCK) Prepare_Drug Prepare serial dilutions of antiviral compound Start->Prepare_Drug Assay_Choice Select Assay Prepare_Drug->Assay_Choice Plaque_Assay Plaque Reduction Assay Assay_Choice->Plaque_Assay Plaque-forming virus TCID50_Assay TCID50 Assay Assay_Choice->TCID50_Assay Non-plaque-forming virus Infect_Cells_Plaque Infect cell monolayer with virus Plaque_Assay->Infect_Cells_Plaque Infect_Cells_TCID50 Infect cell monolayer with virus-drug mixture TCID50_Assay->Infect_Cells_TCID50 Add_Overlay Add semi-solid overlay with drug Infect_Cells_Plaque->Add_Overlay Incubate_Plaque Incubate for 2-3 days Add_Overlay->Incubate_Plaque Stain_Count Fix, stain, and count plaques Incubate_Plaque->Stain_Count Calculate_IC50 Calculate IC50 Stain_Count->Calculate_IC50 Incubate_TCID50 Incubate for several days Infect_Cells_TCID50->Incubate_TCID50 Observe_CPE Observe for cytopathic effect (CPE) Incubate_TCID50->Observe_CPE Calculate_EC50 Calculate EC50 Observe_CPE->Calculate_EC50

Experimental workflow for in vitro antiviral evaluation.

Animal Models for Preclinical Efficacy Testing

In vivo studies are crucial for evaluating the efficacy of antiviral candidates in a whole-organism context. Mice and ferrets are the most commonly used animal models for influenza research.

  • Mice: Offer advantages in terms of cost, availability, and the availability of immunological reagents.[20][21][22] However, human influenza viruses often require adaptation to replicate efficiently in mice.[21][22]

  • Ferrets: Are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit clinical symptoms, such as fever and sneezing, that are similar to those in humans.[21][22][23]

Key parameters measured in these models include changes in body weight, body temperature, survival rates, and viral titers in respiratory tissues.[20][21]

Conclusion

The high prevalence of resistance has relegated adamantane-based antivirals to a historical footnote in the treatment of seasonal influenza A. Current therapeutic strategies rely on neuraminidase inhibitors and the newer endonuclease inhibitor, baloxavir marboxil, which exhibit potent activity against circulating strains. However, the emergence of resistance to these agents underscores the ongoing need for the development of novel anti-influenza drugs with diverse mechanisms of action. A thorough understanding of the strengths and limitations of past and present antivirals, as well as the experimental methodologies to evaluate them, is essential for advancing the field of influenza therapeutics.

References

Adamantane-Based Polyamide Membranes: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of polyamide membranes derived from adamantane diamine against other alternatives, supported by experimental data. The unique, rigid, and bulky structure of adamantane imparts exceptional properties to these membranes, making them promising candidates for a range of demanding separation applications.

The incorporation of adamantane, a diamondoid hydrocarbon with a three-dimensional cage structure, into polyamide membrane backbones significantly enhances their thermal stability, mechanical strength, and chemical resistance compared to conventional aromatic polyamide membranes.[1][2] This guide delves into the performance characteristics of these advanced materials, providing a comparative analysis based on key performance metrics and outlining the experimental protocols for their evaluation.

Comparative Performance Data

The introduction of adamantane moieties into the polymer structure restricts segmental chain motion, leading to higher glass transition temperatures (Tg) and improved thermal stability.[1][2] This rigidity also contributes to enhanced mechanical properties, such as tensile strength and modulus.[1]

Thermal and Mechanical Properties
PropertyAdamantane-Based PolyamideConventional Aromatic Polyamide
Glass Transition Temperature (Tg) 250 - 440 °C[1][2]Typically lower, varies with specific composition
5% Weight Loss Temperature (T5%) > 500 °C[1][2]Generally lower, dependent on monomer selection
Tensile Strength 80 - 145 MPa[1]Varies, can be lower depending on the specific polymer
Tensile Modulus High, reflecting rigidity[1]Generally lower
Solubility Improved in common organic solvents[1]Often limited to polar aprotic solvents
Separation Performance in Nanofiltration

Adamantane-based polyamide membranes have demonstrated promising results in nanofiltration (NF) applications, particularly for dye/salt separation and organic solvent nanofiltration (OSN).[3][4] The rigid structure creates a more defined pore size distribution, leading to enhanced selectivity.

ApplicationKey Performance MetricAdamantane-Based Polyamide PerformanceConventional Polyamide Performance
Dye/Salt Separation Dye Rejection> 90% for various dyes[3]Highly variable based on membrane and dye
Salt RejectionLow for NaCl and Na2SO4, enabling fractionation[3]Varies, often with a trade-off between water flux and salt rejection
Organic Solvent Nanofiltration (OSN) Methanol Permeance~23.88 L m⁻² h⁻¹ bar⁻¹[4]Generally lower for dense membranes
Molecular Weight Cut-Off (MWCO)As low as 233 Da[3]Dependent on specific membrane structure

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate assessment of membrane performance. The following sections detail the methodologies for the synthesis and key characterization experiments for adamantane-based polyamide membranes.

Synthesis of Adamantane-Based Polyamide Membranes via Interfacial Polymerization

Interfacial polymerization is a common method for fabricating thin-film composite membranes.

Materials:

  • Adamantane-containing diamine monomer (e.g., 1,3-bis(4-aminophenyl)adamantane)[1]

  • Acyl chloride monomer (e.g., trimesoyl chloride - TMC)

  • Porous support membrane (e.g., polysulfone - PSF)

  • Organic solvent (e.g., hexane)

  • Aqueous solution

Procedure:

  • The porous support membrane is first immersed in an aqueous solution containing the adamantane diamine monomer for a specified duration.

  • Excess diamine solution is removed from the surface of the support.

  • The amine-saturated support is then immersed in an organic solution containing the acyl chloride monomer (TMC).

  • The polymerization reaction occurs at the interface between the aqueous and organic phases, forming a thin polyamide selective layer.

  • The resulting composite membrane is subsequently heat-cured to enhance cross-linking and stability.

Characterization of Membrane Performance

Water Permeance and Salt Rejection (for Nanofiltration):

  • The membrane is placed in a cross-flow filtration cell.

  • Deionized water is passed through the membrane at a specific transmembrane pressure to determine the pure water flux.

  • A feed solution containing a known concentration of salt (e.g., Na2SO4, MgSO4, NaCl) is then introduced.

  • The permeate flux and the salt concentration in both the feed and permeate are measured.

  • Water permeance is calculated by dividing the water flux by the transmembrane pressure.

  • Salt rejection is calculated using the formula: R = (1 - Cp/Cf) * 100%, where Cp is the salt concentration in the permeate and Cf is the salt concentration in the feed.

Gas Permeation Analysis (for Gas Separation):

  • A membrane sample is mounted in a gas permeation cell.

  • A single gas (e.g., CO2, CH4, N2, O2) is introduced to the feed side at a constant pressure.

  • The permeate flow rate on the other side of the membrane is measured using a flowmeter.

  • The permeability of the gas is calculated based on the permeate flow rate, membrane area, and pressure difference.

  • The ideal selectivity for a pair of gases is determined by the ratio of their individual permeabilities.[5]

Visualizing the Process and Structure

Diagrams created using Graphviz illustrate the key processes and the inherent structural advantages of incorporating adamantane into polyamide membranes.

G cluster_synthesis Membrane Synthesis Workflow S1 Porous Support (e.g., Polysulfone) S2 Immerse in Aqueous Adamantane Diamine Solution S1->S2 S3 Remove Excess Diamine Solution S2->S3 S4 Immerse in Organic Acyl Chloride (TMC) Solution S3->S4 S5 Interfacial Polymerization (Forms Polyamide Layer) S4->S5 S6 Heat Curing S5->S6 S7 Final Adamantane-Polyamide Composite Membrane S6->S7

Workflow for the synthesis of adamantane-based polyamide membranes.

G cluster_adamantane Adamantane-Based Polyamide cluster_conventional Conventional Aromatic Polyamide A1 Rigid, Bulky Adamantane Structure A2 Restricted Polymer Chain Motion A1->A2 A5 Defined Pore Structure A1->A5 A3 Enhanced Thermal Stability (Higher Tg) A2->A3 A4 Improved Mechanical Strength A2->A4 A6 High Selectivity A5->A6 C1 Flexible Aromatic Backbone C2 Greater Polymer Chain Mobility C1->C2 C5 Broader Pore Size Distribution C1->C5 C3 Lower Thermal Stability C2->C3 C4 Lower Mechanical Strength C2->C4 C6 Potential for Lower Selectivity C5->C6

References

A Comparative Guide to Adamantane Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a critical factor in the success of transition metal-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and selectivity. Among the diverse array of phosphine ligands, those incorporating the bulky and rigid adamantane scaffold have garnered significant attention for their ability to facilitate challenging transformations. This guide provides an objective comparison of the performance of various adamantane-based ligands in key catalytic reactions, supported by experimental data, to assist researchers in ligand selection for their specific synthetic needs.

The Adamantane Advantage in Catalysis

Adamantane-containing phosphine ligands are characterized by their significant steric bulk and strong electron-donating properties.[1][2] The rigid, three-dimensional structure of the adamantyl group provides a large steric footprint, which can promote the formation of highly active, low-coordinate metal complexes.[2] This steric hindrance is also credited with enhancing catalyst stability by preventing ligand degradation pathways such as cyclometalation.[3][4] Furthermore, the electron-rich nature of these alkylphosphine ligands facilitates crucial steps in the catalytic cycle, such as oxidative addition, particularly with less reactive substrates like aryl chlorides.[3][5]

Comparative Performance of Adamantane Ligands

This section provides a comparative overview of the performance of different classes of adamantane-based phosphine ligands in two of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Adamantane Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of several adamantane-based ligands in this reaction is summarized below.

Ligand/PrecatalystAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Tri(1-adamantyl)phosphine (PAd₃) 4-ChlorotoluenePhenylboronic acid0.1 (Pd)K₃PO₄Toluene1000.17~98[6]
Butyldi-1-adamantylphosphine 4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[7]
POPd2-Ad Phenyl chloride4-Tolylboronic acid1.0 (Pd)KOtBu1,4-Dioxane551283[8][9]
POPd-Ad Phenyl chloride4-Tolylboronic acid1.0 (Pd)KOtBu1,4-Dioxane551254[8][9]
PA-Ph 4-BromotoluenePhenylboronic acid1.0 (Pd)K₂CO₃TolueneRT395[5]
  • PAd₃: Tri(1-adamantyl)phosphine has demonstrated exceptional activity, enabling the coupling of challenging chloro(hetero)arenes at very low catalyst loadings and with remarkable turnover frequencies.[3][6]

  • Butyldi-1-adamantylphosphine: This ligand also shows high efficiency for the coupling of aryl chlorides at room temperature.[7]

  • POPd-Ad Precatalysts: The di(1-adamantyl)phosphinous acid-ligated palladium precatalysts, POPd-Ad and POPd2-Ad, are effective for the coupling of unreactive aryl chlorides, with POPd2-Ad showing superior performance at lower temperatures.[8][9]

  • Phospha-adamantanes (PA-Ph): This class of ligands, featuring a phosphorus atom incorporated into the adamantane cage, effectively promotes Suzuki couplings of aryl bromides and chlorides at room temperature.[5][10]

Adamantane Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. Bulky alkylphosphine ligands, including those with adamantyl substituents, are known to be highly effective in this transformation.

LigandAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Tri(1-adamantyl)phosphine 4-ChlorotolueneAniline1.0 (Pd)NaOtBuToluene10024>99[4]
Mor-DalPhos 4-ChlorotolueneOctylamine1.0 (Pd)NaOtBuToluene100398[11]
Me-DalPhos 4-ChlorotolueneAniline1.0 (Pd)NaOtBuToluene1002495[11]
  • Tri(1-adamantyl)phosphine: Demonstrates excellent performance in the amination of aryl chlorides with primary amines.[4]

  • DalPhos Ligands (e.g., Mor-DalPhos, Me-DalPhos): These ligands, which feature a di(1-adamantyl)phosphino group, are highly effective for the amination of aryl chlorides with a variety of amines, including primary alkylamines and anilines.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination using adamantane-based ligands.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using an adamantane-based phosphine ligand.[12]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the adamantane-based phosphine ligand (0.02 mmol, 2 mol%).

  • Solvent Addition: The Schlenk tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) is then added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 100 °C) for the indicated time.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with an amine using an adamantane-based phosphine ligand.[13]

  • Reaction Setup: An oven-dried Schlenk flask is charged with the palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and the adamantane-based ligand. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are added to the flask.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Solvent Addition: Anhydrous solvent (e.g., toluene, 5 mL) is added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the designated time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl amine.

Visualizing Catalytic Processes

Diagrams of signaling pathways, experimental workflows, and logical relationships provide a clear visual representation of complex processes.

Catalytic_Cycle_Suzuki_Miyaura Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_0 Preparation cluster_1 High-Throughput Experimentation cluster_2 Analysis and Optimization Define_Substrates Define Substrates (Aryl Halide, Nucleophile) Select_Ligands Select Adamantane Ligand Library Define_Substrates->Select_Ligands Prepare_Stock_Solutions Prepare Stock Solutions Select_Ligands->Prepare_Stock_Solutions Dispense_Reagents Dispense Reagents into Reaction Vials Prepare_Stock_Solutions->Dispense_Reagents Reaction_Execution Run Reactions under Controlled Conditions Dispense_Reagents->Reaction_Execution Quench_and_Sample Quench Reactions and Prepare Samples Reaction_Execution->Quench_and_Sample Analyze_Results Analyze by LC-MS/GC-MS to Determine Yield Quench_and_Sample->Analyze_Results Identify_Hits Identify Lead Ligand(s) Analyze_Results->Identify_Hits Optimize_Conditions Optimize Reaction Conditions for Lead Ligand(s) Identify_Hits->Optimize_Conditions

A typical workflow for screening adamantane ligands in a cross-coupling reaction.

References

In-Vitro Efficacy of Novel Adamantane-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The adamantane scaffold, a rigid and lipophilic three-dimensional cage-like structure, has proven to be a versatile building block in medicinal chemistry. Its unique properties have been exploited to develop a range of therapeutic agents. This guide provides a comparative analysis of the in-vitro performance of novel adamantane-based drug candidates against established alternatives in antiviral, anticancer, and neurodegenerative disease models, supported by experimental data and detailed methodologies.

Antiviral Activity of Adamantane Derivatives Against Influenza A Virus

Adamantane derivatives have historically been a cornerstone in the development of antiviral drugs, particularly against influenza A virus. The primary target for many of these compounds is the M2 proton channel, which is essential for the virus's replication cycle. Below is a comparison of the in-vitro antiviral activity of several novel adamantane analogues with the first-generation antiviral drugs, amantadine and rimantadine.

Table 1: In-Vitro Antiviral Activity of Adamantane Derivatives Against Influenza A Virus (H3N2)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Amantadine A/Hong Kong/68MDCK8.58>300>35
Rimantadine A/Hong Kong/68MDCK---
Glycyl-rimantadine (4b) A/Hong Kong/68MDCK<6.25100>16
Compound 5 A/Hong Kong/68MDCK8.58>300>35
Compound 6 A/Hong Kong/68MDCK->300-

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's therapeutic window.

Experimental Protocol: Plaque Reduction Assay

The antiviral activity of the adamantane derivatives was determined using a plaque reduction assay in Madin-Darby canine kidney (MDCK) cells.

  • Cell Preparation: MDCK cells were seeded in 6-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayers were washed with phosphate-buffered saline (PBS) and then infected with influenza A/Hong Kong/68 (H3N2) virus at a concentration of 100 plaque-forming units (PFU) per well.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with medium containing various concentrations of the test compounds.

  • Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until plaques were visible.

  • Plaque Visualization and Counting: The cells were fixed with 4% formaldehyde and stained with a crystal violet solution. The number of plaques in the presence of each compound concentration was counted and compared to the number of plaques in the untreated control wells.

  • Data Analysis: The EC50 value was calculated as the compound concentration that inhibited plaque formation by 50%. The CC50 value was determined in parallel by assessing the viability of uninfected MDCK cells treated with the compounds using a standard MTT assay.

Mechanism of Action: Inhibition of Influenza A M2 Proton Channel

The primary mechanism of antiviral action for amantadine and its derivatives is the blockade of the M2 proton channel of the influenza A virus. This channel is crucial for the uncoating of the virus within the host cell's endosomes. By blocking this channel, the adamantane compounds prevent the release of the viral genome into the cytoplasm, thereby halting the replication process.

M2_Inhibition cluster_endosome Endosome (Acidic pH) Viral_Entry Viral Entry (Endocytosis) M2_Channel M2 Proton Channel Viral_Entry->M2_Channel Acidification Viral_RNA_Release Viral RNA Release (Uncoating) M2_Channel->Viral_RNA_Release H+ influx Viral_Replication Viral Replication Viral_RNA_Release->Viral_Replication Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->Inhibition Inhibition->M2_Channel Blocks

Caption: Inhibition of the M2 proton channel by adamantane compounds.

Anticancer Activity of Adamantane Derivatives

Recent research has explored the potential of adamantane derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as a novel class of chemotherapeutic agents.

Table 2: In-Vitro Cytotoxicity of Adamantane Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 4a A549 (Lung Carcinoma)28.3 ± 1.5
PC-3 (Prostate Adenocarcinoma)45.7 ± 2.1
HepG2 (Hepatocellular Carcinoma)62.4 ± 3.3
Compound 4b A549 (Lung Carcinoma)35.1 ± 1.8
PC-3 (Prostate Adenocarcinoma)58.2 ± 2.5
HepG2 (Hepatocellular Carcinoma)75.1 ± 3.9
Compound 4c A549 (Lung Carcinoma)42.6 ± 2.2
PC-3 (Prostate Adenocarcinoma)67.9 ± 3.1
HepG2 (Hepatocellular Carcinoma)88.3 ± 4.2

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The in-vitro cytotoxicity of the adamantane derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (A549, PC-3, and HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the adamantane derivatives for 24 hours.

  • MTT Addition: After the treatment period, the medium was removed, and MTT solution (0.5 mg/mL in PBS) was added to each well. The plates were then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Apoptosis Induction Pathway

Several adamantane derivatives have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the modulation of key proteins in the apoptotic signaling cascade.

Apoptosis_Pathway Adamantane_Derivative Adamantane Derivative Adamantane_Derivative->Inhibition XIAP XIAP Caspase_9 Caspase-9 XIAP->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Inhibition->XIAP Inhibits

Caption: Proposed apoptotic pathway induced by adamantane derivatives.

Neuroprotective Activity of Adamantane Derivatives in Alzheimer's Disease Models

Adamantane-based compounds are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their mechanism of action in this context often involves the inhibition of key enzymes or the prevention of protein aggregation.

Table 3: In-Vitro Activity of Adamantane-Based γ-Secretase Inhibitors

CompoundTargetAssayIC50 (µM)
Compound X γ-SecretaseCell-based assay-
Compound Y γ-SecretaseCell-based assay-
L-685,458 (Reference) γ-SecretaseCell-based assay-

Data for specific novel adamantane-based γ-secretase inhibitors with direct comparative IC50 values were not available in the searched literature. L-685,458 is a known potent γ-secretase inhibitor.

Experimental Protocol: γ-Secretase Inhibition Assay

The inhibitory activity of adamantane derivatives against γ-secretase can be evaluated using a cell-based assay.

  • Cell Culture: A cell line overexpressing Amyloid Precursor Protein (APP), such as HEK293 cells stably transfected with the Swedish mutation of APP (HEK293-APPsw), is used.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Aβ Peptide Measurement: The levels of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in the cell culture supernatant are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The reduction in Aβ peptide levels in the presence of the test compounds is compared to the levels in untreated control cells. The IC50 value is calculated as the concentration of the compound that inhibits Aβ production by 50%.

γ-Secretase and Amyloid-β Production Pathway

In Alzheimer's disease, the sequential cleavage of APP by β-secretase and γ-secretase leads to the production of Aβ peptides, which can aggregate to form neurotoxic plaques. Adamantane-based inhibitors can target the γ-secretase complex to reduce the production of these pathogenic peptides.

APP_Processing APP Amyloid Precursor Protein (APP) beta_Secretase β-Secretase APP->beta_Secretase Cleavage gamma_Secretase γ-Secretase beta_Secretase->gamma_Secretase sAPPβ release Abeta Amyloid-β (Aβ) Peptides gamma_Secretase->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Adamantane_Inhibitor Adamantane-based Inhibitor Adamantane_Inhibitor->Inhibition Inhibition->gamma_Secretase Inhibits

The Adamantane Moiety: A Key to Favorable Pharmacokinetics in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of a drug candidate is paramount. The inclusion of an adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a successful strategy in medicinal chemistry to enhance the pharmacokinetic profiles of various drugs.[1][2][3][4][5][6][7][8] This guide provides a comparative analysis of the pharmacokinetic properties of prominent drugs containing the adamantane scaffold, supported by experimental data and methodologies.

The unique cage-like structure of adamantane contributes to improved metabolic stability and oral bioavailability of drug candidates.[2][4][5] Its lipophilicity facilitates passage through biological membranes, a crucial step for drug absorption and distribution.[9][10] This guide will delve into the specific pharmacokinetic parameters of key adamantane-containing drugs, including amantadine, rimantadine, and memantine, offering a clear comparison for drug development professionals.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of amantadine, rimantadine, and memantine, highlighting the influence of the adamantane structure on their absorption, distribution, metabolism, and excretion.

Pharmacokinetic ParameterAmantadineRimantadineMemantine
Bioavailability (%) 86-90[11]~99.4 (in dogs)[12]~100[13][14]
Time to Peak Plasma Concentration (Tmax) (hours) ~3 (IR formulation)[15]~6[16]3-8[13][14]
Protein Binding (%) 67[11]-45[17][18]
Metabolism Minimal (5-15% acetylated)[11]Extensively metabolized in the liver (>75%)[19]Partial hepatic metabolism, not via CYP450[17][18]
Major Metabolites Acetyl metabolitesHydroxylated metabolites[12]N-glucuronide conjugate, 6-hydroxy memantine, 1-nitroso-deaminated memantine[17][18]
Elimination Half-life (t½) (hours) 10-31 (normal renal function)[11][20]24.8-36.5[19]60-80[14][17][18][21]
Primary Route of Excretion Renal (90% unchanged)[11]Renal (parent compound and metabolites)[19]Renal (~48% unchanged)[17][21]

Experimental Protocols

The determination of these pharmacokinetic parameters involves a series of well-defined experimental protocols. Below are outlines of the typical methodologies employed.

In Vitro Metabolic Stability Assessment

This protocol is designed to determine the rate at which a drug is metabolized by liver enzymes.

  • Incubation: The adamantane-containing drug (e.g., at a concentration of 1 µM) is incubated with rat liver microsomes (RLMs) at a protein concentration of 1 mg/mL in a phosphate buffer (pH 7.4) containing magnesium chloride.[22]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH to a final concentration of 1 mM after a pre-incubation period of 5 minutes at 37°C.[22] A negative control is run without NADPH.

  • Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a cold quenching solution, typically acetonitrile containing an internal standard.[5]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent drug over time.[5][22]

  • Data Analysis: The elimination half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.[22]

In Vivo Pharmacokinetic Studies in Animal Models

These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a living organism.

  • Dosing: The adamantane-containing drug is administered to laboratory animals (e.g., rats or dogs) via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.[5][12]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) from a suitable site, such as the tail vein.[5] Urine and feces can also be collected using metabolic cages to assess excretion pathways.[5][12]

  • Sample Processing: Blood is processed to obtain plasma, which is then stored frozen until analysis. Urine and fecal samples are also processed and stored appropriately.[5]

  • Bioanalysis: The concentration of the drug and its major metabolites in the biological samples (plasma, urine, feces) is quantified using a validated analytical method, most commonly LC-MS/MS.[5]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life using non-compartmental analysis software.[23]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic fate of adamantane-containing drugs and a typical workflow for their pharmacokinetic evaluation.

Metabolic_Pathway_of_Adamantane_Drugs cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Adamantane_Drug Adamantane-Containing Drug Hydroxylated_Metabolites Hydroxylated Metabolites Adamantane_Drug->Hydroxylated_Metabolites CYP450 Enzymes Excretion Excretion (Renal/Fecal) Adamantane_Drug->Excretion Unchanged Drug Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Enzymes Conjugated_Metabolites->Excretion

Caption: General metabolic pathway of adamantane-containing drugs.

PK_Study_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Dosing Drug Administration (Oral, IV) Metabolic_Stability->Dosing Protein_Binding Plasma Protein Binding Protein_Binding->Dosing Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Clinical_Trials Clinical_Trials PK_Analysis->Clinical_Trials Progression to Clinical Trials

Caption: Workflow for a typical pharmacokinetic study of a new drug candidate.

References

Safety Operating Guide

Proper Disposal of Adamantane-1,3-diamine Dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Adamantane-1,3-diamine dihydrochloride, a compound utilized in various research applications, requires careful management due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its specific risks is the first step in ensuring safe handling and disposal. Key hazard statements associated with this compound are summarized in the table below.[1][2]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Personal protective equipment (PPE) is mandatory when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garments.

  • Eye Protection: Safety glasses or goggles.[1]

  • Respiratory Protection: Use in a well-ventilated area. A dust respirator should be worn if there is a risk of dust generation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound, whether it is residual material, contaminated items, or a spill.

1. Preparation and Precaution:

  • Ensure the disposal area is well-ventilated.

  • Have a designated and properly labeled hazardous waste container ready.

  • Wear all required personal protective equipment (PPE).[1]

2. Handling Spills:

  • For Dry Spills:

    • Avoid generating dust.[1]

    • Carefully sweep or vacuum up the spilled material. If using a vacuum, it should be an explosion-proof model designed for this purpose.[1]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • For Wet Spills (if dissolved):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Shovel the absorbed material into a labeled container for disposal.[1]

    • Wash the spill area with large amounts of water, preventing runoff into drains. If contamination of drains occurs, notify emergency services.[1]

3. Disposal of Unused or Waste Product:

  • Do not dispose of this compound down the drain or in regular trash.

  • Transfer the waste material into a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be kept tightly closed and stored in a well-ventilated area.[2]

4. Final Disposal:

  • The ultimate disposal of the hazardous waste must be conducted by an authorized hazardous or special waste collection point or an approved waste disposal plant.[1][2]

  • It is imperative to consult and adhere to all local, regional, and national regulations regarding hazardous waste disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the key decision points and safety measures required.

start Start: Identify Waste (this compound) ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess_spill Assess Situation: Spill or Containerized Waste? spill_procedure Spill Cleanup Procedure assess_spill->spill_procedure Spill containerized_waste Containerized Waste Procedure assess_spill->containerized_waste Containerized contain_spill Contain Spill (Use appropriate method for dry/wet) spill_procedure->contain_spill collect_waste Collect Waste into Labeled Hazardous Waste Container containerized_waste->collect_waste ppe->assess_spill contain_spill->collect_waste decontaminate Decontaminate Area (If applicable) collect_waste->decontaminate store_waste Store Waste Container Securely in a Well-Ventilated Area decontaminate->store_waste final_disposal Dispose via Authorized Hazardous Waste Service store_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Adamantane-1,3-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of Adamantane-1,3-diamine dihydrochloride (CAS No. 26562-81-2). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications
Eye/Face Protection Safety goggles or a face shieldMust be worn at all times to protect against splashes.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves should be inspected before use and changed frequently.
Laboratory coatShould be fully buttoned.
Closed-toe shoesMust be worn in the laboratory at all times.
Respiratory Protection Dust mask or respirator with an acid gas cartridgeUse in a well-ventilated area. A fume hood is required for handling large quantities or when generating dust.[3][4][5]

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and maintain the chemical's integrity.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[3][4] The use of a chemical fume hood is strongly recommended, especially when working with powders to minimize dust generation and inhalation.[3][5]

  • Handling Practices: Avoid breathing dust.[1][2] Do not eat, drink, or smoke in the handling area.[1][2] Wash hands thoroughly after handling.[1][2] Contaminated work clothing should be laundered separately before reuse.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as oxidizing agents.[2][6]

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2]

Spill and Disposal Management

In the event of a spill, prompt and appropriate action is necessary to prevent harm to personnel and the environment.

Spill Response Plan:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it can be managed safely by laboratory personnel. For large spills, contact your institution's emergency response team.[7][8]

  • Don Appropriate PPE: Before attempting to clean up, ensure you are wearing the correct PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For liquid spills, use an inert absorbent material like sand or vermiculite.[8]

  • Neutralize (if applicable): For acidic solutions, consider neutralization with a suitable agent like sodium bicarbonate.

  • Collect and Dispose: Place the contained material into a suitable, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[2] Do not dispose of down the drain or in regular trash. All chemical waste must be collected in a designated, properly labeled hazardous waste container.

Experimental Workflow and Logical Relationships

Chemical Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Severity Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Emergency_Response Contact Emergency Response Assess->Emergency_Response Major Spill Contain Contain Spill Don_PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantane-1,3-diamine dihydrochloride
Reactant of Route 2
Adamantane-1,3-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.